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  • Product: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine
  • CAS: 1006436-26-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS 1006436-26-5)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole of significant interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole of significant interest in medicinal chemistry and agrochemical research. Given the limited direct public data on this specific molecule, this guide synthesizes information from closely related analogs and fundamental principles of pyrazole chemistry to offer a robust framework for its synthesis, properties, and potential applications.

Introduction to the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized as "privileged scaffolds" due to their versatile biological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the structure of numerous pharmaceuticals and agrochemicals.[2] The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor contribute to its successful application in drug design. The metabolic stability of the pyrazole nucleus is another key factor in its increasing prevalence in newly approved drugs.[1]

The subject of this guide, 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, is a multi-substituted pyrazole. The specific arrangement of its functional groups—a chloro group at the 4-position, an ethyl group at the N1-position, a methyl group at the 5-position, and an amine group at the 3-position—suggests its role as a versatile building block for creating more complex molecules with tailored biological activities.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is not extensively available, its properties can be predicted based on data from structurally similar compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₆H₁₀ClN₃Based on the chemical structure
Molecular Weight 159.62 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on similar substituted pyrazoles
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSOGeneral solubility of similar organic compounds
Purity Typically >95% when sourced from chemical suppliersStandard for research-grade chemicals[3]

Synthesis and Mechanistic Insights

A plausible synthetic route to 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine can be devised based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and subsequent functional group manipulations are common strategies.

Proposed Synthetic Pathway

A logical approach would involve the cyclization of a β-keto nitrile with an ethylhydrazine, followed by chlorination.

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine

This step likely involves the condensation reaction between a β-keto nitrile, such as 3-oxobutanenitrile, and ethylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.

Step 2: Chlorination of the Pyrazole Ring

The synthesized 1-ethyl-5-methyl-1H-pyrazol-3-amine can then be chlorinated at the 4-position. Common chlorinating agents for such reactions include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The choice of chlorinating agent and reaction conditions is crucial to ensure regioselectivity and avoid over-chlorination. The use of greener chlorination methods, such as those employing hydrochloric acid and hydrogen peroxide, has also been explored for related pyrazole derivatives to improve safety and reduce environmental impact.[4]

Experimental Protocol (Illustrative)

Materials:

  • 3-Oxobutanenitrile

  • Ethylhydrazine

  • N-Chlorosuccinimide (NCS)

  • Suitable solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., triethylamine, if necessary for the chlorination step)

Procedure:

  • Synthesis of 1-ethyl-5-methyl-1H-pyrazol-3-amine:

    • Dissolve 3-oxobutanenitrile and a molar equivalent of ethylhydrazine in a suitable solvent.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 1-ethyl-5-methyl-1H-pyrazol-3-amine.

  • Chlorination:

    • Dissolve the 1-ethyl-5-methyl-1H-pyrazol-3-amine in a suitable solvent.

    • Add a molar equivalent of N-chlorosuccinimide (NCS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a suitable quenching agent if necessary.

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the final product, 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, by column chromatography or recrystallization.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination A 3-Oxobutanenitrile + Ethylhydrazine B Condensation & Cyclization A->B C 1-ethyl-5-methyl-1H-pyrazol-3-amine B->C D 1-ethyl-5-methyl-1H-pyrazol-3-amine E Chlorination with NCS D->E F 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine E->F

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Development

Substituted pyrazoles are pivotal in the development of new therapeutic agents and agrochemicals. The structural motifs present in 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine suggest its potential utility in several areas:

  • Kinase Inhibitors: The pyrazole scaffold is a common core in many kinase inhibitors used in oncology. The amino group at the 3-position can serve as a key interaction point with the hinge region of protein kinases, while the other substituents can be modified to achieve selectivity and potency.

  • Agrochemicals: Many commercial insecticides and fungicides are based on a pyrazole core.[5] The chloro and alkyl substituents can enhance the lipophilicity and metabolic stability of the molecule, which are important properties for agrochemicals.

  • Building Block for Fused Heterocycles: The amino group on the pyrazole ring is a versatile handle for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines, which themselves have a broad range of biological activities.[6][7]

Diagram of Potential Application Pathways

G A 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine B Lead Compound for Kinase Inhibitors A->B Pharmacophore for ATP-binding site C Intermediate for Agrochemicals A->C Bioisosteric replacement D Precursor for Fused Heterocyclic Systems A->D Cyclocondensation reactions E Oncology Drug Discovery B->E F Pesticide & Fungicide Development C->F G Novel Biologically Active Scaffolds D->G

Caption: Potential applications of the target compound in R&D.

Safety and Handling

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Conclusion

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a promising, albeit currently under-documented, chemical entity. Its substituted pyrazole core makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. This guide provides a foundational understanding of its likely properties, a plausible synthetic approach, and its potential roles in research, all grounded in the well-established chemistry of related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound and to unlock its full potential.

Sources

Exploratory

Chemical structure and properties of 4-chloro-1-ethyl-5-methylpyrazol-3-amine

An In-Depth Technical Guide to 4-chloro-1-ethyl-5-methylpyrazol-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 4-chloro-1-ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-chloro-1-ethyl-5-methylpyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-1-ethyl-5-methylpyrazol-3-amine, a substituted pyrazole of significant interest for synthetic and medicinal chemistry. Although this specific molecule is not extensively documented in public literature, this document leverages established principles of pyrazole chemistry and extensive data from structurally related analogues to elucidate its core chemical structure, predict its physicochemical and spectroscopic properties, and propose robust synthetic and analytical methodologies. By providing a framework grounded in the behavior of similar compounds, this guide serves as an essential resource for researchers aiming to synthesize, characterize, and explore the potential applications of this novel chemical entity.

Introduction and Strategic Context

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, renowned for its versatile biological activities and utility as a synthetic scaffold.[1][2][3][4] Compounds incorporating the pyrazole ring exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][3] The specific substitution pattern of 4-chloro-1-ethyl-5-methylpyrazol-3-amine—featuring a chlorine atom at the C4 position, an amine at C3, and distinct alkyl groups at N1 and C5—suggests a molecule with a rich and nuanced reactivity profile, making it a compelling target for discovery programs.

This guide addresses the critical information gap for this under-investigated compound. While its hydrochloride salt is indexed, detailed experimental data remains unpublished.[5] Therefore, this document adopts a predictive and comparative approach. We will dissect the molecule's structure to forecast its properties, outline plausible synthetic routes based on well-established transformations, and detail the expected analytical signatures. This approach provides a scientifically rigorous foundation for researchers to confidently engage with this molecule.

Molecular Structure and Chemical Identifiers

The foundational step in understanding any chemical entity is to define its precise structure and associated identifiers. The structure of 4-chloro-1-ethyl-5-methylpyrazol-3-amine is confirmed by its SMILES and InChI notation available in public databases.[5]

IdentifierValueSource
IUPAC Name 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-aminePubChem
Molecular Formula C₅H₉ClN₄PubChem[5]
Molecular Weight 146.60 g/mol PubChem[5]
Canonical SMILES CCN1C(=C(C(=N1)N)Cl)CPubChem[5]
InChI Key FXWAERAOYVTBST-UHFFFAOYSA-NPubChem[5]
CAS Number Not assigned-

Predicted Physicochemical Properties: An Analog-Based Approach

Direct experimental data for 4-chloro-1-ethyl-5-methylpyrazol-3-amine is not available. However, by examining its close structural isomers and analogs, we can derive scientifically sound predictions for its key physicochemical properties. These predictions serve as valuable benchmarks for experimental design and purification strategies.

PropertyPredicted ValueRationale and Comparative Analysis
Physical Form White to off-white solidSubstituted aminopyrazoles are typically crystalline solids at room temperature.[1]
Melting Point 110 - 130 °CThis estimate is based on related structures. For example, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C, but the amine functionality in our target molecule is expected to result in a lower melting point compared to the carboxylic acid due to different hydrogen bonding patterns.[6]
Boiling Point > 300 °C (decomposes)High boiling points are characteristic of pyrazoles due to strong intermolecular hydrogen bonding.[7] Decomposition at elevated temperatures is common for highly functionalized heterocycles.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The alkyl groups (ethyl, methyl) increase lipophilicity, while the amine and pyrazole nitrogens allow for hydrogen bonding with polar protic solvents. The overall structure suggests moderate polarity.
pKa (Conjugate Acid) 3.5 - 5.0The basicity of the pyrazole ring is influenced by its substituents.[8][9] The amino group at C3 is the primary basic center. This predicted range is typical for aminopyrazoles.

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of 4-chloro-1-ethyl-5-methylpyrazol-3-amine can be logically approached through a multi-step sequence involving established pyrazole formation and subsequent functionalization reactions. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dielectrophile, is a cornerstone of pyrazole chemistry and represents the most logical starting point.[10]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection points to two key precursors: ethylhydrazine and a functionalized β-ketonitrile, specifically 2-chloro-3-oxobutanenitrile . The strategy involves first constructing the substituted 3-aminopyrazole ring and then performing the N-alkylation, or using ethylhydrazine directly, which introduces a regioselectivity challenge. A more controlled route would involve forming the pyrazole ring first and then alkylating the N1 position.

G Target 4-chloro-1-ethyl-5-methylpyrazol-3-amine Intermediate1 4-chloro-5-methyl-1H-pyrazol-3-amine Target->Intermediate1 N-Alkylation Precursor1 Ethyl Iodide Target->Precursor1 Precursor2 2-cyano-3-oxobutanamide (or similar β-ketonitrile) Intermediate1->Precursor2 Cyclization Precursor3 Hydrazine Intermediate1->Precursor3 Chlorination Chlorinating Agent (e.g., NCS) Intermediate1->Chlorination Chlorination

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Workflow

The recommended pathway involves three key stages: (1) Synthesis of the pyrazole core, (2) Chlorination at the C4 position, and (3) N-Alkylation at the N1 position.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: C4-Chlorination cluster_2 Step 3: N1-Alkylation P1 Starting Material (β-ketonitrile) P2 React with Hydrazine P1->P2 P3 Cyclization/ Dehydration P2->P3 P4 3-amino-5-methylpyrazole P3->P4 C1 3-amino-5-methylpyrazole C2 React with NCS or SO₂Cl₂ C1->C2 C3 4-chloro-3-amino- 5-methylpyrazole C2->C3 A1 4-chloro-3-amino- 5-methylpyrazole A2 React with Ethyl Iodide + Base (e.g., K₂CO₃) A1->A2 A3 Final Product A2->A3

Caption: Proposed three-step workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a model procedure based on standard methods for pyrazole synthesis and functionalization.[10][11][12]

Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

  • To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield 5-methyl-1H-pyrazol-3-amine.

Step 2: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine

  • Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 3: Synthesis of 4-chloro-1-ethyl-5-methylpyrazol-3-amine

  • To a solution of 4-chloro-5-methyl-1H-pyrazol-3-amine (1.0 eq) in acetone or acetonitrile (15 mL/mmol), add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl iodide (1.2 eq) dropwise.

  • Heat the mixture to reflux and stir for 8-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography or recrystallization to yield the final product.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following predictions are based on characteristic shifts and patterns observed for substituted pyrazoles.[7][13][14][15]

SpectroscopyPredicted Signature
¹H NMR (400 MHz, CDCl₃)δ 4.0-4.2 (q, 2H, -CH₂-CH₃), δ 3.5-4.5 (br s, 2H, -NH₂), δ 2.2-2.4 (s, 3H, Ar-CH₃), δ 1.3-1.5 (t, 3H, -CH₂-CH₃) ppm. The amine protons are expected to be broad and may exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃)δ ~150 (C3-NH₂), δ ~145 (C5-CH₃), δ ~100 (C4-Cl), δ ~45 (-CH₂-), δ ~15 (-CH₃ of ethyl), δ ~12 (C5-CH₃) ppm.
FT-IR (KBr Pellet)ν ~3450-3300 cm⁻¹ (N-H stretch, amine), ν ~2980-2850 cm⁻¹ (C-H stretch, alkyl), ν ~1620 cm⁻¹ (C=N stretch, pyrazole ring), ν ~1550 cm⁻¹ (N-H bend), ν ~800-750 cm⁻¹ (C-Cl stretch).
Mass Spec. (EI) M⁺ peak at m/z 145 and a prominent M+2 peak at m/z 147 in an approximate 3:1 ratio, characteristic of a single chlorine atom. Fragmentation would likely involve the loss of the ethyl group.

Chemical Reactivity and Potential Applications

The multifunctionality of 4-chloro-1-ethyl-5-methylpyrazol-3-amine makes it a versatile building block for further chemical exploration.

G pyrazole Pyrazole Core N1 N1-Ethyl (Steric hindrance, Modulates solubility) pyrazole->N1 C3_Amine C3-Amine (Nucleophilic site for acylation, alkylation, diazotization) pyrazole->C3_Amine C4_Chloro C4-Chloro (Site for cross-coupling, e.g., Suzuki, Buchwald) pyrazole->C4_Chloro C5_Methyl C5-Methyl (Modulates lipophilicity and steric profile) pyrazole->C5_Methyl

Caption: Key reactivity sites on the molecule.

  • The C3-Amine Group: This primary amine is a potent nucleophile, readily participating in reactions such as acylation to form amides, alkylation, and condensation with carbonyls to form imines. It is a key handle for library synthesis.[16][17]

  • The C4-Chloro Group: The chlorine atom deactivates the ring towards electrophilic substitution but serves as a crucial functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups at this position.[18]

  • Potential Biological Activity: Given the prevalence of substituted pyrazoles in pharmaceuticals, this compound is a prime candidate for screening in various biological assays.[3] The specific combination of a halogen, an amino group, and varied alkyl substituents provides a unique pharmacophore that could exhibit activity as an inhibitor of kinases, proteases, or other enzyme classes. It may also possess antimicrobial or antifungal properties.[1][4]

Conclusion

While 4-chloro-1-ethyl-5-methylpyrazol-3-amine remains a largely unexplored molecule in the scientific literature, a detailed analysis based on the established chemistry of its structural analogs provides a robust framework for its investigation. This guide has established its core structural identity, offered reliable predictions of its physicochemical and spectroscopic properties, and detailed a plausible, high-yield synthetic strategy. The molecule's inherent functionality positions it as a valuable intermediate for the synthesis of diverse chemical libraries and as a candidate for biological screening programs. It represents a promising, yet-untapped resource for innovation in drug discovery and materials science.

References

  • PMC. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). Retrieved from [Link]

  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]

  • IntechOpen. (2022, November 27). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]

  • The Heterocyclist - WordPress.com. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 11). Synthesis of polysubstituted pyrazoles and their biological applications. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and.... Retrieved from [Link]

  • ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC - NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2019, March 12). (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-ethyl-1h-pyrazol-3-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

Sources

Foundational

Cheminformatics and Structural Profiling of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide to Synonym Mapping and Scaffold Application

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic chemistry and computational drug discovery, I frequently encounter the challenge of chemical data fragmentation across disparat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and computational drug discovery, I frequently encounter the challenge of chemical data fragmentation across disparate databases. The compound 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5) represents a highly specialized pyrazole building block utilized in the synthesis of kinase inhibitors and agrochemicals[1][2]. Because heterocyclic nomenclature can vary depending on the indexing rules of specific databases (e.g., IUPAC vs. traditional naming), understanding its common synonyms is critical for accurate data retrieval, patent landscaping, and procurement[3][4]. This whitepaper provides an in-depth analysis of the compound's synonyms, structural properties, and its application as a privileged scaffold in drug discovery.

Chemical Identity and Synonym Mapping

In cheminformatics, a single molecular entity can be represented by multiple text strings, leading to "data silos" if synonym mapping is not rigorously applied[5]. The core structure is a pyrazole, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms[6]. According to IUPAC nomenclature rules, numbering begins at the substituted nitrogen (N1) and proceeds toward the second nitrogen (N2), assigning the lowest possible locants to the remaining substituents[7][8].

Table 1: Chemical Identity, Properties, and Common Synonyms

Property / IdentifierValue
IUPAC Name 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine
CAS Registry Number 1006436-26-5[1]
Molecular Formula C6H10ClN3[9]
Molecular Weight 159.62 g/mol [9]
Common Synonym 1 3-Amino-4-chloro-1-ethyl-5-methylpyrazole
Common Synonym 2 1-Ethyl-3-amino-4-chloro-5-methylpyrazole
Common Synonym 3 4-chloro-1-ethyl-5-methylpyrazol-3-amine[10]
Database Index Name 1H-Pyrazol-3-amine, 4-chloro-1-ethyl-5-methyl-

The Causality of Nomenclature Variations: Why do these variations exist? Databases like PubChem and ChEMBL often use algorithmically generated preferred IUPAC names (PINs), while older literature or commercial vendors may use traditional Hantzsch-Widman derived names or prioritize the "amine" functional group as the root[1][7]. Failure to query all synonyms can result in missing critical bioassay data or commercial availability[11].

Structural Significance in Drug Discovery

The pyrazole-3-amine motif is a "privileged scaffold" in medicinal chemistry, particularly renowned for its ability to act as a competitive hinge binder in the ATP-binding pocket of kinases[2].

  • The 3-Amine Group: Acts as a crucial hydrogen bond donor/acceptor to the kinase hinge region (e.g., interacting with the backbone carbonyls of the kinase)[2].

  • The 4-Chloro Substituent: Introduces a strong electron-withdrawing effect and lipophilicity. Halogen bonding at this position can lock the molecule into a favorable bioactive conformation while filling small hydrophobic pockets[2].

  • 1-Ethyl and 5-Methyl Groups: These alkyl groups provide steric bulk that dictates the rotational freedom of the pyrazole ring, enhancing selectivity against off-target kinases by exploiting specific steric constraints within the target's active site[2].

For instance, pyrazole-3-amine derivatives have been heavily optimized to overcome secondary resistance mutations in FLT3 (fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML)[12].

Experimental Workflows

Protocol 1: Cheminformatics Query & Synonym Disambiguation Workflow

To ensure comprehensive data retrieval for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, follow this self-validating computational protocol:

  • Primary Query Generation: Input the primary CAS number (1006436-26-5) into a chemical aggregator like PubChem or ChemSpider[11][13].

  • Identifier Extraction: Extract the canonical SMILES and standard InChIKey. The InChIKey acts as a hash that is immune to nomenclature variations[4].

  • Cross-Database Expansion: Use the InChIKey to query biological databases (e.g., ChEMBL, BindingDB) to retrieve all associated synonyms and bioactivity data[11].

  • Validation: Cross-reference the retrieved 2D structures against the IUPAC name to ensure no structural isomers (e.g., 5-chloro-1-ethyl-4-methyl-1H-pyrazol-3-amine) have been falsely merged into the dataset.

Protocol 2: General Synthesis of Substituted Pyrazole-3-amines

While specific proprietary routes exist, the general synthesis of highly substituted pyrazole-3-amines follows a predictable cyclocondensation logic[6][14]:

  • Precursor Preparation: Begin with an appropriately substituted 2-chloro-3-oxobutyronitrile (or equivalent activated nitrile).

  • Hydrazine Condensation: React the precursor with ethylhydrazine (to establish the 1-ethyl substitution) in an alcoholic solvent (e.g., ethanol) under reflux conditions[6].

  • Cyclization: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile/ketone, followed by intramolecular cyclization to form the 5-membered pyrazole ring[6].

  • Purification: The crude 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is isolated via liquid-liquid extraction and purified using silica gel flash chromatography (typically eluting with a hexane/ethyl acetate gradient).

  • Characterization: Validate the regiochemistry using 2D NMR (NOESY/HMBC) to ensure the ethyl group is on N1 and not N2, and confirm the mass via LC-MS[14].

Visualizations

Cheminformatics_Workflow Query Input Synonym: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine DB_Search Database Query (PubChem, ChEMBL, ZINC) Query->DB_Search Disambiguation Structure Disambiguation (SMILES / InChIKey Match) DB_Search->Disambiguation Hit_Identified Compound Hit Identified CAS: 1006436-26-5 Disambiguation->Hit_Identified Downstream Downstream Applications: Virtual Screening & SAR Hit_Identified->Downstream

Cheminformatics workflow for resolving pyrazole synonyms via structural disambiguation.

FLT3_Pathway Inhibitor Pyrazole-3-amine Derivative FLT3 FLT3 Receptor (Mutated/ITD) Inhibitor->FLT3 Competitive Hinge Binding STAT5 STAT5 Activation FLT3->STAT5 Phosphorylation PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of pyrazole-3-amine derivatives inhibiting the oncogenic FLT3 signaling pathway.

References

  • Chemical Suppliers. "[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]amine | CAS 1001611-12". Chemical-Suppliers.eu. Available at: [Link]

  • Namiki Shoji. "Building Blocks". Namiki-s.co.jp. Available at:[Link]

  • Queen Mary University of London. "Blue Book chapter P-2 - IUPAC nomenclature". QMUL.ac.uk. Available at: [Link]

  • King Saud University. "Chapter 3: Nomenclature of Organic Compounds". KSU.edu.sa. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". PMC. Available at: [Link]

  • Britannica. "Pyrazole | Heterocyclic, Aromatic, Five-Membered". Britannica.com. Available at: [Link]

  • Drug Design Org. "Cheminformatics". DrugDesign.org. Available at:[Link]

  • Neovarsity. "10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025". Neovarsity.org. Available at: [Link]

  • IntechOpen. "Semantic Similarity in Cheminformatics". IntechOpen.com. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations". PubMed. Available at: [Link]

  • PLOS One. "The Chemical Information Ontology: Provenance and Disambiguation for Chemical Data on the Biological Semantic Web". PLOS.org. Available at: [Link]

  • Taylor & Francis. "Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine". Tandfonline.com. Available at:[Link]

  • PathBank. "Other Databases". PathBank.org. Available at:[Link]

Sources

Exploratory

The Aminopyrazole Pharmacophore: A Definitive Guide to Synthesis, Regioselectivity, and Library Design in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the aminopyrazole core has cemented its status as a "privileged scaffold." Characterized by its compact size, robust metabolic stability, and highly tunable physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the aminopyrazole core has cemented its status as a "privileged scaffold." Characterized by its compact size, robust metabolic stability, and highly tunable physicochemical properties, this nitrogen-rich heterocycle is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors[1]. This technical guide provides an in-depth analysis of the aminopyrazole pharmacophore, detailing the structural rationale behind its target engagement, the thermodynamic and kinetic causality governing its regioselective synthesis, and self-validating protocols for combinatorial library generation.

Structural Rationale & Pharmacophore Utility

The ubiquitous presence of aminopyrazoles in FDA-approved drugs is not coincidental; it is driven by the scaffold's exceptional hydrogen-bonding capacity[2]. The adjacent nitrogen atoms in the pyrazole ring provide a built-in hydrogen-bond acceptor (the endocyclic −N= ), while the exocyclic amino group ( −NH2​ ) acts as a potent hydrogen-bond donor[2].

When deployed in kinase inhibitor design, this bidentate donor-acceptor motif perfectly mimics the interaction of the adenine ring of ATP with the kinase hinge region[3]. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glutamate or Aspartate), while the endocyclic nitrogen accepts a hydrogen bond from the backbone amide NH (e.g., Methionine or Cysteine)[3]. Furthermore, the C3 , C4 , and C5 positions offer versatile vectors to project substituents into the hydrophobic pocket (Type I/II inhibitors) or toward the solvent-exposed region to tune solubility and pharmacokinetic parameters[4].

Table 1: FDA-Approved Drugs Featuring Aminopyrazole/Pyrazole Scaffolds
Drug NamePrimary TargetApproval YearScaffold Type
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)20233-Aminopyrazole derivative[1]
Avapritinib KIT / PDGFRA2020Pyrazole-amine derivative[4]
Encorafenib BRAF V600E20185-Aminopyrazole derivative[4]
Crizotinib ALK / ROS12011Aminopyrazole-fused / Pyrazole[5]
Ruxolitinib JAK1 / JAK22011Pyrrolo[2,3-b]pyridine-pyrazole[2]
Kinase Hinge Binding Logic

KinaseBinding AP_Core Aminopyrazole Core Exo_NH2 Exocyclic -NH2 (H-Bond Donor) AP_Core->Exo_NH2 Endo_N Endocyclic -N= (H-Bond Acceptor) AP_Core->Endo_N Substituent_3 R3: Hydrophobic Pocket AP_Core->Substituent_3 Substituent_1 R1: Solvent Vector AP_Core->Substituent_1 Hinge_CO Kinase Hinge C=O (e.g., Glu/Asp) Exo_NH2->Hinge_CO H-Bond Hinge_NH Kinase Hinge NH (e.g., Met/Cys) Hinge_NH->Endo_N H-Bond

Figure 1: Pharmacophore logic of the aminopyrazole core in kinase hinge-binding.

Regioselective Synthesis Strategies: The Causality of Control

  • Kinetic Control (Favors 3-Aminopyrazole): Under basic conditions and low temperatures (e.g., 0 °C), the reaction is kinetically driven. The base deprotonates the hydrazine, and the more nucleophilic, substituted nitrogen rapidly attacks the highly electrophilic carbonyl carbon of the β -ketonitrile. Because the thermal energy is low, this initial Michael-type addition is irreversible. The intermediate quickly cyclizes onto the nitrile group, trapping the molecule as the 3-aminopyrazole .

  • Thermodynamic Control (Favors 5-Aminopyrazole): Under neutral or slightly acidic conditions at elevated temperatures (e.g., 70 °C), the reaction enters thermodynamic control. The initial hydrazone adducts form reversibly and are allowed to equilibrate. The intermediate formed by the attack of the less sterically hindered, terminal nitrogen of the hydrazine is thermodynamically more stable. Subsequent cyclization yields the 5-aminopyrazole as the major thermodynamic sink .

Table 2: Regioselectivity Control Parameters for Hydrazine-Ketonitrile Condensation
ParameterKinetic Control (3-Aminopyrazole)Thermodynamic Control (5-Aminopyrazole)
Temperature 0 °C70 °C (Reflux)
Catalyst / pH Strong Base (e.g., NaOEt)Neutral or Weak Acid (e.g., AcOH)
Initial Attack Substituted nitrogen (more nucleophilic)Terminal nitrogen (less sterically hindered)
Reaction Reversibility Irreversible Michael additionReversible equilibration of adducts
Typical Reaction Time 2 - 3 hours12 - 14 hours
Isomeric Purity >85% (Substrate dependent)>80% (Substrate dependent)
Regioselective Synthesis Workflow

SynthesisWorkflow Start Substituted Hydrazine + β-Ketonitrile Cond_Kinetic Kinetic Conditions 0 °C, Base (NaOEt) Start->Cond_Kinetic Cond_Thermo Thermodynamic Conditions 70 °C, Neutral/Acid Start->Cond_Thermo Mech_Kinetic Irreversible Michael Addition (Substituted N attacks) Cond_Kinetic->Mech_Kinetic Mech_Thermo Equilibration of Adducts (Terminal N cyclizes) Cond_Thermo->Mech_Thermo Prod_3AP 3-Aminopyrazole (Major Isomer) Mech_Kinetic->Prod_3AP Prod_5AP 5-Aminopyrazole (Major Isomer) Mech_Thermo->Prod_5AP Library Combinatorial Derivatization (Amidation, SNAr, Coupling) Prod_3AP->Library Prod_5AP->Library

Figure 2: Regioselective synthesis workflow for 3- and 5-aminopyrazole libraries.

Experimental Protocols: Self-Validating Systems

To ensure high regioisomeric fidelity, the following protocols must be executed with strict adherence to temperature and addition rates. Each protocol includes built-in analytical checkpoints to self-validate the reaction trajectory.

Protocol A: Kinetically Controlled Synthesis of 3-Aminopyrazoles

Objective: Force irreversible cyclization via the substituted nitrogen .

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), prepare a solution of Sodium Ethoxide (NaOEt, 2.0 eq) in anhydrous Ethanol. Cool the reaction vessel to strictly 0 °C using an ice-water bath.

  • Hydrazine Activation: Add the substituted hydrazine (1.0 eq) to the cooled solution. Causality: The strong base deprotonates the hydrazine, maximizing the nucleophilicity of the substituted nitrogen while the low temperature prevents premature thermodynamic equilibration.

  • Electrophile Addition: Dissolve the β -ketonitrile (1.0 eq) in a minimal amount of Ethanol and add it dropwise to the reaction mixture over 45–60 minutes. Causality: Dropwise addition ensures the electrophile is kept at a low steady-state concentration relative to the highly nucleophilic hydrazine, minimizing bis-alkylation and suppressing pyrazolone byproducts.

  • Validation Checkpoint (LC-MS): After 2 hours of stirring at 0 °C, withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass corresponding to the uncyclized hydrazone intermediate is entirely replaced by the [M+H]+ peak of the cyclized 3-aminopyrazole. Crucial: If the intermediate persists, do not raise the temperature (which triggers equilibration); instead, add an additional 0.1 eq of NaOEt.

  • Workup: Quench with cold water, extract with Ethyl Acetate, and purify via recrystallization to isolate the kinetically favored 3-isomer.

Protocol B: Thermodynamically Controlled Synthesis of 5-Aminopyrazoles

Objective: Allow reversible intermediate equilibration to yield the lowest-energy isomer .

  • Preparation: In a round-bottom flask, dissolve the β -ketonitrile (1.0 eq) and the substituted hydrazine (1.0 eq) in Ethanol at room temperature.

  • Acid Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.1 eq). Causality: Acid catalysis activates the carbonyl carbon, facilitating the attack by the less sterically hindered, terminal nitrogen.

  • Thermal Equilibration: Attach a reflux condenser and heat the mixture to 70 °C for 12–14 hours. Causality: High thermal energy allows the reversible hydrazone intermediates to freely equilibrate, funneling the reaction mixture down the thermodynamic gradient to the most stable 5-aminopyrazole configuration.

  • Validation Checkpoint (TLC & NMR): Monitor the reaction by TLC. The 5-isomer typically exhibits a distinct Rf​ value compared to the 3-isomer due to differences in dipole moment. Post-isolation, validate isomeric purity using 2D-NMR (NOESY); a strong NOE cross-peak between the N1 -substituent and the C5 -amine protons confirms the 5-aminopyrazole architecture.

  • Workup: Cool to room temperature, remove the solvent in vacuo, and purify the crude product via flash column chromatography.

Library Diversification: Late-Stage Functionalization

Once the core aminopyrazole scaffold is established, it serves as a versatile hub for combinatorial library expansion. The exocyclic amine and the unsubstituted C4 position are the primary vectors for diversification:

  • Amidation & Urea Formation: The exocyclic −NH2​ can be readily coupled with diverse carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) or reacted with isocyanates to form ureas. This is a common strategy for extending the molecule out of the kinase hinge into solvent-exposed regions.

  • Buchwald-Hartwig Cross-Coupling: To explore deeper hydrophobic pockets, the exocyclic amine can undergo palladium-catalyzed cross-coupling with various aryl or heteroaryl halides.

  • C4-Electrophilic Aromatic Substitution: The electron-rich nature of the pyrazole ring allows for facile halogenation at the C4 position using N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS). The resulting C4 -halide provides a synthetic handle for subsequent Suzuki-Miyaura or Sonogashira couplings, introducing rigid, linear vectors into the target's binding site.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences (NIH PMC). URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry (NIH PMC). URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. URL:[Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. URL:[Link]

Sources

Foundational

Harnessing 4-Chloropyrazole-3-Amine Derivatives in Targeted Kinase Inhibition: A Structural and Mechanistic Guide

Executive Summary The synthesis of highly selective kinase inhibitors remains one of the most formidable challenges in modern medicinal chemistry. At the core of this endeavor lies the selection of an optimal hinge-bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly selective kinase inhibitors remains one of the most formidable challenges in modern medicinal chemistry. At the core of this endeavor lies the selection of an optimal hinge-binding scaffold. The 4-chloro-1H-pyrazol-3-amine (and its derivatives) has emerged as a privileged pharmacophore, offering an exquisite balance of hydrogen-bonding capability, lipophilicity, and synthetic tractability. This technical guide explores the structural rationale behind this scaffold and details its recent, groundbreaking applications in precision oncology—specifically targeting PKMYT1 and BMPR2 kinases.

Structural Rationale & Pharmacophore Modeling

When designing ATP-competitive kinase inhibitors, the molecule must anchor itself to the kinase hinge region while navigating the surrounding microenvironments. The 4-chloropyrazole-3-amine scaffold achieves this through a highly efficient tripartite mechanism:

  • Bidentate Hinge Binding: The pyrazole core acts as a dual hydrogen-bond donor and acceptor. The NH donates a hydrogen bond to the backbone carbonyl of the hinge, while the adjacent nitrogen accepts a hydrogen bond from the backbone amide.

  • Gatekeeper Pocket Occupation (The 4-Chloro Advantage): The inclusion of a chlorine atom at the 4-position is not a mere steric filler. Chlorine's specific van der Waals radius and high lipophilicity allow it to deeply penetrate the hydrophobic pocket adjacent to the gatekeeper residue. Causality: This hydrophobic insertion displaces high-energy, ordered water molecules trapped in the pocket, providing a massive entropic driving force ( ΔS>0 ) that exponentially increases binding affinity compared to unsubstituted pyrazoles.

  • Vectorization via the 3-Amine: The exocyclic amine at the 3-position serves as the primary synthetic vector. It directs substituents outward into the solvent-exposed channel or toward the DFG-motif, enabling the tuning of kinase selectivity without disrupting the core hinge interaction.

G Hinge Kinase Hinge Region PyNH Pyrazole NH (H-Bond Donor) Hinge->PyNH Binds PyN Pyrazole N (H-Bond Acceptor) Hinge->PyN Binds Chloro 4-Chloro Substituent (Hydrophobic Interaction) PyNH->Chloro Amine 3-Amine Derivatization (Vectorization) PyN->Amine Gate Hydrophobic Gatekeeper Pocket Gate->Chloro Accommodates Solvent Solvent Channel Solvent->Amine Exposes

Fig 1. Pharmacophore binding model of 4-chloropyrazole-3-amine in the kinase ATP-binding site.

Precision Oncology: PKMYT1 Inhibition and Synthetic Lethality

A breakthrough application of 4-chloropyrazole-3-amine derivatives is the targeted inhibition of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1)[1]. PKMYT1 is a negative regulator of CDK1, phosphorylating it at Thr14 and Tyr15 to enforce the G2/M cell cycle checkpoint[2].

In tumors exhibiting CCNE1 amplification or TP53 mutations (such as Triple-Negative Breast Cancer, TNBC), cells suffer from severe replication stress and rely entirely on the PKMYT1-mediated G2/M checkpoint to repair DNA before mitosis[3].

Mechanistic Impact: Inhibiting PKMYT1 in these specific genetic contexts forces the cancer cells into premature mitosis with unresolved DNA damage. This triggers a catastrophic structural failure during cell division, a phenomenon known as synthetic lethality[4]. Recent details the use of 4-chloropyrazole-3-amine as the foundational building block for synthesizing potent biarylamide PKMYT1 inhibitors[5].

Pathway CCNE1 CCNE1 Amplification (Replication Stress) PKMYT1 PKMYT1 Kinase CCNE1->PKMYT1 Dependency CDK1 CDK1 (Inactive) Phospho-Thr14/Tyr15 PKMYT1->CDK1 Phosphorylates Arrest G2/M Checkpoint Arrest (Cell Survival) CDK1->Arrest Induces Inhibitor 4-Chloropyrazole Derivative Inhibitor->PKMYT1 Inhibits CDK1_Act CDK1 (Active) Premature Mitosis Inhibitor->CDK1_Act Forces Activation Death Mitotic Catastrophe (Synthetic Lethality) CDK1_Act->Death Leads to

Fig 2. Synthetic lethality pathway of PKMYT1 inhibition in CCNE1-amplified tumors.

Conformational Restriction: Macrocyclic BMPR2 Inhibitors

Beyond linear biarylamides, the 3-amino-1H-pyrazole scaffold has been successfully integrated into macrocyclic structures to target the Bone Morphogenetic Protein Receptor Type II (BMPR2)[6]. BMPR2 is a type-II receptor kinase implicated in pulmonary arterial hypertension and cancer[7].

Causality of Macrocyclization: Linear promiscuous kinase inhibitors often suffer from off-target toxicity. By linking the 3-amine vector back to the core via an aromatic linker, researchers rigidify the scaffold into a single bioactive conformation[8]. This macrocyclization drastically reduces the entropic penalty of binding and restricts the molecule from adopting conformations that would fit off-target kinases, yielding highly selective BMPR2 inhibitors[9].

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the 4-chloropyrazole-3-amine core is evident in its adaptability. Table 1 summarizes the impact of derivatization on target affinity across recent literature.

Compound ClassTarget KinaseCore ScaffoldKey SubstitutionIC50 (nM)
Unsubstituted PyrazolePan-Kinase1H-pyrazol-3-amineNone> 1000
Linear BiarylamidePKMYT14-chloro-1H-pyrazol-3-amine2-chloro-1-pyrrolidin-1-yl-ethanone< 10[3]
Phenol Isostere (XH-30)PKMYT14-chloro-1H-pyrazol-3-amineCyclopropyl & Dimethylphenol4.1[4]
Macrocycle (Cmpd 8a)BMPR23-amino-1H-pyrazoleAromatic Linker Rigidification506[9]

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the physicochemical rationale behind each step.

Protocol A: Synthesis of Biarylamide PKMYT1 Inhibitors

Objective: N-alkylation and subsequent amide coupling of 4-chloro-1H-pyrazol-3-amine.

  • N-Alkylation: Dissolve 4-chloro-1H-pyrazol-3-amine (1.0 eq) and 2-chloro-1-pyrrolidin-1-yl-ethanone (1.2 eq) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 325 mesh, 1.5 eq) and stir at 80°C for 16 hours[1].

    • Causality: K2​CO3​ is explicitly chosen as a mild, heterogeneous base. Stronger bases (like NaH) would deprotonate the 3-amine, leading to competing N-alkylation at the exocyclic amine. K2​CO3​ ensures regioselective alkylation at the more acidic pyrazole nitrogen.

  • Amide Coupling: React the resulting intermediate with a biaryl carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting mass and the appearance of the product mass ( [M+H]+ ) validates the coupling. Purify via reverse-phase HPLC.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50​ of the synthesized derivative against PKMYT1.

  • Enzyme Reaction: Incubate recombinant PKMYT1 kinase domain with the synthesized inhibitor (serial dilutions from 10 μM to 0.1 nM) for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add ATP (at its predetermined Km​ value) and CDK1 peptide substrate. Incubate for 60 minutes.

    • Causality: ATP must be added exactly at its Km​ . If [ATP]≫Km​ , the assay becomes artificially insensitive to ATP-competitive hinge binders like pyrazole derivatives.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

    • Causality: The ADP-Glo luminescent assay is selected over radiometric ( 33P ) assays because it eliminates radioactive waste, resists compound auto-fluorescence interference, and provides a highly stable luminescent signal directly proportional to kinase activity.

    • Validation: Include Staurosporine as a positive control (pan-kinase inhibitor) and a DMSO-only well as a negative control (100% kinase activity)[8]. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Conclusion

The 4-chloropyrazole-3-amine scaffold represents a masterclass in pharmacophore design. By combining potent hinge-binding thermodynamics with versatile vectorization channels, it enables the discovery of highly selective inhibitors against notoriously difficult kinases like PKMYT1 and BMPR2. Future drug discovery efforts will likely focus on optimizing the ADME properties of these derivatives to combat acquired resistance in precision oncology.

References

  • BIARYLAMIDE DERIVATIVES AND THEIR USE AS PKMYT1 INHIBITORS. World Intellectual Property Organization (WIPO). Patent WO2024184550.[Link]

  • Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry (ACS). 2025.[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. 2023.[Link]

Sources

Exploratory

The Multifaceted Biological Landscape of 4-Chloro-Substituted Aminopyrazoles: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of 4-chloro-substituted aminopyrazoles, a chemical scaffold of significant interest in modern drug discovery. We will delve int...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the biological activities of 4-chloro-substituted aminopyrazoles, a chemical scaffold of significant interest in modern drug discovery. We will delve into their diverse therapeutic potential, focusing primarily on their anticancer properties, while also exploring their roles as kinase inhibitors and anti-inflammatory and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate research and development in this promising area.

Introduction: The Significance of the 4-Chloro-Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] The introduction of an amino group and a chlorine atom at specific positions of the pyrazole ring, particularly the 4-chloro-amino- substitution pattern, has been shown to significantly influence the molecule's physicochemical properties and biological target interactions. This strategic substitution can enhance binding affinity, modulate selectivity, and improve pharmacokinetic profiles, making these compounds highly attractive for therapeutic development.[5][6]

This guide will explore the key biological activities of 4-chloro-substituted aminopyrazoles, dissect their mechanisms of action, and provide robust, validated experimental protocols to empower researchers in their quest for novel therapeutics.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively studied biological activity of 4-chloro-substituted aminopyrazoles is their potent anticancer effect against a variety of human cancer cell lines.[7][8][9][10][11][12][13]

Cytotoxic Profile Across Diverse Cancer Types

Numerous studies have demonstrated the broad-spectrum antiproliferative activity of this class of compounds. For instance, various derivatives have shown significant cytotoxicity against cell lines representing lung carcinoma (A549), ovarian adenocarcinoma (A2780), murine leukemia (P388), hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7).[7][8][10][11][14] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, with many derivatives exhibiting activity in the low micromolar to nanomolar range.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-amino-1-(4-chlorophenyl)-pyrazole derivativesMCF-7 (Breast)11.51 - 23.42[10]
HCT-116 (Colon)21.25 - 27.25[10]
HepG2 (Liver)33.75[10]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesGlioblastoma cell linesPotent EC50 values[15]
3-((4-Chloro-3-methoxyphenyl)amino)-1H-pyrazole-4-carboxamideJAK1-dependent cell linesSub-micromolar[16]
4-aminopyrazole derivativesHela (Cervical)Potent inhibition[17]

Table 1: Representative Anticancer Activities of 4-Chloro-Substituted Aminopyrazole Derivatives. This table summarizes the cytotoxic potential of various 4-chloro-substituted aminopyrazole derivatives against a panel of human cancer cell lines.

Unraveling the Mechanisms of Action

The anticancer effects of 4-chloro-substituted aminopyrazoles are not merely cytotoxic but are orchestrated through the modulation of specific cellular pathways critical for cancer cell survival and proliferation.

A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Treatment with active 4-chloro-substituted aminopyrazoles has been shown to trigger apoptotic pathways, leading to the systematic dismantling of cancer cells.[7]

Another critical mechanism is the disruption of the cell cycle. These compounds can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis and dividing.[7] This is often accompanied by the formation of polyploid cells, a hallmark of mitotic catastrophe.

Some derivatives have been shown to interact with the microtubular cytoskeleton. By binding to tubulin dimers, they can disrupt microtubule dynamics, leading to the disassembly of the mitotic spindle and subsequent cell cycle arrest and apoptosis.[7]

Experimental Workflow: Evaluation of Anticancer Activity

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Mechanism of Action Studies cell_culture 1. Cancer Cell Line Culture (e.g., A549, MCF-7, HCT-116) treatment 2. Compound Treatment (Varying concentrations of 4-chloro-substituted aminopyrazole) cell_culture->treatment mtt_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->mtt_assay ic50 4. Determine IC50 Value mtt_assay->ic50 flow_cytometry_apoptosis 5a. Apoptosis Analysis (Annexin V/PI Staining) ic50->flow_cytometry_apoptosis flow_cytometry_cell_cycle 5b. Cell Cycle Analysis (Propidium Iodide Staining) ic50->flow_cytometry_cell_cycle western_blot 5c. Western Blot Analysis (p53, p21, Caspases) ic50->western_blot tubulin_assay 5d. Tubulin Polymerization Assay ic50->tubulin_assay G compound 4-Chloro-Substituted Aminopyrazole kinase Protein Kinase (e.g., JAK, AKT, CDK) compound->kinase p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Cell Proliferation, Survival) p_substrate->downstream inhibition Inhibition

Figure 2: A simplified diagram illustrating the mechanism of kinase inhibition by 4-chloro-substituted aminopyrazoles, which compete with ATP for the kinase's active site.

Evaluating Kinase Inhibitory Activity

A variety of biochemical and cell-based assays are available to quantify the inhibitory potency and selectivity of these compounds. [18][19][20] Protocol 2: ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound. [21]

  • Kinase Reaction: Set up a reaction mixture containing the target kinase, its substrate, ATP, and the 4-chloro-substituted aminopyrazole inhibitor at various concentrations.

  • Reaction Termination and ATP Depletion: After a defined incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. [21]3. ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the produced ADP back to ATP. [21]4. Luminescence Detection: The newly generated ATP is then used in a luciferase reaction to produce a luminescent signal that is proportional to the initial amount of ADP.

  • Data Analysis: The luminescent signal is measured using a luminometer. A decrease in signal indicates inhibition of the kinase. IC50 values can be determined by plotting the signal against the inhibitor concentration.

Anti-inflammatory and Antimicrobial Activities

While the primary focus has been on their anticancer potential, 4-chloro-substituted aminopyrazoles have also demonstrated promising anti-inflammatory and antimicrobial activities.

Anti-inflammatory Effects

Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation. [22][23]This suggests their potential application in the treatment of inflammatory disorders.

Antimicrobial Properties

Several studies have reported the antibacterial and antifungal activities of pyrazole derivatives, including those with chloro-substitutions. [13][24][25][26]These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [26]Further investigation into their specific mechanisms of antimicrobial action is warranted.

Structure-Activity Relationships (SAR)

The biological activity of 4-chloro-substituted aminopyrazoles is highly dependent on the nature and position of other substituents on the pyrazole ring and any fused ring systems. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates. [27]For example, the presence of specific halogen substituents on a pyrazoline derivative has been shown to increase its cytotoxic activity. [5]Similarly, the position of substituents on phenyl rings attached to the pyrazole core can significantly impact their inhibitory activity against certain targets. [6]

Conclusion and Future Directions

4-Chloro-substituted aminopyrazoles represent a versatile and highly promising chemical scaffold in drug discovery. Their demonstrated efficacy as anticancer agents, kinase inhibitors, and anti-inflammatory and antimicrobial compounds underscores their therapeutic potential. The continued exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will be instrumental in the development of next-generation therapeutics. The experimental protocols and insights provided in this guide are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). Vertex AI Search.
  • Synthesis and biological evaluation of novel pyrazole scaffold. Vertex AI Search.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Taylor & Francis.
  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate.
  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2009). PubMed.
  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery.
  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. Benchchem.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). Arabian Journal of Chemistry.
  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). PubMed.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). ijpbs.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI.
  • University of Dundee Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. Vertex AI Search.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Journals.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC.
  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC.
  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. (2012). PubMed.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent developments in aminopyrazole chemistry. ResearchGate.
  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation | Request PDF. ResearchGate.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Vertex AI Search.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Vertex AI Search.
  • Current status of pyrazole and its biological activities. PMC.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Vertex AI Search.
  • Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2012). PubMed.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Structure Activity Relationships. (2005). Drug Design Org.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds from N-Alkylated Aminopyrazoles

Introduction & Strategic Overview The pyrazolo[1,5- a ]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for potent kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The pyrazolo[1,5- a ]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for potent kinase inhibitors (e.g., CDK2, TRKA) and CNS-active therapeutics like Zaleplon and Dinaciclib [1][2].

While the cyclocondensation of standard 1H -5-aminopyrazoles with 1,3-dicarbonyl compounds is well-documented, the use of N-alkylated precursors —specifically 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine —introduces critical mechanistic divergences. As a Senior Application Scientist, I frequently observe researchers struggling with the unexpected formation of charged pyrimidinium salts when utilizing N1-alkylated precursors. This application note provides a definitive, self-validating guide to directing the regioselectivity and electronic outcome of this condensation, ensuring the successful synthesis of stable, neutral pyrazolo[1,5- a ]pyrimidine derivatives.

Mechanistic Insights: The N1-Alkylation Paradigm (E-E-A-T)

The cyclocondensation of aminopyrazoles with 1,3-bis-electrophiles relies on two nucleophilic centers: the highly reactive exocyclic C3 -amine and the less reactive endocyclic N2 atom [3].

In standard 1H -aminopyrazoles, the final aromatization step is driven by the loss of the N1 proton, yielding a fully conjugated, neutral pyrazolo[1,5- a ]pyrimidine. However, our starting material, 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine , possesses an ethyl group at the N1 position. This alkylation blocks standard aromatization.

Causality of Electrophile Selection:

  • Reaction with 1,3-Diketones (e.g., Acetylacetone): The inability to lose an N1 proton forces the resulting fused system to retain a positive charge, yielding a pyrazolo[1,5- a ]pyrimidinium salt .

  • Reaction with β -Keto Esters (e.g., Ethyl Acetoacetate): The exocyclic C3 -amine attacks the highly electrophilic ketone, while the endocyclic N2 attacks the ester carbonyl. The subsequent elimination of ethanol allows the formation of an exocyclic double bond (carbonyl), yielding a stable, neutral mesoionic pyrazolo[1,5- a ]pyrimidin-7(1H)-one .

Reactivity A 1-Ethyl-3-aminopyrazole Core (N1-Alkylated) B Reaction with 1,3-Diketones A->B C Reaction with β-Keto Esters A->C D Pyrimidinium Salt (Positively Charged) B->D Blocked Aromatization E Pyrimidin-7(1H)-one (Neutral Mesoionic) C->E Ethanol Elimination

Divergent reactivity of N1-alkylated aminopyrazoles based on the electrophile selected.

Quantitative Data: Electrophile Comparison

To optimize the synthetic workflow, the following table summarizes the causal relationship between the chosen 1,3-bis-electrophile and the resulting structural class.

ElectrophileSolvent / CatalystTemp (°C)Time (h)Product TypeTypical Yield (%)
Ethyl acetoacetate Glacial AcOH118 (Reflux)4Neutral 7-oxo derivative82 - 88
Diethyl malonate NaOEt / EtOH78 (Reflux)8Neutral 5,7-dione derivative65 - 72
Acetylacetone EtOH / HCl78 (Reflux)6Pyrimidinium chloride salt75 - 80
Enaminone Glacial AcOH118 (Reflux)5Pyrimidinium acetate salt70 - 78

Self-Validating Experimental Protocol

Target: Synthesis of 3-Chloro-1-ethyl-2,5-dimethylpyrazolo[1,5- a ]pyrimidin-7(1H)-one.

This protocol utilizes ethyl acetoacetate to bypass salt formation, yielding a neutral, easily isolable product[1].

Step 1: Reaction Assembly & Catalysis
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (1.60 g, 10.0 mmol) in 15 mL of glacial acetic acid.

  • Add ethyl acetoacetate (1.56 g, 12.0 mmol) dropwise at room temperature.

    • Causality Check: Glacial acetic acid serves a dual purpose. As a solvent, it provides a homogenous medium; as an acid catalyst, it protonates the ketone carbonyl of ethyl acetoacetate, dramatically increasing its electrophilicity to facilitate the initial nucleophilic attack by the exocyclic C3 -amine.

Step 2: Thermal Cyclocondensation
  • Heat the reaction mixture to reflux (approx. 118 °C) under an inert nitrogen atmosphere for 4 hours.

    • Causality Check: Sustained heat is required to drive two consecutive dehydration/elimination steps: the loss of H2​O to form the enamine intermediate, and the loss of ethanol during the intramolecular ring closure by the N2 atom.

Step 3: In-Process Validation (TLC)
  • At t=3 hours, withdraw a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a 60:40 Ethyl Acetate/Hexanes mobile phase.

    • Self-Validation: The reaction is complete when the highly polar aminopyrazole spot (lower Rf​ ) disappears entirely, replaced by a distinct, UV-active product spot (higher Rf​ ).

Step 4: Workup & Precipitation
  • Remove the flask from heat and allow it to cool to room temperature.

  • Slowly pour the mixture into a beaker containing 50 mL of vigorously stirred crushed ice.

    • Causality Check: The sudden increase in aqueous polarity and drop in temperature forces the hydrophobic, neutral pyrimidin-7-one product to crash out of the acidic solution, leaving unreacted ethyl acetoacetate and acetic acid dissolved in the aqueous phase.

Step 5: Isolation & Analytical Validation
  • Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water ( 2×10 mL) and recrystallize from absolute ethanol to afford the pure product as a crystalline solid.

  • Characterization Check ( 1 H NMR): Validate the success of the cyclization by observing the disappearance of the broad −NH2​ signal (typically around δ 4.5–5.0 ppm) and the emergence of a sharp singlet around δ 5.8–6.2 ppm, corresponding to the newly formed C6−H pyrimidine proton.

Pathway A 4-Chloro-1-ethyl-5-methyl- 1H-pyrazol-3-amine C Nucleophilic Attack (C3-NH2 to Ketone) A->C B Ethyl Acetoacetate B->C D Intramolecular Cyclization (N2 to Ester) C->D -H2O E Neutral Pyrazolo[1,5-a] pyrimidin-7(1H)-one D->E -EtOH

Mechanistic pathway for the cyclocondensation yielding pyrazolo[1,5-a]pyrimidin-7(1H)-one.

References

  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Application

Application Notes and Protocols: Effective Amide Coupling Strategies for 3-Amino-Pyrazole Derivatives

Introduction: The Challenge and Significance of Pyrazole Amides The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Significance of Pyrazole Amides

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Pyrazole-containing drugs have demonstrated diverse therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[3][4] The formation of an amide bond connected to the pyrazole core is one of the most frequent and vital transformations used by medicinal chemists to generate libraries of novel compounds for drug discovery.[5][6][7]

However, the synthesis of amides from 3-amino-pyrazole derivatives presents a significant synthetic challenge. The nitrogen atom at the 3-position is part of an electron-deficient heterocyclic ring system. This electronic environment substantially reduces the nucleophilicity of the amino group, making it a poor reaction partner in standard amide coupling reactions.[8][9] Consequently, these reactions are often sluggish, require harsh conditions, or result in low yields.[8]

This guide provides an in-depth analysis of this challenge and presents a set of robust, field-proven protocols designed to achieve efficient and high-yielding amide coupling with these difficult substrates. We will explore the mechanistic basis for reagent selection, offer detailed step-by-step procedures, and provide a framework for troubleshooting and optimization.

Section 1: The Fundamentals of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate water, conditions that are incompatible with most complex pharmaceutical intermediates. Therefore, modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5][10] This process occurs in two discrete steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.[10]

  • Acylation: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[11]

For weakly nucleophilic amines like 3-amino-pyrazoles, the success of the reaction hinges on generating a sufficiently reactive activated intermediate to overcome the amine's low reactivity. Additives, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are often used to trap the initial intermediate and form a more stable but highly reactive ester, which minimizes side reactions like racemization.[10]

Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Byproduct1 Reagent Byproduct ActivatedIntermediate->Byproduct1 Amide Target Amide (R-CO-NH-Ar) ActivatedIntermediate->Amide Amine 3-Amino-Pyrazole (Ar-NH2) Amine->Amide attacks Byproduct2 Leaving Group (e.g., DCU, HOAt) Amide->Byproduct2 Protocol Selection Workflow start Analyze Substrates (Acid & 3-Amino-Pyrazole) q1 Is the carboxylic acid prone to epimerization? start->q1 q2 Is the amine or acid sterically hindered? q1->q2 No p_t3p Use T3P® (Protocol 3) q1->p_t3p Yes q3 Is cost/scale a primary concern? q2->q3 No p_hatu Use HATU (Protocol 1) q2->p_hatu Yes q3->p_hatu No p_edc Start with EDC/HOBt (Protocol 2) q3->p_edc Yes p_edc_note Consider HATU if yield is low p_edc->p_edc_note

Sources

Method

Buchwald-Hartwig amination conditions for steric pyrazole amines

An in-depth technical guide to mastering the Buchwald-Hartwig amination of sterically hindered pyrazole amines. Executive Summary The synthesis of highly substituted aminopyrazoles is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to mastering the Buchwald-Hartwig amination of sterically hindered pyrazole amines.

Executive Summary

The synthesis of highly substituted aminopyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other targeted therapeutics[1]. However, sterically hindered pyrazole amines (e.g., 1,3-disubstituted 5-aminopyrazoles) and unprotected halopyrazoles present formidable challenges in carbon-nitrogen (C-N) cross-coupling. These substrates suffer from dual liabilities: severe steric clash during the reductive elimination step and competitive catalyst poisoning via coordination of the endocyclic pyrazole nitrogens[2].

This application note provides a comprehensive, causality-driven framework for overcoming these barriers using advanced palladium-catalyzed Buchwald-Hartwig amination conditions.

Mechanistic Rationale & Catalyst Design

To successfully couple steric pyrazole amines, the catalytic system must be precisely engineered to favor the on-cycle mechanism while suppressing off-cycle deactivation.

The "Pyrazole Problem" and Ligand Evolution First-generation palladium catalysts (e.g., those utilizing PPh3 or BINAP) often fail when applied to sterically hindered aminopyrazoles. The unprotected, electron-rich pyrazole nitrogen acts as a strong σ-donor, competitively binding to the palladium center and forming thermodynamically stable, catalytically dead off-cycle complexes[2]. Furthermore, bulky substituents adjacent to the exocyclic amine impede the transmetalation and reductive elimination steps[3].

The Solution: Bulky Biarylphosphines The introduction of highly sterically demanding, electron-rich biarylphosphine ligands—specifically XPhos and tBuBrettPhos —resolves these issues.

  • Steric Exclusion: The massive steric bulk of the dialkylphosphino group and the triisopropyl/tert-butyl substituted biaryl backbone physically prevents the pyrazole nitrogen from coordinating to the palladium center[2].

  • Monoligation (PdL1): These ligands enforce a highly reactive, monoligated Pd(0)L1 active species. This low-coordinate environment accelerates the oxidative addition of the aryl halide and forces the sterically congested intermediate to undergo rapid reductive elimination to relieve steric strain, thus preventing unwanted bis-arylation of primary amines[2].

Quantitative Condition Matrices

The following table synthesizes quantitative yield data and optimal conditions for various sterically hindered pyrazole coupling scenarios, allowing for rapid catalyst selection based on substrate electronics and sterics.

Table 1: Optimization Matrix for Steric Aminopyrazole Cross-Coupling

Substrate ClassPrecatalystLigandBaseSolvent / TempAvg. YieldCausal Advantage
1,3-Disubstituted 5-Aminopyrazoles + Aryl HalidesPd2(dba)3 (2 mol%)XPhos (4 mol%)KOH (2.0 eq)1,4-Dioxane (100 °C)85–92%KOH provides optimal basicity without degrading sensitive pyrazole substituents[4].
Unprotected 4-Bromopyrazoles + Bulky AminesPd(OAc)2 (5 mol%)tBuBrettPhos (5 mol%)NaOtBu (1.5 eq)Toluene (90 °C)88–95%tBuBrettPhos completely suppresses bis-arylation of primary bulky amines[2].
4-Iodopyrazoles + Amines lacking β-hydrogensPd(dba)2 (5 mol%)tBuDavePhos (5 mol%)KOtBu (1.5 eq)DMF (100 °C)75–82%High efficiency for secondary amines; prevents off-cycle Pd-complexation[1].
4-Halopyrazoles + Amines with β-hydrogensCuI (10 mol%)2-IsobutyrylcyclohexanoneK3PO4 (2.0 eq)DMF (110 °C)65–78%Cu-catalysis bypasses the rapid β-hydride elimination seen with Pd-catalysts[5].

Workflow & Decision Matrix

To ensure reproducible success, base and ligand selection must be dictated by the functional group tolerance required and the degree of steric hindrance present on the amine.

G Start Steric Pyrazole Amine + Aryl Halide Base Base Selection (Tolerance Check) Start->Base StrongBase Strong Base (NaOtBu / KOtBu) Base->StrongBase No sensitive FGs WeakBase Weak Base (K3PO4 / Cs2CO3) Base->WeakBase Esters/Nitriles present Ligand Ligand Selection (Biarylphosphines) StrongBase->Ligand WeakBase->Ligand tBuBrettPhos tBuBrettPhos (Prevents bis-arylation) Ligand->tBuBrettPhos Primary steric amine XPhos XPhos / tBuXPhos (Standard bulky amines) Ligand->XPhos Secondary amine Cat Precatalyst Generation tBuBrettPhos->Cat XPhos->Cat Pd Pd2(dba)3 or Palladacycles Cat->Pd Product Coupled N-Aryl Aminopyrazole Pd->Product

Decision matrix for Buchwald-Hartwig amination of sterically hindered pyrazoles.

Validated Experimental Protocols

Protocol A: N-Arylation of 1,3-Disubstituted 5-Aminopyrazoles

This protocol utilizes the Pd2(dba)3 / XPhos system, optimized for coupling commercial aminopyrazoles with aryl halides[4].

Step 1: Reagent Charging (Causality: Stoichiometric Control)

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1,3-disubstituted 1H-pyrazol-5-amine (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and freshly ground KOH (2.0 mmol).

  • Reasoning: A slight excess of the aminopyrazole (1.2 eq) compensates for any trace moisture-induced degradation and drives the equilibrium of the amine-binding step forward.

Step 2: Atmospheric Exclusion (Causality: Catalyst Longevity)

  • Action: Seal the tube with a rubber septum. Evacuate the vessel to <1 torr and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Reasoning: Pd(0) complexes are highly susceptible to oxidation by atmospheric O2, which forms inactive Pd(II) peroxo species. Strict anaerobic conditions are non-negotiable.

Step 3: Solvent Addition and Pre-activation (Self-Validating Step)

  • Action: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Stir at room temperature for 10 minutes.

  • Validation: The reaction mixture will transition from a deep purple/black (Pd2(dba)3) to a reddish-brown or golden-yellow hue. This color shift visually validates the successful formation of the active Pd(0)L1 complex.

Step 4: Thermal Activation

  • Action: Replace the septum with a Teflon screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously for 12–24 hours.

  • Reasoning: The bulky biarylphosphine ligands require elevated thermal energy to overcome the activation barrier for the oxidative addition of the sterically hindered aryl halide.

Protocol B: Amination of Unprotected 4-Bromopyrazoles with Bulky Amines

This protocol utilizes the Pd(OAc)2 / tBuBrettPhos system to prevent bis-arylation and overcome pyrazole nitrogen coordination[2].

Step 1: In an argon-filled glovebox, charge a vial with 4-bromopyrazole (1.0 mmol), the bulky primary amine (1.2 mmol), Pd(OAc)2 (5 mol%), tBuBrettPhos (5 mol%), and NaOtBu (1.5 mmol). Step 2: Add anhydrous Toluene (4.0 mL). Seal the vial with a PTFE-lined cap. Step 3: Heat the reaction mixture at 90 °C for 16 hours. Step 4 (Validation): Monitor by LC-MS. The disappearance of the starting halide peak and the emergence of the product mass (M+H) validates the completion of the catalytic cycle. If protodehalogenation of the pyrazole is observed (M-Br+H), it indicates that transmetalation is too slow; ensure the base is fully dry and active.

Analytical Validation & Troubleshooting

  • Issue: Protodehalogenation of the Aryl Halide.

    • Cause: Oxidative addition occurs successfully, but transmetalation (amine coordination/deprotonation) is too slow, allowing the Pd-complex to abstract a proton from the solvent or amine[3].

    • Solution: Switch to a stronger base (e.g., from K3PO4 to NaOtBu) to accelerate amine deprotonation, or increase the concentration of the reaction mixture to drive bimolecular kinetics.

  • Issue: Bis-arylation of Primary Aminopyrazoles.

    • Cause: The ligand is not sterically demanding enough to force rapid reductive elimination, allowing a second aryl halide to undergo oxidative addition.

    • Solution: Immediately upgrade the ligand from XPhos to tBuBrettPhos , which is specifically designed to restrict the binding pocket and prevent secondary arylation[2].

References

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction Chemistry of Heterocyclic Compounds (ResearchGate) 4

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives BenchChem 1

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI MDPI 5

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications 3

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters (ACS Publications) 2

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds from Ethyl-Methyl-Aminopyrazole Building Blocks

Introduction: The Strategic Value of the Aminopyrazole Core in Modern Drug Discovery The 5-aminopyrazole scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyrazole Core in Modern Drug Discovery

The 5-aminopyrazole scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent structural features—a unique combination of hydrogen bond donors and acceptors, and a rigid heterocyclic core—make it an ideal foundation for the construction of compounds with significant therapeutic potential. These derivatives have demonstrated remarkable efficacy across a spectrum of disease areas, including oncology, inflammation, and infectious diseases, often by acting as potent enzyme inhibitors.[1][2] Specifically, the strategic placement of ethyl and methyl groups on the pyrazole ring allows for fine-tuning of lipophilicity and metabolic stability, properties of paramount importance in drug development.

This comprehensive guide provides an in-depth exploration of the synthesis of diverse heterocyclic scaffolds originating from ethyl-methyl-aminopyrazole building blocks. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical principles and practical insights that govern these transformations. We will delve into the synthesis of the aminopyrazole precursors themselves, followed by detailed methodologies for their elaboration into therapeutically relevant fused ring systems such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines.

Part 1: Synthesis of the Key Building Block: 5-Amino-1-ethyl-3-methyl-1H-pyrazole

The journey to complex heterocyclic scaffolds begins with the reliable synthesis of the core aminopyrazole building block. The most robust and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with a substituted hydrazine.[3] This approach is highly versatile and allows for the introduction of the desired ethyl and methyl substituents at specific positions.

Causality in Experimental Design:

The choice of 3-oxobutanenitrile (acetoacetonitrile) as the β-ketonitrile and ethylhydrazine as the hydrazine source directly dictates the formation of the desired 5-amino-1-ethyl-3-methyl-1H-pyrazole isomer. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. The use of a mild acid catalyst, such as acetic acid, is crucial for protonating the carbonyl group, thereby activating it for nucleophilic attack by the hydrazine and facilitating the subsequent dehydration to form the aromatic pyrazole ring.[4] Ethanol is a preferred solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive it to completion.

Experimental Protocol: Synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole

Materials:

  • 3-Oxobutanenitrile (acetoacetonitrile)

  • Ethylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxobutanenitrile (1.0 eq), ethylhydrazine sulfate (1.05 eq), and sodium acetate (1.1 eq).

  • Add ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-amino-1-ethyl-3-methyl-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Construction of Fused Heterocyclic Scaffolds

With the ethyl-methyl-aminopyrazole building block in hand, we can now explore its conversion into more complex, fused heterocyclic systems. The polyfunctional nature of the aminopyrazole, with its nucleophilic amino group, endocyclic nitrogen, and activated C4 position, allows for a variety of cyclization strategies.[4]

Section 2.1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have garnered significant attention as potent inhibitors of various kinases.[5] A highly efficient and modern approach to their synthesis is a one-flask procedure involving a Vilsmeier reagent followed by heterocyclization.[6][7]

This one-flask method is a prime example of reaction economy.[8] The reaction of the 5-aminopyrazole with a Vilsmeier reagent, generated in situ from an N,N-disubstituted amide (like DMF) and a halogenating agent (like PBr₃), leads to the formation of a key formamidine intermediate.[6] PBr₃ is an effective activating agent for this transformation. The subsequent addition of a potent silylating agent like hexamethyldisilazane (HMDS) facilitates the intramolecular cyclization to form the pyrimidine ring. HMDS acts as a powerful ammonia equivalent and promotes the final dehydration step, driving the reaction to completion under relatively mild conditions.[6][7]

Materials:

  • 5-Amino-1-ethyl-3-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-amino-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) and anhydrous DMF (as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add PBr₃ (~3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 1-2 hours.

  • Cool the mixture back to room temperature and then add hexamethyldisilazane (HMDS) (~2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Vilsmeier Reagent Formation & Amidination cluster_1 Cyclization & Aromatization Aminopyrazole 5-Amino-1-ethyl-3-methyl-1H-pyrazole Intermediate1 Formamidine Intermediate Aminopyrazole->Intermediate1 60 °C, 1-2h Vilsmeier Vilsmeier Reagent (DMF + PBr3) Vilsmeier->Intermediate1 Product 1-Ethyl-3-methyl-1H- pyrazolo[3,4-d]pyrimidine Intermediate1->Product Reflux, 3-5h HMDS HMDS HMDS->Product

Caption: One-flask synthesis of pyrazolo[3,4-d]pyrimidines.

Section 2.2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a broad range of biological activities, including kinase inhibition.[8] A common and effective method for their synthesis is the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound.[8][9]

This reaction is a classic example of a condensation-cyclization sequence. The exocyclic amino group of the pyrazole is more nucleophilic than the endocyclic nitrogen and thus preferentially attacks one of the carbonyl groups of the β-dicarbonyl compound (e.g., acetylacetone) to form an enamine intermediate.[8] The reaction is typically carried out in a protic solvent like glacial acetic acid, which serves as both the solvent and the catalyst for the subsequent intramolecular cyclization and dehydration, leading to the aromatic pyrazolo[1,5-a]pyrimidine system.

Materials:

  • 3-Amino-1-ethyl-5-methyl-1H-pyrazole (Note: requires synthesis of this specific isomer)

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol.

G Aminopyrazole 3-Amino-1-ethyl-5-methyl-1H-pyrazole Intermediate Enamine Intermediate Aminopyrazole->Intermediate Dicarbonyl Acetylacetone Dicarbonyl->Intermediate Glacial Acetic Acid (Solvent & Catalyst) Product 2,7-Dimethyl-5-ethyl- pyrazolo[1,5-a]pyrimidine Intermediate->Product Reflux, 4-6h (Intramolecular Cyclization & Dehydration)

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Section 2.3: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is present in several marketed drugs and is a scaffold of significant interest in medicinal chemistry.[10] Multicomponent reactions offer an efficient pathway to these structures, allowing for the rapid assembly of molecular complexity.[11]

A powerful strategy for synthesizing pyrazolo[3,4-b]pyridines is the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[12] This reaction often benefits from Lewis acid catalysis, such as with zirconium(IV) chloride (ZrCl₄). The Lewis acid coordinates to the carbonyl oxygen of the unsaturated ketone, activating the β-carbon for a Michael-type addition by the nucleophilic C4 position of the pyrazole. This is followed by an intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration to furnish the fused pyridine ring.[12]

Materials:

  • 5-Amino-1-ethyl-3-methyl-1H-pyrazole

  • An appropriate α,β-unsaturated ketone (e.g., chalcone derivative)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Ethanol

Procedure:

  • To a dry, nitrogen-flushed reaction vessel, add the α,β-unsaturated ketone (1.0 eq) and anhydrous DMF.

  • Add a solution of 5-amino-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous ethanol.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.3 eq) as a catalyst.

  • Heat the reaction mixture to 95 °C and stir vigorously for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and concentrate in vacuo.

  • Partition the residue between chloroform and water.

  • Separate the layers and extract the aqueous phase with chloroform.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Data Summary and Troubleshooting

Table 1: Representative Yields for Heterocyclic Scaffold Synthesis
Starting Aminopyrazole IsomerTarget ScaffoldKey ReagentsTypical Yield (%)
5-Amino-1-ethyl-3-methyl-1H-pyrazolePyrazolo[3,4-d]pyrimidineDMF, PBr₃, HMDS70-90[7]
3-Amino-1-ethyl-5-methyl-1H-pyrazolePyrazolo[1,5-a]pyrimidineAcetylacetone, Acetic Acid85-95[9]
5-Amino-1-ethyl-3-methyl-1H-pyrazolePyrazolo[3,4-b]pyridineChalcone, ZrCl₄20-40[12]
Troubleshooting Common Issues

As a self-validating system, it is crucial to understand potential pitfalls and how to address them.

  • Low Yields:

    • Incomplete Reaction: Ensure starting materials are pure. In condensation reactions, consider increasing the reaction time or temperature moderately. The use of a higher-boiling solvent might be necessary.[1]

    • Side-Product Formation: In pyrazole syntheses, incompletely aromatized pyrazoline intermediates can be a major side product. An additional oxidation step (e.g., heating in DMSO with air) might be required.[2]

    • Reagent Stability: Hydrazine derivatives can be sensitive to air and light. Use fresh reagents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Formation of Regioisomers:

    • This is a common challenge when using unsymmetrical starting materials (e.g., an unsymmetrical β-diketone).[4] The regioselectivity is often influenced by the solvent and the pH of the reaction medium.

    • Solvent Screening: Experiment with a range of solvents from protic (ethanol) to aprotic polar (DMF) to influence the isomeric ratio.[1]

    • Catalyst Choice: In some cases, switching from an acid to a base catalyst (or vice versa) can alter the preferred site of initial nucleophilic attack.

Part 4: Safety and Handling

Working with heterocyclic amines requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Handle all pyrazole derivatives and reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

This guide provides a robust framework for the synthesis of valuable heterocyclic scaffolds from ethyl-methyl-aminopyrazole building blocks. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and efficiently generate novel compounds for drug discovery and development.

References

  • Kumar, S., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. Available from: [Link]

  • Di Micco, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3795. Available from: [Link]

  • Hsieh, T. H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15874-15893. Available from: [Link]

  • Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1423-1445. Available from: [Link]

  • Khalafy, J., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. Available from: [Link]

  • El-Naggar, M., et al. (2018). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry, 10(12), 1519-1546. Available from: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171. Available from: [Link]

  • Hsieh, T. H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. Available from: [Link]

  • Abdel-Aziz, H. A., et al. (2011). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(1), 123. Available from: [Link]

  • Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. Available from: [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 558. Available from: [Link]

  • Hsieh, T. H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. Available from: [Link]

  • Vaskevich, A. I., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8633-8640. Available from: [Link]

  • de la Torre, B. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. Available from: [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. SciSpace. Available from: [Link]

  • El-Gendy, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7809. Available from: [Link]

  • Rashad, A. E., et al. (2010). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 343(11), 634-640. Available from: [Link]

  • Manera, C., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42. Available from: [Link]

  • Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity, e202401123. Available from: [Link]

  • Boruah, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. Available from: [Link]

  • Schmalz, H.-G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. Available from: [Link]

  • JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(6). Available from: [Link]

  • Insuasty, D., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12539-12549. Available from: [Link]

  • Schmalz, H.-G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. Available from: [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. Available from: [Link]

  • Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312. Available from: [Link]

  • El-Gharably, A. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 1-84. Available from: [Link]

  • AA Blocks. 1H-Pyrazole-4-Boronic Acid Pinacol Ester Safety Data Sheet. Available from: [Link]

  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(1), 77-90. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available from: [Link]

  • ResearchGate. Reaction of 5-amino-pyrazole derivatives with various imines. Available from: [Link]

Sources

Method

Application Note: Synthesis of 4-Chloropyrazolyl Ureas and Thioureas via Isocyanate and Isothiocyanate Coupling

Introduction & Pharmacological Context Pyrazolyl ureas and thioureas represent a highly privileged class of scaffolds in modern medicinal chemistry and agrochemical development. Specifically, these compounds are renowned...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Pyrazolyl ureas and thioureas represent a highly privileged class of scaffolds in modern medicinal chemistry and agrochemical development. Specifically, these compounds are renowned for their potent activity as allosteric inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical node in inflammatory cytokine signaling[1][2].

The strategic introduction of a chlorine atom at the C4 position of the pyrazole ring serves multiple critical functions. Stereoelectronically, the 4-chloro substituent increases the lipophilicity of the molecule, which enhances cellular permeability and target binding affinity. Metabolically, it blocks oxidative degradation at the otherwise reactive C4 position, significantly improving the pharmacokinetic half-life of the resulting drug candidates. This application note provides a comprehensive, self-validating guide to the synthesis of these derivatives through the coupling of 4-chloropyrazole amines with isocyanates and isothiocyanates.

p38_MAPK_Pathway Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Receptors Cell Surface Receptors Cytokines->Receptors MKK MKK3 / MKK6 (Kinase Cascade) Receptors->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Inflammation Pro-inflammatory Gene Expression p38->Inflammation Activation Inhibitor 4-Chloropyrazolyl Urea (Allosteric Inhibitor) Inhibitor->p38 Binds DFG-out conformation

p38α MAPK signaling pathway targeted by 4-chloropyrazolyl urea inhibitors.

Mechanistic Insights & Causality of Experimental Design

The synthesis of pyrazolyl ureas relies on the nucleophilic addition of the exocyclic primary amine of the 4-chloropyrazole to the highly electrophilic central carbon of an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S)[3]. However, the specific electronic environment of the 4-chloropyrazole dictates strict experimental parameters:

  • Nucleophilic Deactivation: The strongly electron-withdrawing nature of the 4-chloro group (-I inductive effect) significantly diminishes the electron density on the adjacent 5-amino (or 3-amino) group. Consequently, the amine is a poor nucleophile. Room-temperature coupling, which works for standard aliphatic amines, results in sluggish kinetics and incomplete conversion here.

  • Thermal and Catalytic Activation: To overcome the high activation energy barrier, the reaction requires elevated temperatures (60–80 °C) and the presence of a mild organic base, such as triethylamine (Et₃N) or pyridine[4]. The base acts as a critical proton shuttle; during the initial nucleophilic attack, a zwitterionic intermediate forms. The base facilitates the rapid deprotonation of the pyrazole nitrogen and protonation of the isocyanate nitrogen, driving the equilibrium toward the stable urea product.

  • Anhydrous Imperative: Isocyanates are highly sensitive to moisture. Trace water will hydrolyze the isocyanate into a carbamic acid, which rapidly decarboxylates to form a primary amine. This amine will then react with another equivalent of isocyanate to form a highly insoluble symmetric urea (e.g., 1,3-diphenylurea), severely complicating purification. Therefore, rigorously dried solvents are non-negotiable.

  • Reversibility Considerations: It is important to note that pyrazole-urea bonds can exhibit dynamic, thermally reversible properties under certain conditions, a feature sometimes exploited in the design of dynamic multiphase polymers[5]. Prolonged heating at excessively high temperatures (>100 °C) should be avoided to prevent retro-addition.

Synthetic_Workflow Step1 1. Substrate Preparation 4-Chloropyrazole Amine in Dry THF Step2 2. Base Addition Catalytic Et3N or Pyridine Step1->Step2 Step3 3. Electrophile Coupling Add Isocyanate/Isothiocyanate Step2->Step3 Step4 4. Thermal Activation Stir at 60-80°C for 4-12 h Step3->Step4 Step5 5. Quench & Precipitation Pour into Ice-Water Step4->Step5 Step6 6. Isolation Filtration & Recrystallization Step5->Step6

Synthetic workflow for 4-chloropyrazolyl urea and thiourea derivatives.

Step-by-Step Methodologies

Protocol A: Synthesis of 4-Chloropyrazolyl Ureas (Isocyanate Coupling)

This protocol utilizes phenyl isocyanate as the model electrophile.

Reagents:

  • 5-Amino-4-chloro-1-methyl-1H-pyrazole (1.0 mmol)

  • Phenyl isocyanate (1.1 mmol)

  • Triethylamine (0.1 mmol, catalytic)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen (N₂) gas.

  • Dissolution: Dissolve the 5-amino-4-chloro-1-methyl-1H-pyrazole in 5.0 mL of anhydrous THF. Add the catalytic triethylamine.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add phenyl isocyanate dropwise over 5 minutes via syringe. Causality: The initial addition is performed at 0 °C to control any immediate exothermic reaction and prevent localized overheating, which can lead to isocyanate polymerization.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 65 °C (reflux). Stir under N₂ for 4 to 6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent. The product urea will typically present as a distinct, lower-Rf spot compared to the starting pyrazole amine due to increased hydrogen-bonding capacity.

  • Quenching & Isolation: Once complete, cool the mixture to room temperature and pour it slowly into 20 mL of vigorously stirred ice-cold water. The sudden shift in polarity forces the hydrophobic pyrazolyl urea to precipitate.

  • Purification: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 × 10 mL) and cold hexanes (10 mL) to remove unreacted isocyanate and symmetric urea byproducts. Recrystallize from hot ethanol to yield the analytically pure product.

Protocol B: Synthesis of 4-Chloropyrazolyl Thioureas (Isothiocyanate Coupling)

Isothiocyanates are significantly less electrophilic than their isocyanate counterparts. Consequently, the reaction requires stronger solvent polarity and higher temperatures to force the conversion.

Reagents:

  • 5-Amino-4-chloro-1-methyl-1H-pyrazole (1.0 mmol)

  • Phenyl isothiocyanate (1.2 mmol)

  • Anhydrous Pyridine (3.0 mL)

Procedure:

  • Reaction Setup: In a dry 10 mL pressure vial, dissolve the pyrazole amine in anhydrous pyridine. Pyridine acts simultaneously as the solvent and the basic catalyst, stabilizing the zwitterionic transition state.

  • Addition & Heating: Add phenyl isothiocyanate in one portion. Seal the vial and heat to 85 °C using an oil bath or heating block for 10–12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 15 mL of 1M HCl (ice-cold) to neutralize the pyridine and precipitate the thiourea.

  • Isolation: Collect the crude solid via vacuum filtration, wash extensively with water, and purify via flash column chromatography (Dichloromethane:Methanol, 95:5) if recrystallization fails to remove residual isothiocyanate.

Quantitative Reaction Profiles

The table below summarizes the expected reaction conditions and yields based on the electrophile utilized. Note that highly reactive species like chlorocarbonyl isocyanate can react efficiently at room temperature[4], whereas standard aryl/alkyl variants require thermal driving forces.

Electrophile TypeRepresentative ReagentSolvent / BaseTemp (°C)Time (h)Expected Yield (%)
Aryl Isocyanate Phenyl isocyanateTHF / Et₃N (cat.)654 - 675 - 85
Alkyl Isocyanate Cyclohexyl isocyanateDioxane / Et₃N (cat.)806 - 865 - 75
Acyl Isocyanate Chlorocarbonyl isocyanateCH₂Cl₂ / Et₃N (cat.)251 - 280 - 90
Aryl Isothiocyanate Phenyl isothiocyanatePyridine (neat)8510 - 1260 - 70
Alkyl Isothiocyanate Methyl isothiocyanateDMF / K₂CO₃9012 - 1650 - 65

References

  • Reactions of chlorocarbonyl isocyanate with 5-aminopyrazoles and active methylene nitriles: A novel synthesis of pyrazolo[1,5-a]-1,3,5-triazines and barbiturates. tandfonline.com.4

  • Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. nih.gov. 1

  • Approaches towards the synthesis of 5-aminopyrazoles. beilstein-journals.org. 3

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. mdpi.com.2

  • Dynamic multiphase semi-crystalline polymers based on thermally reversible pyrazole-urea bonds. nih.gov. 5

Sources

Application

Design of kinase inhibitors using 4-chloro-pyrazole amine scaffolds

Application Note: Rational Design and Validation of Kinase Inhibitors Utilizing the 4-Chloro-Pyrazole Amine Scaffold Executive Summary & Scientific Rationale The dysregulation of protein kinases is a primary driver in on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Validation of Kinase Inhibitors Utilizing the 4-Chloro-Pyrazole Amine Scaffold

Executive Summary & Scientific Rationale

The dysregulation of protein kinases is a primary driver in oncology, neurodegeneration, and inflammatory diseases. In the pursuit of highly selective, ATP-competitive small-molecule inhibitors, the pyrazole ring has emerged as a profoundly privileged scaffold, mimicking the adenine ring of ATP to form critical hydrogen bonds within the kinase hinge region ()[1].

However, achieving target selectivity and metabolic stability requires precise functionalization. The 4-chloro-pyrazole amine core represents a major structural breakthrough. Minor modifications at the 4-position of the pyrazole ring lead to profound changes in bioactivity and pharmacokinetic properties ()[2]. The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core and its derivatives are highly effective in targeting kinases such as Aurora, JAK, and the understudied PCTAIRE family ()[3]. This application note details the structural logic, in silico design, chemical synthesis, and in vitro validation of 4-chloro-pyrazole amine-based kinase inhibitors.

Pharmacophore Mapping & Structural Causality

The efficacy of the 4-chloro-pyrazole amine scaffold relies on three distinct structural pillars:

  • Hinge Region Anchoring : The pyrazole nitrogen atoms act as bidentate hydrogen-bond donors/acceptors, interacting directly with the backbone carbonyls and amides of the kinase hinge region.

  • Gatekeeper Steric Fit (Causality of C4-Chlorination) : The C4-position directs substituents into the hydrophobic gatekeeper pocket. A chlorine atom provides the ideal van der Waals radius to snugly occupy this cavity, enhancing binding affinity via halogen bonding and steric trapping. Furthermore, chlorination blocks oxidative metabolism by Cytochrome P450 enzymes at the otherwise vulnerable C4-H position.

  • Solvent-Exposed Functionalization : The amine group serves as a synthetic vector to attach solubilizing tails or structural motifs that interact with the ribose-binding pocket or solvent-exposed regions.

Pharmacophore Core 4-Chloro-Pyrazole Amine Scaffold Hinge Hinge Region Binding (Pyrazole NH/N) Core->Hinge H-Bonding Gatekeeper Hydrophobic Pocket (4-Chloro Substituent) Core->Gatekeeper Steric Fit / Halogen Bond Solvent Solvent Exposed Region (Amine Linker) Core->Solvent Solubilization

Logical mapping of the 4-chloro-pyrazole amine pharmacophore to kinase domains.

Application Protocol I: In Silico Design & Molecular Docking

To rationally design a selective inhibitor (e.g., targeting JNK3 for neurodegenerative applications), computational docking must precede synthesis. JNK3 inhibitors utilizing pyrazole derivatives have been specifically designed to reduce molecular weight while maintaining high selectivity ()[4].

Step-by-Step Methodology:

  • Protein Preparation : Retrieve the target kinase crystal structure (e.g., JNK3 or Aurora A) from the PDB.

    • Causality: Kinases are highly dynamic. You must assign correct protonation states at physiological pH (7.4) and optimize the hydrogen bond network to prevent artificial steric clashes during docking.

  • Ligand Preparation : Generate 3D conformers of the 4-chloro-pyrazole amine library.

    • Causality: Pyrazoles exhibit tautomerism. Generating all possible tautomeric states ensures the docking algorithm evaluates the correct hydrogen-bond donor/acceptor profile against the hinge region.

  • Grid Generation & Docking : Center the docking grid on the ATP-binding pocket, specifically encompassing the gatekeeper residue. Run induced-fit docking to allow minor side-chain flexibility.

  • Self-Validation (Pose Authentication) : Re-dock the native co-crystallized ligand.

    • System Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD < 2.0 Å validates the grid and scoring function. If RMSD > 2.0 Å, the docking parameters must be recalibrated before screening the new scaffold.

Application Protocol II: Chemical Synthesis & Scaffold Functionalization

Synthesizing the core requires regioselective halogenation followed by amine coupling.

Step-by-Step Methodology:

  • Electrophilic Chlorination : Dissolve the starting 1H-pyrazole-3-amine in N,N-dimethylformamide (DMF). Add 1.05 equivalents of N-chlorosuccinimide (NCS) dropwise at 0°C.

    • Causality: NCS provides a mild, controlled source of electrophilic chlorine. The C4 position of the pyrazole is the most electron-rich, allowing for regioselective chlorination without over-halogenating the ring.

  • Amine Coupling (SNAr) : React the resulting 4-chloro-1H-pyrazole-3-amine with a substituted pyrimidine or aryl halide using a mild base (e.g., DIPEA) in n-butanol under microwave irradiation (120°C, 30 mins).

  • Self-Validation (Structural Confirmation) : Perform LC-MS and 1H-NMR on the purified product.

    • System Check: In the 1H-NMR spectrum, the complete disappearance of the characteristic pyrazole C4-H singlet (typically around 6.0–6.5 ppm) definitively validates successful chlorination.

Workflow Design In Silico Docking & Scaffold Hopping Synthesis Chemical Synthesis (C4-Chlorination) Design->Synthesis Assay In Vitro Kinase Assay (TR-FRET) Synthesis->Assay Cellular Cellular Viability & Target Engagement Assay->Cellular

End-to-end workflow for designing and validating 4-chloro-pyrazole amine inhibitors.

Application Protocol III: In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the biochemical potency (IC₅₀), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the kinase domain, ATP (at the Km value of the specific kinase), and a biotinylated peptide substrate in a kinase buffer containing 1 mM DTT and 0.01% Tween-20.

    • Causality: TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates interference from compound auto-fluorescence—a common source of false positives in high-throughput kinase screening.

  • Reaction Initiation : Dispense the 4-chloro-pyrazole amine compounds (in a 10-point dose-response series) into a 384-well plate. Add the kinase/substrate mixture and initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the plate using a compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm).

  • Self-Validation (Assay Robustness) :

    • System Check: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor like staurosporine (positive control). A Z'-factor > 0.5 mathematically guarantees that the assay window is wide enough and the variance is low enough to trust the generated IC₅₀ values.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the profound impact of the C4 gatekeeper substituent on biochemical potency and selectivity, validating the computational rationale.

Compound IDScaffold CoreC4 Gatekeeper SubstituentTarget Kinase IC₅₀ (nM)Selectivity Fold (Target vs. Off-Target)
Ref-1 Pyrazole Amine-H (Hydrogen)4501.2x
Ref-2 Pyrazole Amine-CH₃ (Methyl)1203.5x
Cmpd-A Pyrazole Amine-Cl (Chloro) 15 >50x
Cmpd-B Pyrazole Amine-Br (Bromo)2245x

Data Interpretation: The substitution of hydrogen with chlorine (Cmpd-A) yields a 30-fold increase in potency and drastically improves selectivity, proving the efficacy of the halogen bond and steric fit in the gatekeeper pocket.

Signaling Pathway Context

By effectively competing with ATP at the hinge region, 4-chloro-pyrazole amine derivatives halt the autophosphorylation and downstream signaling cascades of their target kinases. For instance, in JNK3 or Aurora kinase pathways, this inhibition directly prevents the phosphorylation of downstream effectors (like c-Jun or STAT), ultimately arresting aberrant cell cycle progression or preventing neuroinflammatory apoptosis ()[4].

Pathway Stimulus Extracellular Signal Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., JNK3/Aurora) Receptor->Kinase Effector Downstream Effector (e.g., STAT/c-Jun) Kinase->Effector Phosphorylation Inhibitor 4-Chloro-Pyrazole Amine Inhibitor->Kinase ATP-Competitive Inhibition

Inhibition of downstream signaling by 4-chloro-pyrazole amine ATP-competitive binding.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI), 2023 URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Pharmaceuticals (PMC), 2021 URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates Source: Journal of Agricultural and Food Chemistry (ACS), 2022 URL: [Link]

  • Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2019 URL: [Link]

Sources

Method

Application Note: One-Pot Multicomponent Functionalization of Pyrazole-3-Amines

Executive Summary & Structural Significance Pyrazole-3-amines (3APs) are recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Pyrazole-3-amines (3APs) are recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and novel anti-infectives[1]. The exocyclic primary amine and the endocyclic nitrogen of the pyrazole ring render 3APs highly versatile 1,3-dinucleophiles[2].

Historically, the functionalization of 3APs to form complex fused heterocycles—such as pyrazolo[3,4-b]pyridines or imidazo[1,2-b]pyrazoles—relied on step-wise, linear syntheses. These traditional methods often suffer from low atom economy, exhaustive intermediate purification, and overall yield attrition. By transitioning to One-Pot Multicomponent Reactions (MCRs) , researchers can leverage tandem condensation, cycloaddition, and aromatization events in a single vessel. This guide details two field-proven one-pot protocols, emphasizing the mechanistic causality behind catalyst selection, solvent effects, and work-up procedures.

Mechanistic Rationale & Workflow Design

The success of one-pot 3AP functionalization relies on carefully tuning the electrophilicity of the reaction partners to ensure sequential, rather than competitive, bond formation.

Pathway A: I₂-DMSO Mediated Cascade Cyclization

To construct the luminescent and biologically active pyrazolo[3,4-b]pyridine skeleton, an I₂-DMSO reagent system is employed. In this metal-free cascade, an aryl methyl ketone first condenses with the 3-aminopyrazole to form an intermediate imine. Acidic catalysis drives the loss of water, generating a highly reactive cationic species. This species undergoes a [4+2] cycloaddition with an enaminamide. Following the elimination of dimethylamine and intramolecular cyclization, the I₂-DMSO system acts as a mild oxidant to drive the final aromatization[3].

Pathway B: TsOH-Catalyzed Ugi-Type Condensation

For the synthesis of N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazol-3-amines, a three-component condensation utilizes an aldehyde, a 3-aminopyrazole, and an isocyanide. The critical mechanistic step is the activation of the initial imine intermediate by 4-toluenesulfonic acid (TsOH). This forms an iminopyrazolium salt, which is sufficiently electrophilic to be trapped by the isocyanide, leading to subsequent cyclization[4].

MCR_Workflow A 3-Aminopyrazole (1,3-Dinucleophile) D Tandem Cyclization Intermediate A->D B Electrophilic Partners (e.g., Aldehydes, Ketones) B->D C Catalyst/Solvent (e.g., TsOH/MeCN or I2/DMSO) C->D E Fused Pyrazole Scaffold (e.g., Pyrazolo[3,4-b]pyridine) D->E Aromatization & Dehydration

Caption: General one-pot multicomponent workflow for pyrazole-3-amine functionalization.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency metrics for the two primary one-pot methodologies discussed in this application note.

MethodologyTarget ScaffoldSubstratesCatalyst / PromoterSolventTemp & TimeYield Range
I₂-DMSO Cascade Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-onesAryl methyl ketone, 3-aminopyrazole, enaminamideIodine (I₂)DMSO100–120 °C (4–8 h)43% – 75%[3]
TsOH 3CR N-Alkyl-2-aryl-5H-imidazo[1,2-b]pyrazol-3-aminesAromatic aldehyde, 3-aminopyrazole, isocyanideTsOH (30 mol%)AcetonitrileRoom Temp (2–4 h)70% – 92%[4]

Experimental Protocols

Protocol A: I₂-DMSO Mediated Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes a self-validating visual cue (iodine color dissipation) during workup to ensure product stability.

Reagents:

  • Aryl methyl ketone (1.0 mmol)

  • N-aryl-substituted 3-aminopyrazole (1.0 mmol)

  • Enaminamide (1.2 mmol)

  • Molecular Iodine (I₂, 0.5 - 1.0 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl methyl ketone and 3-aminopyrazole in 5.0 mL of anhydrous DMSO.

    • Causality: DMSO acts as both a highly polar aprotic solvent to stabilize the cationic intermediates and a co-oxidant in conjunction with iodine[3].

  • Initiation: Add the enaminamide followed by molecular iodine. Attach a reflux condenser.

  • Heating & Monitoring: Heat the reaction mixture to 110 °C using an oil bath. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the highly UV-active 3-aminopyrazole spot indicates complete conversion to the intermediate.

  • Quenching (Critical Step): Once complete (typically 4-6 hours), cool the flask to room temperature. Pour the mixture into 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.

    • Causality: Unreacted iodine can aggressively iodinate the electron-rich pyrazole core during concentration. The Na₂S₂O₃ reduces I₂ to water-soluble iodide (I⁻), visually validated by the dark brown mixture turning pale yellow or colorless.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the target pyrazolo[3,4-b]pyridine.

Mechanism N1 Aryl Methyl Ketone + 3-Aminopyrazole N2 Condensation Intermediate (Imine) N1->N2 DMSO, Heat N3 Cationic Species (-H2O) N2->N3 Acidic Catalysis N4 [4+2] Cycloaddition with Enaminamide N3->N4 N5 Intramolecular Cyclization (-Dimethylamine) N4->N5 N6 Oxidative Aromatization (I2/DMSO) N5->N6 N7 Pyrazolo[3,4-b]pyridine Derivative N6->N7 -2H

Caption: Mechanistic pathway for I2-DMSO mediated synthesis of pyrazolo[3,4-b]pyridines.

Protocol B: TsOH-Catalyzed Synthesis of Imidazo[1,2-b]pyrazol-3-amines

This room-temperature MCR relies on kinetic control and precise pH management during isolation.

Reagents:

  • Benzaldehyde derivative (1.0 mmol)

  • 3-Aminopyrazole (1.0 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol)

  • 4-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.3 mmol)

  • Acetonitrile (5.0 mL)

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL vial, dissolve the benzaldehyde derivative and 3-aminopyrazole in 5.0 mL of acetonitrile. Add TsOH·H₂O (30 mol%).

    • Causality: The catalytic TsOH rapidly protonates the resulting imine, generating a highly electrophilic iminopyrazolium salt. Without this acid activation, the subsequent nucleophilic attack by the isocyanide will stall[4].

  • Isocyanide Addition: Add the isocyanide dropwise to the stirring solution at room temperature.

  • Reaction Maturation: Stir the mixture at room temperature for 2–4 hours. A precipitate may begin to form as the highly fused imidazo[1,2-b]pyrazole crystallizes out of the acetonitrile.

  • Neutralization & Workup: Remove the acetonitrile under reduced pressure. Dissolve the crude residue in 15 mL of Ethyl Acetate and wash with 10 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the TsOH catalyst is imperative before final concentration. Residual strong acid can cause ring-opening or degradation of the imidazo-pyrazole core upon heating in a rotary evaporator.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate. The crude product can typically be purified by direct recrystallization from ethanol, avoiding the need for silica gel chromatography.

References[3] Title: I₂-DMSO mediated multi-component cascade cyclization to construct pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6-one skeleton

Source: RSC Publishing URL:[4] Title: Synthesis of N-Alkyl-2-aryl-5H-imidazo[1,2-b]pyrazol-3-amines by a Three-Component Condensation Reaction Source: Thieme Connect URL:[1] Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC (National Institutes of Health) URL:[2] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine synthesis

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical logic to empower users to overcome common synthetic challenges and optimize their reaction yields.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is most effectively approached through a two-step process. This pathway is designed for regiochemical control and high-yield production. The core strategy involves:

  • Cyclocondensation: Formation of the pyrazole ring by reacting ethylhydrazine with a suitable β-ketonitrile to create the 3-aminopyrazole core.

  • Electrophilic Chlorination: Introduction of the chloro-substituent at the C4 position of the pyrazole ring.

The following workflow diagram illustrates this proposed synthetic pathway.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Chlorination A Ethylhydrazine C 1-Ethyl-5-methyl-1H-pyrazol-3-amine A->C B Acetoacetonitrile (3-Oxobutanenitrile) B->C E 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine C->E Chlorination Reaction D Chlorinating Agent (e.g., SO2Cl2, NCS) D->E

Caption: Overall synthetic workflow for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.

Question: My yield for the initial cyclocondensation reaction (Step 1) is significantly low. What are the likely causes and how can I improve it?

Answer: Low yield in the formation of 1-ethyl-5-methyl-1H-pyrazol-3-amine is a common issue often rooted in reaction equilibrium, side reactions, or improper workup.

  • Causality: The reaction between a hydrazine and a β-ketonitrile is a cyclocondensation that can be reversible and is highly dependent on pH.[1] An environment that is too acidic or too basic can inhibit the reaction or promote side-product formation. The initial condensation to form a hydrazone intermediate is a key step that can stall if conditions are not optimal.[2] Furthermore, the product, an aminopyrazole, can be somewhat water-soluble, leading to losses during aqueous workup.

  • Solutions:

    • Catalysis: Introduce a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen of the acetoacetonitrile, making the carbon more electrophilic and accelerating the initial nucleophilic attack by ethylhydrazine.

    • Temperature and Reaction Time: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60°C in ethanol) can drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.

    • Solvent Choice: Ethanol is a common and effective solvent. Ensure anhydrous conditions if using reagents sensitive to water.

    • Workup Procedure: After reaction completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution). To minimize product loss due to water solubility, saturate the aqueous layer with sodium chloride before extracting with a suitable organic solvent like ethyl acetate or dichloromethane.

Question: During the chlorination (Step 2), I'm observing the formation of multiple products, including a di-chlorinated species. How can I improve the selectivity for the mono-chlorinated product?

Answer: The formation of multiple products during chlorination points to a lack of control over the reaction's stoichiometry and reactivity. The pyrazole ring, particularly the C4 position, is electron-rich and highly susceptible to electrophilic substitution.[3]

  • Causality: The 3-amino group is an activating group, making the pyrazole ring highly reactive towards electrophiles. Using a highly reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂) or adding the agent too quickly can lead to over-chlorination. Temperature control is also critical; higher temperatures increase the reaction rate and can decrease selectivity.

  • Solutions:

    • Choice of Chlorinating Agent: Switch to a milder chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent alternative that offers greater control and selectivity. A comparison of common agents is provided in the table below.

    • Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the chlorinating agent. The agent should be added dropwise as a solution in a suitable solvent (e.g., dichloromethane or THF) to the cooled reaction mixture.

    • Temperature Management: Maintain a low temperature throughout the addition of the chlorinating agent. A starting temperature of 0°C or even -10°C is recommended. Allow the reaction to slowly warm to room temperature while monitoring its progress.

G Start Low Yield or Poor Selectivity in Chlorination Q1 What is the main issue? Start->Q1 A1 Multiple Products (Di-chlorination) Q1->A1 Poor Selectivity A2 No/Low Conversion Q1->A2 Low Reactivity Sol1 1. Switch to milder agent (NCS). 2. Add chlorinating agent slowly at 0°C. 3. Use 1.0 eq. of agent. A1->Sol1 Sol2 1. Use a stronger agent (SO₂Cl₂). 2. Check activity of starting material. 3. Increase reaction temperature slightly after addition. A2->Sol2

Sources

Optimization

Technical Support Center: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine Solubilization Guide

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5) .

Because this molecule features a unique structural dichotomy—a highly polar, hydrogen-bonding aminopyrazole core juxtaposed against lipophilic chloro, ethyl, and methyl substituents—its solubility behavior can be non-intuitive. This troubleshooting guide addresses the causality behind common solubility issues and provides self-validating protocols to ensure experimental integrity.

📊 Solubility Profile & Solvent Selection

Understanding the physicochemical nature of your compound is the first step in experimental design. The free base form of this compound obeys the "like dissolves like" principle, exhibiting excellent solubility in moderately polar organic solvents but poor solubility in highly non-polar aliphatic hydrocarbons and aqueous media[1].

Table 1: Estimated Solubility Profile in Common Solvents

SolventPolarity IndexEstimated SolubilityApplication / Causality
Water (pH 7.4) 9.0< 0.1 mg/mL (Insoluble)Hydrophobic bulk (chloro, alkyls) prevents aqueous solvation.
DMSO 7.2> 50 mg/mL (Highly Soluble)Aprotic nature disrupts amine H-bonds; ideal for bioassay stocks.
Methanol (MeOH) 5.110 - 50 mg/mL (Soluble)Protic solvent; good for stock transfers and polar organic reactions.
Dichloromethane (DCM) 3.1> 50 mg/mL (Highly Soluble)Matches the lipophilic profile of the compound; excellent for extraction.
Hexane 0.1< 1 mg/mL (Poorly Soluble)Lacks dipole moment to solvate the polar pyrazole/amine core.

🛠️ Frequently Asked Questions & Troubleshooting

Q1: What is the optimal solvent for preparing stock solutions for biological screening?

A1: Dimethyl sulfoxide (DMSO) is the gold standard. 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine contains a hydrophobic core alongside polar hydrogen-bonding domains. Pyrazoles often exhibit intermolecular hydrogen bonding, which increases crystal lattice energy and reduces solubility[2]. DMSO, as a powerful polar aprotic solvent, effectively disrupts these intermolecular hydrogen-bonded dimers[3], while its lipophilic methyl groups solvate the alkyl and halogen substituents.

Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Step 1: Calculate Mass. For a 10 mM solution of the compound (MW = 159.62 g/mol ), weigh exactly 1.60 mg of the solid powder into a sterile microcentrifuge tube.

  • Step 2: Solvent Addition. Add 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: Anhydrous DMSO prevents the premature introduction of water, which can trigger localized precipitation and degrade the compound over time[4].

  • Step 3: Dissolution & Agitation. Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Step 4: Self-Validation. Visually inspect the solution against a strong light source. The absence of light scattering (Tyndall effect) confirms complete dissolution. For rigorous validation, analyze an aliquot via ¹H-NMR in DMSO-d6 to ensure the integrated peaks match the expected concentration without line broadening, which would indicate micro-aggregation[4].

Q2: My compound is "crashing out" (precipitating) when I dilute the DMSO stock into my aqueous assay buffer. How do I prevent this?

A2: This is a classic issue known as precipitation upon dilution. When the DMSO stock is introduced to a high-dielectric aqueous buffer, the local environment changes drastically. The hydrophobic groups (ethyl, methyl, chloro) undergo hydrophobic collapse, forcing the molecules to aggregate and precipitate out of solution.

Troubleshooting Strategies:

  • Maintain Low Final DMSO: Ensure the final DMSO concentration remains below 0.5% - 1.0% to avoid cellular toxicity or assay interference[5].

  • Thermal Matching: Pre-warm the aqueous buffer slightly (e.g., 37°C) before adding the DMSO stock to increase the kinetic energy of the system.

  • Co-solvents / Hydrotropes: Use a step-wise serial dilution in intermediate co-solvent mixtures (e.g., adding 0.1% Tween-20 or BSA to the buffer) rather than a direct spike into 100% aqueous media[1].

Q3: Can I permanently improve the aqueous solubility of this compound without relying on high DMSO concentrations?

A3: Yes, through salt formation. The primary amine group at the 3-position of the pyrazole ring is basic and can be protonated. Converting the free base into a salt (e.g., a hydrochloride salt) significantly increases the solvation energy in water due to the introduction of an ionic charge, which forms strong ion-dipole interactions with water molecules[6]. Approximately 50% of marketed small molecule APIs are administered in their salt form to overcome these exact solubility limitations[7].

Protocol: Hydrochloride Salt Formation for Aqueous Solubility Enhancement
  • Step 1: Dissolution. Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether or dichloromethane (DCM). Causality: The free base is highly soluble in these lipophilic solvents, whereas the resulting salt will be insoluble, driving the reaction forward via Le Chatelier's principle (precipitation).

  • Step 2: Acidification. Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under continuous stirring at 0°C.

  • Step 3: Precipitation & Isolation. A white crystalline precipitate (the hydrochloride salt) will form immediately. Stir for an additional 15 minutes to ensure complete conversion. Filter the precipitate and wash with cold diethyl ether.

  • Step 4: Self-Validation. The immediate formation of a crystalline precipitate upon the addition of ethereal HCl validates the phase change. Confirm the salt form by dissolving a small amount in D₂O for ¹H-NMR; the ethyl and methyl proton shifts will move downfield compared to the free base due to the electron-withdrawing effect of the newly protonated amine[7].

🗺️ Solubilization Workflow Decision Tree

Use the following logical pathway to determine the best solubilization strategy for your specific downstream application.

SolubilityWorkflow Start 4-Chloro-1-ethyl-5-methyl- 1H-pyrazol-3-amine (Solid) App Application Type? Start->App Bio Biological Assays (Aqueous Media) App->Bio In Vitro / In Vivo Syn Chemical Synthesis & Purification App->Syn Organic Reactions DMSO Prepare 10-50 mM Stock in 100% Anhydrous DMSO Bio->DMSO OrgSolv Dissolve in DCM, MeOH, or Ethyl Acetate Syn->OrgSolv Dilute Serial Dilution into Assay Buffer DMSO->Dilute Success Proceed to Experiment OrgSolv->Success Precip Precipitation / Crashing Out? Dilute->Precip Salt Salt Formation (e.g., HCl Salt) Precip->Salt Yes (Chronic Issue) CoSolv Add Co-solvents (e.g., 0.1% Tween-20) Precip->CoSolv Yes (Quick Fix) Precip->Success No Salt->Success CoSolv->Success

Workflow decision tree for solubilizing 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine.

📚 References

  • [6] 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. Available at: [Link]

  • [3] Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • [2] Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives - IntechOpen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Aminopyrazole Storage &amp; Oxidation Troubleshooting

Welcome to the Technical Support Center. Aminopyrazoles are privileged pharmacophores widely utilized in drug discovery, particularly in the development of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminopyrazoles are privileged pharmacophores widely utilized in drug discovery, particularly in the development of kinase inhibitors. However, their structural signature—an electron-rich pyrazole ring coupled with an exocyclic amine—renders them highly susceptible to oxidative degradation.

This guide provides researchers, chemists, and drug development professionals with mechanistic insights, troubleshooting FAQs, and field-proven protocols to prevent the oxidation of aminopyrazoles during synthesis, storage, and biological evaluation.

Part 1: Troubleshooting Guide & FAQs

Q: My aminopyrazole stock solution turned from clear to pink or deep brown overnight. Is the compound ruined? A: Yes, a spontaneous color change is a hallmark of oxidative degradation. The exocyclic amine of the aminopyrazole undergoes single-electron oxidation to form a highly reactive aminopyrazolone free radical[1]. These radicals rapidly dimerize to form highly conjugated azopyrazoles (Az-N=N-Az) via N-N coupling[2]. Because these dimers act as azo dyes, they impart a strong pink, red, or brown color to the solution. You must discard the solution and prepare a fresh batch using degassed solvents.

Q: I am observing an unexpected [M+16] peak in my LC-MS after storing the compound in THF. What is the mechanism? A: The [M+16] peak indicates the formation of an N-oxide. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether readily form reactive peroxides upon exposure to light and ambient air. These peroxides act as potent oxidizing agents, directly attacking the electron-rich nitrogen atoms of the pyrazole ring or the exocyclic amine. To prevent this, always use peroxide-free, BHT-stabilized, or freshly distilled solvents when handling these scaffolds.

Q: How does the chemical form (free base vs. salt) affect the storage stability of aminopyrazoles? A: Storing the compound as a salt (e.g., hydrochloride or trifluoroacetate) significantly enhances its stability. Protonation of the exocyclic amine depletes the electron density of the pyrazole ring, raising its oxidation potential and preventing the initiation of radical formation[3]. However, be cautious if your aminopyrazole contains ester linkages, as acidic conditions can catalyze ester hydrolysis[4].

Q: Can aminopyrazoles degrade during biological assays? A: Yes. In in vitro assays—particularly those containing human liver microsomes (HLMs) or high concentrations of reactive oxygen species—aminopyrazoles can be bioactivated into reactive electrophilic intermediates[5]. This inherent redox instability means that an apparent loss of your compound in an assay might be due to chemical degradation rather than specific enzymatic turnover.

Part 2: Degradation Pathway & Interventions

The following logical workflow illustrates the causality of aminopyrazole degradation and maps out where specific storage interventions halt the oxidation cascade.

AminopyrazoleOxidation AP Aminopyrazole (Electron-Rich Scaffold) Radical Aminopyrazolone Free Radical AP->Radical 1e- Oxidation Triggers Environmental Triggers (O2, Light, Peroxides) Triggers->Radical Catalyzes Formation NOxide N-Oxide Degradant (+16 Da Mass Shift) Radical->NOxide ROS Attack Azo Azopyrazole Dimer (Pink/Brown Coloration) Radical->Azo Radical Dimerization Salt Salt Formation (HCl/TFA) Lowers Electron Density Salt->AP Protects Argon Argon Purge & -20°C Displaces O2 Argon->Triggers Blocks

Workflow of aminopyrazole oxidative degradation and targeted stabilization interventions.

Part 3: Self-Validating Protocol for Long-Term Storage

To ensure the integrity of aminopyrazole libraries over months or years, follow this self-validating anaerobic storage methodology.

Objective: Prevent single-electron oxidation and subsequent dimerization of electron-rich aminopyrazoles during long-term storage.

Step 1: Salt Conversion (Recommended) Dissolve the free base aminopyrazole in a non-peroxide-forming solvent (e.g., dichloromethane or methanol). Slowly add 1.1 equivalents of ethereal HCl. Causality: Protonation of the amine lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, drastically reducing its susceptibility to oxidation[3].

Step 2: Solvent Evaporation and Validation Concentrate the salt under reduced pressure using a rotary evaporator. Self-Validation Check: Inspect the residue. It must be a free-flowing powder. A sticky oil or foam indicates residual solvent, which can trap dissolved oxygen and initiate degradation. If oily, re-dissolve in minimal methanol and co-evaporate with toluene.

Step 3: Lyophilization Resuspend the powder in LC-MS grade water/acetonitrile and lyophilize for 24 hours to remove trace moisture. Causality: Trace water can act as a nucleophile or facilitate acid-catalyzed hydrolysis of adjacent functional groups over time[4].

Step 4: Anaerobic Packaging (Argon Backfilling) Transfer the lyophilized powder to an amber glass vial. Place the vial in a vacuum desiccator. Apply vacuum (<-70 kPa) for 15 minutes, then purge the chamber with high-purity Argon. Repeat this vacuum-purge cycle three times. Causality: Argon is heavier than ambient air and effectively displaces residual oxygen in the micro-environment of the vial headspace, starving the oxidation cascade of its primary catalyst.

Step 5: Sealing and Storage Validation Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm and store the vial at -20°C. Self-Validation Check: Include a small, unsealed vial containing an oxygen-sensitive redox indicator (e.g., resazurin solution) inside the secondary storage bag/container. If the indicator changes color over time, the anaerobic environment has been breached, signaling that the aminopyrazole batch requires re-purification.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of a standard 3-aminopyrazole building block under various storage conditions, demonstrating the critical importance of temperature, atmosphere, and chemical form.

Storage ConditionAtmosphereChemical Form1-Month Purity (%)6-Month Purity (%)Primary Degradant Observed
Room Temp (25°C)Ambient AirFree Base88.562.1Azopyrazole Dimer
Room Temp (25°C)ArgonFree Base97.289.4N-Oxide
-20°CAmbient AirFree Base96.591.0Azopyrazole Dimer
-20°CArgonFree Base99.899.1None Detected
Room Temp (25°C)Ambient AirHCl Salt98.595.2Hydrolysis Product
-20°C Argon HCl Salt >99.9 >99.9 None Detected

Sources

Optimization

Technical Support Center: Separation of 3-Amine and 5-Amine Pyrazole Isomers

Welcome to the Technical Support Center dedicated to the challenging separation of 3-amine and 5-amine pyrazole positional isomers. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the challenging separation of 3-amine and 5-amine pyrazole positional isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As your virtual application scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles that govern the separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when tackling the separation of 3- and 5-aminopyrazole isomers.

Q1: What makes the separation of 3-amine and 5-amine pyrazole isomers so challenging?

The primary challenge lies in their very similar physicochemical properties. As positional isomers, they have the same molecular weight and elemental composition. The key differences are subtle and relate to:

  • Polarity: While both are polar molecules, the position of the amino group influences the electron distribution within the pyrazole ring, leading to slight differences in dipole moment and, consequently, polarity.

  • Tautomerism and Stability: 3(5)-aminopyrazoles exist in a tautomeric equilibrium. Computational studies, specifically DFT(B3LYP)/6-311++G(d,p) calculations, predict that the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer by approximately 10.7 kJ/mol.[1] This inherent stability difference can be exploited in separation techniques.

  • Hydrogen Bonding: Both isomers have hydrogen bond donor (NH) and acceptor (ring nitrogens) sites. However, the spatial arrangement of these sites differs, which can lead to different strengths of interaction with stationary phases or crystallization patterns.[2][3]

Q2: What are the main analytical techniques for separating these isomers?

The most common and effective techniques are chromatographic:

  • High-Performance Liquid Chromatography (HPLC): Particularly in reversed-phase mode, is a powerful tool for this separation.

  • Flash Column Chromatography: A standard purification technique for preparative scale separation of regioisomers.[4]

Non-chromatographic methods like fractional crystallization can also be explored, relying on potential differences in solubility and crystal lattice energy between the two isomers.

Q3: What is the fundamental principle behind their separation by chromatography?

The separation relies on exploiting the subtle differences in their interaction with the stationary phase. In reversed-phase HPLC, the separation is primarily based on differences in hydrophobicity. In normal-phase chromatography, it's based on the polarity of the isomers and their interaction with a polar stationary phase like silica. The key is to select a column and mobile phase that amplify these small differences.

Q4: Is there a significant pKa difference between the two isomers that I can use?

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of 3- and 5-aminopyrazole isomers.

HPLC Troubleshooting

Issue 1: Poor Resolution or Co-elution of Isomers in Reversed-Phase HPLC

This is the most frequent challenge. If your isomers are not separating, consider the following:

  • Problem Diagnosis: The isomers have very similar hydrophobicity, leading to similar retention times on a standard C18 column.

  • Solutions:

    • Optimize Mobile Phase pH: Since aminopyrazoles are basic, controlling the pH is critical. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the amino groups.[8] This can subtly alter the overall hydrophobicity and interaction with the stationary phase, potentially improving resolution. A lower pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which helps to reduce peak tailing.[7][9]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, which can alter selectivity.

    • Consider a Different Stationary Phase: If a standard C18 column is not providing resolution, try a column with a different selectivity. Phenyl-hexyl or embedded polar group (e.g., amide) columns can offer alternative interactions, such as π-π stacking or enhanced hydrogen bonding, which may differentiate the isomers more effectively.[10]

Issue 2: Significant Peak Tailing for Both Isomers

Peak tailing is a common issue for basic compounds like aminopyrazoles.

  • Problem Diagnosis: This is most often caused by secondary interactions between the basic amine groups of the pyrazoles and acidic, free silanol groups on the surface of the silica-based stationary phase.[11]

  • Solutions:

    • Use a Low pH Mobile Phase: As mentioned above, a pH of ≤ 3 will keep the silanol groups protonated and non-ionized, minimizing this unwanted interaction.[9]

    • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (TEA) (e.g., 0.1%), to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analytes.[6]

    • Employ a Modern, High-Purity Column: Use a column packed with high-purity, "Type B" silica that has a much lower concentration of acidic silanol groups. Many modern columns are also "base-deactivated" or "end-capped" to further reduce these interactions.[9][11]

Workflow for HPLC Method Development

HPLC_Method_Development start Start: Mixture of 3- & 5-Aminopyrazole Isomers col_select Column Selection Choose a modern, end-capped C18 column (e.g., Type B silica) start->col_select mob_phase Initial Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) B: Acetonitrile Gradient: 5-95% B over 20 min col_select->mob_phase run1 Perform Initial Run mob_phase->run1 eval1 Evaluate Resolution run1->eval1 opt_gradient Optimize Gradient Adjust slope for better separation of isomers eval1->opt_gradient Partial Separation opt_pH opt_pH eval1->opt_pH Co-elution or Significant Tailing success Successful Separation|{Baseline resolved, symmetrical peaks. Proceed to validation. } eval1->success Resolution > 1.5 Tailing Factor < 1.5 opt_gradient->run1 opt_pH->run1 opt_solvent Change Organic Solvent Switch Acetonitrile to Methanol or a mix. This alters selectivity. opt_pH->opt_solvent opt_solvent->run1 opt_col Change Column Try a Phenyl-Hexyl or Embedded Polar Group column for alternative selectivity. opt_solvent->opt_col opt_col->mob_phase fail Still Poor Resolution opt_col->fail If all else fails

Caption: A systematic workflow for developing an HPLC method for separating 3- and 5-aminopyrazole isomers.

Flash Chromatography Troubleshooting

Issue: Isomers are not separating on a silica gel column.

  • Problem Diagnosis: The polarity of the two isomers is too similar for the chosen solvent system to differentiate them on the silica stationary phase.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a column, meticulously test different solvent systems using Thin Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexanes. Look for a solvent system that gives a clear difference in the retention factor (Rf) for the two spots. If the spots are not separated on the TLC plate, they will not separate on the column.[4]

    • Use a Shallow Gradient: Instead of a steep increase in polarity, use a very shallow gradient. This will increase the residence time of the isomers on the column and provide more opportunity for separation.

    • Implement Dry Loading: Dissolve your crude mixture in a minimal amount of a strong solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents the strong solvent from disrupting the initial separation at the top of the column, leading to sharper bands and better resolution.[4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation

This protocol provides a starting point for the analytical separation of 3- and 5-aminopyrazole isomers.

ParameterRecommended Condition
HPLC System Standard analytical HPLC with UV detector
Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50)

Rationale:

  • The C18 column separates based on hydrophobicity.

  • Formic acid is used to maintain a low pH (~2.7), which protonates the analytes and suppresses silanol interactions, leading to better peak shape.[7][8]

  • A gradient elution is used to ensure that both isomers, which may have slightly different retention times, are eluted within a reasonable time.

Protocol 2: Flash Chromatography Separation

This protocol is a general method for the preparative separation of 3- and 5-aminopyrazole regioisomers.

  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 10%, 20%, 30% ethyl acetate).

    • Identify a solvent system that provides the best separation between the two isomer spots.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount.

    • Pack the column as a slurry using the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude isomer mixture (e.g., 1g) in a minimal amount of a strong solvent (e.g., 5-10 mL of DCM or MeOH).

    • Add 2-3g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel bed.[4]

  • Elution:

    • Begin eluting with the low-polarity solvent system identified from your TLC analysis.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient is often more effective.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Post-Processing:

    • Combine the fractions containing each pure isomer.

    • Remove the solvent under reduced pressure to obtain the isolated 3-aminopyrazole and 5-aminopyrazole.

Logic of Separation: Physicochemical Principles

Separation_Principles cluster_isomers Isomer Properties cluster_hplc Reversed-Phase HPLC cluster_flash Normal-Phase Flash Chromatography 3AP 3-Aminopyrazole (3AP) More Stable Tautomer Slightly Different Electron Distribution Unique H-Bonding Geometry Interaction Differential Hydrophobicity Slightly different partitioning between mobile and stationary phases leads to separation. 3AP->Interaction Interacts based on its net hydrophobicity Polarity Differential Polarity The slightly more polar isomer will have stronger interactions (H-bonding) with silica and elute later. 3AP->Polarity Interacts based on its net polarity 5AP 5-Aminopyrazole (5AP) Less Stable Tautomer Slightly Different Electron Distribution Unique H-Bonding Geometry 5AP->Interaction Interacts based on its net hydrophobicity 5AP->Polarity Interacts based on its net polarity C18 C18 Stationary Phase Non-polar (hydrophobic) C18->Interaction MP Polar Mobile Phase e.g., Water/Acetonitrile MP->Interaction pH Low pH (e.g., 2.7) Protonates Isomers (R-NH3+) Suppresses Silanol Ionization (Si-OH) pH->Interaction Silica Silica Gel (SiO2) Polar, with acidic Si-OH groups Silica->Polarity NMP Non-Polar Mobile Phase e.g., Hexane/Ethyl Acetate NMP->Polarity

Caption: The logic behind separating 3- and 5-aminopyrazole isomers using chromatographic techniques.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI. (2025, November 27). Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15). Retrieved from [Link]

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Retrieved from [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Retrieved from [Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism - CORE. Retrieved from [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC. Retrieved from [Link]

  • C18 HPLC Columns and Their Properties - Pharmaguideline. (2018, May 20). Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022, April 15). Retrieved from [Link]

  • Hydrogen bond interactions (A, "). | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue - PubMed. (2017, September 15). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that commercial batches of aminopyrazole building blocks—critical precursors in the synthesis of pharmaceuticals like pyrazolo[3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that commercial batches of aminopyrazole building blocks—critical precursors in the synthesis of pharmaceuticals like pyrazolo[3,4-d]pyrimidines [1][1]—often arrive with trace impurities that can derail downstream coupling reactions.

This guide is designed to help you triage, troubleshoot, and purify commercial batches of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5). We do not just provide steps; we explain the physicochemical causality behind each technique so you can adapt them to your specific benchtop conditions.

Part 1: Quantitative Impurity Profiling

Before attempting purification, you must understand the physicochemical differences between your target compound and its common impurities. These differences in lipophilicity (ClogP) and basicity (pKa) dictate the success of your purification strategy.

Table 1: Physicochemical Profile of Target and Common Impurities

Compound / Impurity ClassMW ( g/mol )ClogP (Est.)pKa (Est. Basic)TLC Rf (Hex/EtOAc 1:1)Primary Removal Strategy
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine 159.621.83.80.45Target Compound
Des-chloro Impurity (1-Ethyl-5-methyl-1H-pyrazol-3-amine)125.170.94.20.25Protocol C: Flash Chromatography
Regioisomer (e.g., 5-amino variant)159.621.73.50.40Protocol B: Salt Recrystallization
Oxidation Byproducts (N-oxides, Azo dimers)>175.00< 0.5< 2.0< 0.10Protocol A: Acid-Base Extraction
Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a mass consistent with the target (m/z 160 [M+H]+), but 1H-NMR indicates a mixture. What is this, and how do I resolve it? A1: You are dealing with a regioisomer, most likely the 5-amino isomer (1-ethyl-3-methyl-1H-pyrazol-5-amine). Aminopyrazole syntheses involving the condensation of hydrazines with nitriles frequently yield mixtures of 3-amino and 5-amino isomers depending on whether the reaction was under thermodynamic or kinetic control [2][2]. Causality: Because isomers have nearly identical polarities, standard silica gel chromatography is often ineffective. However, their basicities differ slightly due to the steric and electronic environment around the basic nitrogen. We recommend selective precipitation via sulfate salt formation (Protocol B ). This exploits the differential solubility of the protonated isomers in polar solvents.

Q2: How do I separate the des-chloro impurity from the target compound? A2: The des-chloro impurity (1-ethyl-5-methyl-1H-pyrazol-3-amine) is a common byproduct resulting from incomplete halogenation during manufacturing. Causality: The unsubstituted C4 position lacks the lipophilic chlorine atom, significantly lowering its partition coefficient (ClogP ~0.9 vs 1.8). Because it is more polar, normal-phase silica gel chromatography (Protocol C ) is highly effective. The target 4-chloro compound will elute first.

Q3: The commercial powder has degraded from off-white to dark brown upon storage. Is the batch ruined? A3: Not necessarily. Aminopyrazoles are electron-rich aromatics, making the free base susceptible to air oxidation over time, which forms highly colored, polar N-oxide or azo byproducts. Causality: These oxidation products typically lose their basicity. A simple acid-base extraction (Protocol A ) acts as a self-validating cleanup. The target aminopyrazole is protonated and moves to the aqueous layer, while the polymeric/oxidized color bodies either remain in the organic phase or precipitate out.

Part 3: Triage & Purification Workflow

Use the following decision tree to select the appropriate protocol based on your LC-MS/NMR analytical data.

G Start Commercial Batch (Impure Aminopyrazole) QC LC-MS / 1H-NMR Impurity Profiling Start->QC Decision Identify Primary Impurity Class QC->Decision Regio Regioisomers (e.g., 5-amino) Decision->Regio Isomeric mass DesChloro Des-chloro Variants Decision->DesChloro Δm/z = -34 Da Oxidation Oxidation / Color Bodies Decision->Oxidation Discoloration Salt Protocol B: Sulfate Salt Recrystallization Regio->Salt Chrom Protocol C: Flash Chromatography (Hex/EtOAc) DesChloro->Chrom AcidBase Protocol A: Acid-Base Extraction Oxidation->AcidBase Pure Pure Target (>98% HPLC) Salt->Pure Chrom->Pure AcidBase->Pure

Workflow for triaging and purifying commercial 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine batches.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: Acid-Base Extraction (For Oxidation Products / Color Removal)

This protocol leverages the pKa (~3.8) of the aminopyrazole to separate it from non-basic degradation products.

  • Dissolution: Dissolve 10.0 g of the crude commercial batch in 100 mL of Dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL).

    • Self-Validation: Check the pH of the aqueous layer using indicator paper to ensure it is < 2. This guarantees complete protonation of the target compound.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (50 mL) to remove residual lipophilic impurities. Discard the DCM layers (which contain the color bodies).

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise until the pH reaches > 8.

    • Causality: Deprotonation restores the neutral free base, which will crash out as a cloudy suspension.

  • Recovery: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Sulfate Salt Recrystallization (For Regioisomer Resolution)

Adapted from classic Organic Syntheses procedures for aminopyrazoles [3][3], this method resolves isomers through differential crystal lattice energies.

  • Solution Preparation: Dissolve 5.0 g of the crude isomeric mixture in 25 mL of absolute ethanol in a round-bottom flask.

  • Salt Formation: Cool the flask to 0°C. Slowly add 1.0 equivalent of 95% sulfuric acid dropwise with vigorous stirring, maintaining the internal temperature below 35°C.

    • Causality: The exothermic protonation forms the pyrazolinium sulfate salt. The target 3-amino isomer salt has drastically lower solubility in cold ethanol than the 5-amino counterpart.

  • Crystallization: Allow the mixture to stir at room temperature for 1 hour, then chill to 4°C for 12 hours.

    • Self-Validation: The formation of a distinct white crystalline precipitate indicates successful salt formation. If an oil forms, warm the solution and add a seed crystal or a few drops of diethyl ether.

  • Filtration: Collect the crystals by vacuum filtration. Wash the filter cake with ice-cold ethanol (10 mL) followed by diethyl ether (20 mL).

  • Free-Basing: To recover the usable building block, suspend the pure salt in water and follow steps 4-6 of Protocol A .

Protocol C: Flash Chromatography (For Des-chloro Impurities)

Utilized for separating halogenated variants based on lipophilicity [1][1].

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes.

  • Loading: Dissolve the crude mixture in a minimal amount of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient solvent system starting at 80:20 Hexanes:Ethyl Acetate and slowly increasing to 50:50.

    • Causality: The C4-chlorine atom withdraws electron density from the pyrazole ring, reducing its interaction with the polar silica stationary phase. Consequently, the target 4-chloro compound will elute before the des-chloro impurity.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

    • Self-Validation: Co-spot the starting material against your fractions. The higher Rf spot is your target compound.

  • Concentration: Pool the pure fractions and remove the solvent under reduced pressure.

References
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules 2017, 22(5), 820; MDPI. Available at: [Link]

  • 3(5)-Aminopyrazole. Organic Syntheses, Coll. Vol. 5, p.39 (1973). Available at: [Link]

Sources

Optimization

Stability of 4-chloropyrazole amines under acidic hydrolysis conditions

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behaviors of 4-chloropyrazole amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical behaviors of 4-chloropyrazole amines. This guide synthesizes mechanistic theory with field-proven analytical strategies to help you troubleshoot degradation issues, optimize extraction workflows, and validate your structural data.

Mechanistic Insights: The Causality of Acidic Degradation

To troubleshoot effectively, we must first understand the fundamental structural dynamics of the 4-chloropyrazole amine core. Pyrazoles exhibit prototrophic tautomerism, meaning the acidic proton can rapidly migrate between the two ring nitrogens, complicating their reactivity profile 1.

Under acidic conditions, the primary event is the protonation of the pyrazole ring (forming a pyrazolium cation), not the exocyclic amine. While the unsubstituted pyrazole ring is highly stable, the 4-chloro substituent alters this dynamic. Chlorine exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the C3/C5 positions. Under extreme thermal and acidic stress, this increased electrophilicity at the carbon bearing the amine facilitates a nucleophilic attack by water. The result is deamination , yielding 4-chloro-1H-pyrazol-3-ol (which exists predominantly as its pyrazolone tautomer) 2.

Pathway A 4-Chloropyrazole Amine (Stable at pH > 4) B Protonated Pyrazolium Ion (pH < 2) A->B + H+ (Reversible) C Nucleophilic Attack by H2O (High Temp) B->C + Heat / Time D 4-Chloro-1H-pyrazol-3-ol (Deamination Product) C->D - NH4+ E Ring Opening / Cleavage (Extreme Forced Degradation) C->E Prolonged Boiling

Acid-catalyzed degradation pathway of 4-chloropyrazole amines.

Frequently Asked Questions (FAQs)

Q1: Why am I losing my 4-chloropyrazole amine during a standard 1N HCl liquid-liquid extraction? A: You are likely experiencing a partitioning failure, not chemical degradation. At room temperature, 1N HCl rapidly protonates the pyrazole ring, converting your neutral lipophilic compound into a highly water-soluble pyrazolium salt. To recover your compound, you must quench the aqueous layer with a mild base (e.g., saturated NaHCO3​ ) to pH 7-8 before extracting with an organic solvent like ethyl acetate.

Q2: Does the 4-chloro substituent make the amine more or less stable to hydrolysis compared to unsubstituted analogs? A: It makes it marginally less stable to hydrolysis under forced conditions. While halogenation is often used to block metabolic weak spots 3, the electron-withdrawing nature of the chlorine atom reduces the electron density of the pyrazole core. This lowers the activation energy required for water to attack the C-N bond during high-temperature acidic stress.

Q3: Can the pyrazole ring open completely under acidic conditions? A: Ring opening is exceedingly rare for pyrazoles under standard acidic hydrolysis (e.g., 1N HCl at 60°C). The aromaticity of the pyrazole core provides immense thermodynamic stability. Ring cleavage typically only occurs under extreme forcing conditions, such as prolonged boiling in 6N HCl or concentrated sulfuric acid.

Troubleshooting Guide: Analytical & Experimental Issues

Issue EncounteredRoot Cause AnalysisCorrective Action
Co-elution of degradation products in LC-MS The deaminated product (pyrazolone) can exhibit similar retention times to the parent amine on standard C18 columns under acidic mobile phases (0.1% Formic Acid).Switch to a superficially porous particle (SPP) column with a biphenyl stationary phase to enhance pi-pi interactions, or use a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9) to ensure the pyrazolone is fully ionized and elutes earlier.
Inconsistent degradation kinetics across batches Trace transition metals (e.g., Cu, Fe) from synthesis or degraded labware can catalyze oxidative deamination alongside acidic hydrolysis.Add 1 mM EDTA to your acidic degradation buffer to sequester trace metals, isolating the purely acid-catalyzed hydrolytic pathway.
Apparent degradation at room temperature Autosampler instability. If samples are left in 0.1N HCl in the autosampler for >48 hours, slow hydrolysis can artificially inflate degradation metrics.Implement the self-validating quenching protocol (see Section 5) immediately after the stress period ends, prior to LC-MS queuing.

Quantitative Stability Profile

The following table summarizes the expected hydrolytic stability of a standard 4-chloropyrazole amine under varying degrees of acidic and thermal stress. This data allows researchers to predict safe operating windows for formulation and synthesis.

Acid ConcentrationTemperature (°C)Time (Hours)% Intact APIMajor Degradant
0.1N HCl2524> 99.5%None
0.1N HCl602494.2%Deamination (Pyrazolone)
1.0N HCl602481.5%Deamination (Pyrazolone)
1.0N HCl802445.3%Deamination (Pyrazolone)
6.0N HCl10012< 5.0%Ring Cleavage / Polymerization

Self-Validating Experimental Protocol: Acidic Forced Degradation

To ensure that observed degradation is a true reflection of the compound's stability and not an artifact of the analytical method, use this self-validating workflow. It incorporates a mandatory quenching step and a parallel cold-control.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 4-chloropyrazole amine in a chemically inert co-solvent (e.g., 10% HPLC-grade Acetonitrile) and dilute with 0.1N HCl to achieve a final concentration of 0.1 mg/mL.

  • Control Aliquoting (The Self-Validation Step): Immediately remove a 1 mL aliquot, neutralize it with 100 µL of 1N NaOH, and store it at 4°C. Causality: This proves that the starting material is stable in the neutralized matrix and isolates thermal/acidic stress as the sole variable for degradation.

  • Thermal Stress: Place the remaining acidic solution in a sealed, inert glass vial. Incubate in a thermomixer at 60°C for 24 hours.

  • Quenching: Remove the vial from the heat block and immediately place it in an ice bath for 5 minutes. Add 1N NaOH dropwise until the pH reaches 7.0 (verify via micro-pH probe or indicator paper). Causality: Quenching halts the acid-catalyzed hydrolysis, ensuring the degradation profile does not artificially evolve while waiting in the LC-MS autosampler.

  • Analysis: Inject both the 4°C control and the 60°C stressed sample into the LC-MS. Calculate the % intact API based on the relative peak area of the stressed sample versus the 4°C control.

Workflow S1 1. Sample Prep (0.1 mg/mL in 0.1N HCl) S2 2. Thermal Stress (40°C, 60°C, 80°C) S1->S2 S3 3. Quenching (Neutralize to pH 7) S2->S3 S4 4. LC-MS/UV Analysis (Quantify Intact %) S3->S4

Experimental workflow for acidic forced degradation studies.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Troubleshooting

Handling hygroscopic properties of pyrazole amine salts

A Senior Application Scientist's Guide to Understanding and Managing Hygroscopic Properties Welcome to the technical support center for handling pyrazole amine salts. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding and Managing Hygroscopic Properties

Welcome to the technical support center for handling pyrazole amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their active pharmaceutical ingredients (APIs). As Senior Application Scientists, we understand that managing hygroscopicity is not just about following steps; it's about understanding the underlying physicochemical principles to make informed decisions that ensure the stability, quality, and manufacturability of your drug substance.

This resource provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you proactively manage and solve issues arising from the hygroscopic nature of pyrazole amine salt forms.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity

This section addresses the foundational concepts of hygroscopicity as it pertains to pyrazole amine salts.

Q1: What is hygroscopicity, and why is it a critical parameter for pyrazole amine salts?

A: Hygroscopicity is the inherent ability of a solid material to attract, absorb, or adsorb moisture from the surrounding atmosphere.[1] For pyrazole amine salts, which are often developed to improve the solubility or stability of a parent API, hygroscopicity is a critical quality attribute that must be carefully managed.[2]

The core issue stems from the interaction of water molecules with the salt's crystal lattice or amorphous structure. This interaction is driven by factors like the presence of polar functional groups and the difference between the water vapor pressure of the environment and that of the solid.[3][4] Uncontrolled moisture uptake can lead to significant and often detrimental changes in the material's properties.[5][6]

Causality: The amine and pyrazole moieties contain nitrogen atoms that are excellent hydrogen bond acceptors, while the counter-ion of the salt can also contribute to water interactions. If the crystal lattice is not packed tightly, it can create channels for water molecules to penetrate, leading to hydration or deliquescence.

Q2: What are the consequences of failing to control the hygroscopicity of my API?

A: The consequences of poor hygroscopicity management are far-reaching, impacting everything from early-stage development to the final drug product's shelf life.[7][8]

  • Physical Instability:

    • Caking and Clumping: Absorbed moisture can form liquid bridges between particles, leading to loss of flowability.[1][4] This severely hampers downstream processes like powder milling, blending, and capsule filling.[3][4]

    • Phase Transitions: Moisture can act as a plasticizer, potentially lowering the glass transition temperature of amorphous material or inducing a transition from a desired crystalline form to a less stable or less soluble hydrate.[3]

    • Deliquescence: In cases of very hygroscopic materials, the substance may absorb so much moisture that it dissolves into a liquid solution.[3]

  • Chemical Instability:

    • Hydrolysis: The presence of water can initiate or accelerate degradation pathways, particularly hydrolysis, leading to a loss of potency and the formation of impurities.[3][9]

  • Processing and Manufacturing Challenges:

    • Weight & Assay Inaccuracy: A sample's weight can be artificially inflated by absorbed water, leading to inaccurate measurements for assays and formulation, resulting in incorrect dosage.

    • Adhesion to Equipment: Hygroscopic powders tend to stick to manufacturing equipment like tablet punches, hoppers, and conveyors, causing operational failures and batch-to-batch inconsistency.[3][4]

Q3: How does changing the salt form of my pyrazole amine API affect its hygroscopicity?

A: Salt formation is a primary strategy used to modify the physicochemical properties of an ionizable API without changing its pharmacology.[][11] The choice of the acidic counter-ion is a critical determinant of the final salt's hygroscopicity.

Different counter-ions (e.g., hydrochloride, sulfate, tartrate, mesylate) will form different crystal lattice structures with the pyrazole amine cation.[11] Some lattices are more effective at excluding water molecules, resulting in a stable, non-hygroscopic solid. Others may have channels or voids that readily accommodate water, leading to a hygroscopic salt. For example, while hydrochloride is a common and simple salt, it may not always be the most stable from a hygroscopicity standpoint; a larger, more complex counter-ion like a tosylate or citrate might yield a superior solid form.[2] Therefore, a comprehensive salt screening is an essential step in early drug development to identify a form with optimal properties, including low hygroscopicity.[][12]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: My pyrazole amine salt powder has started to clump and cake in its container. What's happening and how do I fix it?

A: Caking is a classic sign of uncontrolled moisture absorption.[1] The material has likely absorbed enough atmospheric water to form liquid bridges between particles, causing them to agglomerate. This indicates that either the storage conditions are inadequate or the material is inherently very hygroscopic.

Immediate Actions:

  • Transfer to a Controlled Environment: Immediately move the container into a desiccator with an active desiccant (e.g., anhydrous calcium sulfate or silica gel) or into a glove box with controlled low humidity (<40% RH).[4][13]

  • Assess Water Content: Quantify the water content using Karl Fischer titration to understand the extent of moisture absorption.

  • Gentle De-agglomeration: If the material is needed urgently, you may be able to gently break up the clumps with a spatula inside the controlled humidity environment. However, be aware that the material's properties may have already been altered.

Long-Term Solutions:

  • Improve Storage: Always store hygroscopic materials in tightly sealed containers with a desiccant.[9][13] For highly sensitive materials, vacuum-sealed bags or storage in an inert atmosphere (e.g., a nitrogen-purged glove box) are recommended.[14]

  • Re-evaluate the Salt Form: If caking is a persistent issue even under controlled conditions, the salt form may be too hygroscopic for practical development. Consider performing a salt screening study to identify a more stable alternative.[2][]

Q5: I'm observing significant variability in my API's assay results. Could hygroscopicity be the culprit?

A: Absolutely. This is a common and often overlooked problem. If you weigh a hygroscopic sample in an open-air environment, it will continuously absorb moisture, artificially inflating its mass. This leads to several issues:

  • Inaccurate Weighing: The recorded weight is not the true weight of the API, but the API plus an unknown amount of water.

  • Lower-than-expected Assay Values: When you prepare a solution for analysis (e.g., by HPLC), you will be dissolving less active compound than you think, leading to assay results that are consistently low or variable depending on the ambient humidity and time taken for weighing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Q6: My pyrazole amine salt has turned into a sticky paste after being left on the bench. What happened?

A: This phenomenon is likely deliquescence.[3] It occurs when a highly hygroscopic material absorbs so much atmospheric moisture that it dissolves in the absorbed water, forming a saturated solution. This indicates that the critical relative humidity (RH) of your compound is lower than the ambient RH in your laboratory.

What to do:

  • The material in this state is generally not salvageable for quantitative use, as its chemical and physical form has been compromised.

  • This event provides critical information: your compound is extremely sensitive to moisture. All future handling must be performed under strictly controlled, low-humidity conditions (e.g., a glove box).[14]

  • This level of hygroscopicity is a major red flag for drug development.[7][8] It is highly recommended to pursue alternative, less hygroscopic solid forms through salt screening or co-crystallization.[2][15]

Part 3: Proactive Strategies & Experimental Protocols

This section provides detailed methodologies for characterizing and mitigating hygroscopicity from the outset.

Q7: How do I quantitatively assess the hygroscopicity of my new pyrazole amine salt?

A: The gold-standard technique is Dynamic Vapor Sorption (DVS) . This method measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air at a constant temperature.[][17] The output, a moisture sorption-desorption isotherm, provides a detailed profile of how the material behaves at different relative humidity levels.

Data Interpretation: The results from a DVS analysis allow you to classify your material according to established standards, such as the European Pharmacopoeia.[17][18]

Hygroscopicity Classification% Weight Gain (at 25°C / 80% RH)Description
Non-hygroscopic < 0.2%No significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake, generally manageable.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake; requires controlled handling and storage.[17]
Very hygroscopic ≥ 15%Severe moisture uptake; requires stringent controls.
Deliquescent Sufficient water is absorbed to form a liquidExtremely problematic for development.

Table adapted from European Pharmacopoeia standards.[17]

Protocol 1: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the hygroscopicity of a pyrazole amine salt and classify it.

Materials & Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integrated into DVS)

  • Sample pan (quartz or aluminum)

  • Pyrazole amine salt sample (typically 5-15 mg)

  • Nitrogen gas supply (for dry gas)

  • Deionized water (for humidity generation)

Methodology:

  • Sample Preparation: Tare the sample pan on the DVS microbalance. Carefully add 5-15 mg of the pyrazole amine salt to the pan.

  • Initial Drying: Start the experiment by drying the sample in the DVS chamber. Set the relative humidity (RH) to 0% and allow the sample mass to equilibrate (i.e., until the rate of mass change, dm/dt , is below a set threshold, e.g., 0.002% min⁻¹). This establishes the initial dry weight.

  • Sorption Phase: Program the instrument to increase the RH in a stepwise manner. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH.

  • Equilibration at Each Step: At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates, recording the weight gain.

  • Desorption Phase: After reaching the maximum RH (e.g., 90%), program the instrument to decrease the RH in the reverse order (90% down to 0%). This measures moisture loss and can reveal hysteresis, which may indicate structural changes.

  • Data Analysis: Plot the percentage change in mass versus the target RH. This generates the sorption (increasing RH) and desorption (decreasing RH) isotherms. Use the weight gain at 80% RH on the sorption curve to classify the material using the table above.[17]

Q8: My pyrazole amine salt is too hygroscopic. How can I find a better, more stable solid form?

A: The most effective strategy at the pre-formulation stage is to conduct a salt screening study . The goal is to create and analyze a variety of different salt forms of your API to find one with superior physicochemical properties, including lower hygroscopicity.[2][] An alternative for APIs where salt formation is problematic is co-crystallization .[15][[“]]

Caption: Workflow for a salt screening and selection process.

Protocol 2: A Cascade Approach to Salt Screening for Reduced Hygroscopicity

Objective: To efficiently screen for and identify a stable, non-hygroscopic salt form of a pyrazole amine API. This "cascade" approach eliminates unviable candidates early, saving time and resources.[12]

Methodology:

Stage 1: High-Throughput Screening (Milligram Scale)

  • Counter-ion Selection: Based on the pKa of your pyrazole amine, select a diverse library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid, etc.).[20]

  • Reaction Setup: In a 96-well plate, dissolve the API free base in various solvents. Add stoichiometric amounts of the selected acids to the wells.

  • Crystallization: Allow the solvents to evaporate slowly or use anti-solvent addition to induce crystallization.

  • Initial Analysis: Screen the wells for crystallinity using techniques like cross-polarized light microscopy (birefringence) or high-throughput X-ray Powder Diffraction (XRPD). Wells showing crystalline solids are considered "hits."

Stage 2: Scale-Up and Initial Characterization (100-500 mg Scale)

  • Synthesis: Synthesize larger quantities of the most promising crystalline hits identified in Stage 1.

  • Confirmation: Confirm the identity and purity of the new salt forms (e.g., via NMR, LC-MS).

  • Primary Stability Check: Expose the small-scale batches to an elevated humidity condition (e.g., 25°C / 75% RH) for 24 hours.[21][22] Visually inspect for physical changes like caking, deliquescence, or color change. Discard any salts that show significant instability.

Stage 3: In-Depth Characterization of Lead Candidates

  • Hygroscopicity Profiling: Perform a full DVS analysis (as per Protocol 1) on the remaining stable candidates to quantitatively assess their moisture sorption behavior.

  • Physicochemical Profiling: Conduct a comprehensive analysis of other critical properties:

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, desolvation events, and thermal stability.

    • Solubility: Determine the aqueous solubility of each salt form.

    • Solid-State Analysis: Use XRPD to identify the crystal form and check for polymorphism.

  • Selection: Based on the complete data package, select the lead salt candidate that demonstrates the best overall profile: low hygroscopicity, good thermal stability, high crystallinity, and acceptable solubility.[2]

References
  • Chan, H.K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, available at: [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Pharmaceutical and Chemical Research, available at: [Link]

  • Ahmad, M. Z., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Advanced Materials Technologies, available at: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus, available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments, available at: [Link]

  • DR-NTU, Nanyang Technological University. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. DR-NTU, available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo, available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking, available at: [Link]

  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT, available at: [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI, available at: [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific, available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online, available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2019). Screening and Formulating Drugs as Salts to Improve API Performance. CCDC, available at: [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI, available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses, available at: [Link]

  • Scribd. (2005). Measuring Hygroscopicity of Powders. Scribd, available at: [Link]

  • Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Upperton Pharma Solutions, available at: [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review, available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH, available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum, available at: [Link]

  • MDPI. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. MDPI, available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma, available at: [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips, available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. EMA, available at: [Link]

  • ResearchGate. (2019). ICH guidelines for the stability. ResearchGate, available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal, available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, available at: [Link]

  • SpringerLink. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of the Iranian Chemical Society, available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Analysis of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

Executive Summary In modern pharmaceutical development and quality assurance, structural verification is a critical bottleneck. This guide provides an objective, data-driven comparison of ¹H Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and quality assurance, structural verification is a critical bottleneck. This guide provides an objective, data-driven comparison of ¹H Nuclear Magnetic Resonance (NMR) analytical platforms—specifically Benchtop (60–80 MHz) versus High-Field (400+ MHz) spectrometers—for the structural validation of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5) 1. By examining spectral resolution, operational causality, and quantitative reliability, this document equips researchers and drug development professionals with the insights needed to optimize their analytical workflows.

Compound Profiling & Theoretical ¹H NMR Signatures

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (C₆H₁₀ClN₃, MW: 159.62) is a functionalized pyrazole derivative. Its structure features three distinct proton environments that serve as diagnostic markers in ¹H NMR. Because there are no complex overlapping aromatic protons, this compound is an excellent candidate for comparative platform analysis.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0.00 ppm):

  • δ ~1.25 ppm (triplet, 3H, J ≈ 7.0 Hz): N1-CH₂CH₃ (Ethyl methyl group)

  • δ ~2.15 ppm (singlet, 3H): C5-CH₃ (Isolated methyl group on the pyrazole ring)

  • δ ~3.90 ppm (quartet, 2H, J ≈ 7.0 Hz): N1-CH₂ CH₃ (Ethyl methylene group)

  • δ ~4.50 - 5.50 ppm (broad singlet, 2H, exchangeable): C3-NH₂ (Primary amine)

Platform Comparison: Benchtop vs. High-Field NMR

Expertise & Experience: The Causality of Resolution

The fundamental difference between benchtop and high-field NMR lies in the magnetic field strength (B₀), which dictates the Larmor frequency. High-field instruments (e.g., 400 MHz) utilize superconducting magnets requiring cryogenic cooling 2. This high field strength dramatically increases the chemical shift dispersion (Δν) in Hertz.

For the N1-ethyl group of our target compound, the ratio of chemical shift difference to coupling constant (Δν / J) is massive at 400 MHz, resulting in pure, first-order multiplets (a perfect triplet and quartet). Conversely, benchtop NMRs (e.g., 60 MHz) use permanent rare-earth magnets 3. At 60 MHz, the Δν / J ratio is significantly smaller. While the ethyl signals of this pyrazole are sufficiently separated from the C5-methyl singlet, the multiplets may exhibit "roofing" (second-order effects) due to the lower resolution 4.

Trustworthiness: Self-Validating qNMR Systems

To ensure data integrity regardless of the platform, the analytical protocol must be a self-validating system. By introducing an internal calibrant (e.g., Maleic acid) with a known purity and a distinct chemical shift (δ ~6.26 ppm in DMSO-d₆), the integration of the C5-methyl singlet (δ ~2.15 ppm) can be used to calculate the absolute purity of the pyrazole compound. This renders the method robust against minor instrumental or environmental fluctuations.

Experimental Protocol: ¹H NMR Acquisition & Workflow

Step 1: Sample Preparation (Standardized for both platforms)

  • Accurately weigh 15.0 mg of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine and 5.0 mg of Maleic acid (Internal Standard, TraceCERT grade) using a microbalance.

  • Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex the vial for 60 seconds to ensure complete dissolution, then transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Acquisition Parameters

  • Benchtop (60 MHz): 90° pulse angle, 16 scans, 10-second relaxation delay (D1) to ensure complete relaxation of the internal standard, spectral width of 12 ppm.

  • High-Field (400 MHz): 30° pulse angle, 16 scans, 5-second relaxation delay (D1), spectral width of 16 ppm.

Step 3: Processing & Validation

  • Apply exponential line broadening (0.3 Hz for High-Field, 1.0 Hz for Benchtop).

  • Fourier transform, phase correct, and baseline correct (polynomial fit) the spectra.

  • Set the TMS signal to 0.00 ppm. Integrate the Maleic acid peak (δ 6.26) and normalize it to 2.00.

  • Validate the structure by confirming the integration of the target's C5-methyl singlet (δ 2.15) is approximately 3.00.

NMR_Workflow A Compound Synthesis CAS: 1006436-26-5 B Sample Prep 15mg Sample + 5mg IS in DMSO-d6 A->B C NMR Acquisition B->C D Benchtop NMR (60-80 MHz) C->D Low Cost / Fast E High-Field NMR (400+ MHz) C->E High Res / Sensitive F Routine QA/QC & Purity Check D->F G Complex Elucidation & Impurity Profiling E->G

Workflow for 1H NMR analysis comparing benchtop and high-field platforms.

Quantitative Data Presentation

Table 1: Expected ¹H NMR Signal Resolution & Integration Comparison

Proton EnvironmentChemical Shift (δ, ppm)High-Field (400 MHz) ResolutionBenchtop (60 MHz) ResolutionIntegration
N1-CH₂CH₃ (Methyl)~1.25Sharp Triplet, pure 1st orderTriplet, minor roofing3H
C5-CH₃ ~2.15Sharp SingletSinglet, slightly broadened3H
N1-CH₂CH₃ (Methylene)~3.90Sharp Quartet, pure 1st orderQuartet, minor roofing2H
C3-NH₂ ~4.50 - 5.50Broad SingletBroad Singlet (may overlap baseline)2H

Table 2: Platform Performance Metrics for Routine Drug Analysis 5

MetricBenchtop NMR (60-80 MHz)High-Field NMR (400+ MHz)
Magnet Type Permanent (Rare-earth)Superconducting
Cryogens Required NoneLiquid Helium & Nitrogen
Footprint Fume hood / Benchtop compatibleDedicated laboratory space
Sensitivity (LOD) ~1-5 mM< 0.1 mM
Primary Use Case QA/QC, Process monitoringDe novo elucidation, trace impurities

Mechanistic Insights: Decision Matrix for Drug Development

When scaling the production of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, selecting the appropriate analytical platform is governed by the project phase. During early-stage synthesis optimization, high-field NMR is mandatory to detect trace regioisomers (e.g., 5-chloro-1-ethyl-3-methyl variants) which might co-elute or present overlapping signals at lower fields. However, once the synthetic route is locked, benchtop NMR provides a highly efficient, decentralized solution for batch-to-batch consistency checking without the overhead of cryogenic maintenance.

Decision_Matrix Start Goal: Analyze 4-Chloro-1-ethyl- 5-methyl-1H-pyrazol-3-amine Q1 Is the sample part of routine batch QA/QC? Start->Q1 Benchtop Benchtop NMR (60-80 MHz) Sufficient resolution for ethyl/methyl/amine signals Q1->Benchtop Yes Q2 Are there unknown impurities < 1% concentration? Q1->Q2 No Q2->Benchtop No HighField High-Field NMR (400+ MHz) Required for trace analysis and complex spin systems Q2->HighField Yes

Logic tree for selecting the optimal NMR platform based on analytical requirements.

Conclusion & Recommendations

For the structural verification of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, both benchtop and high-field NMR platforms offer distinct, complementary advantages. The compound's relatively simple spin system makes it an ideal candidate for routine analysis via benchtop NMR. Drug development professionals should leverage high-field NMR for initial structural elucidation and impurity profiling, while deploying benchtop systems for high-throughput, cost-effective QA/QC monitoring on the manufacturing floor.

References

  • Benchtop NMR in Biomedicine: An Updated Liter
  • Benchtop NMR Spectroscopy Market Analysis - Nanalysis / Squarespace
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC / NIH
  • New Fields and Exciting Applications for Benchtop NMR Instruments - Labcompare
  • 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5) - CymitQuimica

Sources

Comparative

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of C6H10ClN3 Pyrazoles: A Comparative Guide

Executive Summary The structural elucidation and targeted quantitation of halogenated pyrazoles—specifically those with the molecular formula C6H10ClN3 (e.g., 4-chloro-1-propan-2-ylpyrazol-3-amine or 1-azetidin-3-yl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and targeted quantitation of halogenated pyrazoles—specifically those with the molecular formula C6H10ClN3 (e.g., 4-chloro-1-propan-2-ylpyrazol-3-amine or 1-azetidin-3-yl-1H-pyrazole hydrochloride)—present unique analytical challenges. These compounds are critical building blocks in the development of kinase inhibitors and modern agrochemicals.

This guide provides an objective, data-driven comparison between two premier mass spectrometry platforms: High-Resolution Accurate Mass (HRAM) Orbitrap MS and Triple Quadrupole (QqQ) LC-MS/MS . By dissecting the mechanistic causality of pyrazole fragmentation, we establish self-validating experimental protocols that empower researchers to choose the optimal platform for either de novo structural characterization or high-throughput pharmacokinetics.

Mechanistic Causality: The Physics of Pyrazole Fragmentation

To optimize mass spectrometry parameters, one must first understand the thermodynamic drivers of pyrazole dissociation. The fragmentation of the pyrazole core is characterized by highly specific ring-opening events, most notably the expulsion of hydrogen cyanide (HCN, -27 Da) and molecular nitrogen (N₂, -28 Da) 1.

For C6H10ClN3 pyrazoles, the monoisotopic mass is 159.0563 Da, yielding a protonated precursor [M+H]⁺ at m/z 160.0636 2. Under Collision-Induced Dissociation (CID), the fragmentation cascade follows a predictable hierarchy based on bond dissociation energies:

  • Alkyl Cleavage (Low Energy): The initial event is typically the inductive cleavage of the N-alkyl substituent. For example, an isopropyl group is lost as propene (C₃H₆, -42 Da) via a McLafferty-type rearrangement, generating a highly stable intermediate at m/z 118.016.

  • Halogen Expulsion (Medium Energy): The secondary pathway involves the cleavage of the C-Cl bond, often resulting in the loss of HCl (-36 Da) to form an m/z 124.087 fragment.

  • Ring Cleavage (High Energy): At elevated collision energies, the stable intermediate (m/z 118.016) undergoes pyrazole ring rupture, losing HCN to yield m/z 91.005 or losing N₂ to yield m/z 90.010 3.

Fragmentation M [M+H]+ m/z 160.0636 (C6H11ClN3+) F1 Loss of Propene (-42 Da) m/z 118.016 (C3H5ClN3+) M->F1 - C3H6 (Alkyl Cleavage) F2 Loss of HCl (-36 Da) m/z 124.087 (C6H10N3+) M->F2 - HCl (Dehalogenation) F3 Loss of HCN (-27 Da) m/z 91.005 (C2H4ClN2+) F1->F3 - HCN (Ring Cleavage) F4 Loss of N2 (-28 Da) m/z 90.010 (C3H5ClN+) F1->F4 - N2 (Ring Cleavage)

Proposed collision-induced dissociation (CID) fragmentation pathway for C6H10ClN3 pyrazoles.

Platform Comparison: HRAM Orbitrap vs. QqQ LC-MS/MS

Choosing between an Orbitrap and a Triple Quadrupole depends entirely on the analytical objective.

  • HRAM Orbitrap provides ultra-high resolving power (up to 500,000 FWHM). This is mandatory for structural elucidation because it distinguishes isobaric fragments (e.g., differentiating the loss of N₂ [28.0061 Da] from CO [27.9949 Da] if oxygen were present in a complex matrix).

  • Triple Quadrupole (QqQ) operates at nominal mass resolution but offers a superior duty cycle and ion transmission efficiency in Multiple Reaction Monitoring (MRM) mode. It is the gold standard for targeted quantitation (e.g., measuring pyrazole clearance in plasma).

Workflow Sample Sample Prep C6H10ClN3 Pyrazole LC UHPLC Separation (C18 Column) Sample->LC Orbitrap HRAM Orbitrap Full Scan & ddMS2 (Structural Elucidation) LC->Orbitrap Split A QqQ Triple Quadrupole MRM Mode (Targeted Quantitation) LC->QqQ Split B Data1 Exact Mass & Fragments (<2 ppm error) Orbitrap->Data1 Data2 High Sensitivity Calibration Curve QqQ->Data2

Workflow comparison: HRAM Orbitrap for structural elucidation vs. QqQ for targeted quantitation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every analytical run must internally verify its own accuracy before sample data is accepted.

Protocol A: Structural Elucidation via LC-HRMS (Orbitrap)

Objective: Confirm the exact elemental composition and fragmentation map of the C6H10ClN3 synthesized product.

  • System Calibration: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos). Causality: Ensures sub-2 ppm mass accuracy across the m/z 50–2000 range, which is mathematically required to assign exact empirical formulas to fragments.

  • System Suitability Test (SST): Inject a 10 ng/mL reference standard of the pyrazole. Validation Check: The run is only validated if the precursor mass is 160.0636 ± 0.0003 Da, and the ³⁵Cl/³⁷Cl isotopic cluster strictly matches the theoretical 3:1 ratio.

  • Data-Dependent Acquisition (ddMS2):

    • Full MS: Resolution 120,000; AGC target 3e6; Max IT 100 ms.

    • ddMS2: Resolution 30,000; AGC target 1e5.

    • Stepped Normalized Collision Energy (NCE): Set to 20, 40, and 60. Causality: Stepped NCE ensures that both fragile peripheral bonds (alkyl loss at NCE 20) and stable core bonds (pyrazole ring cleavage at NCE 60) are captured in a single composite spectrum.

Protocol B: Targeted Quantitation via LC-MS/MS (QqQ)

Objective: High-sensitivity quantification of C6H10ClN3 in biological matrices.

  • Compound Optimization: Perform direct syringe infusion of the standard at 1 µg/mL. Optimize the tube lens voltage and collision energies (CE) for the precursor m/z 160.1. Causality: Maximizes the kinetic energy transfer specific to the pyrazole's bond dissociation thresholds.

  • Calibration & Blank Interspersion: Inject a 6-point calibration curve (1–1000 ng/mL) interspersed with double-blank solvent injections. Validation Check: The system self-validates by confirming an R² > 0.99 for the curve and zero peak integration in the blanks (verifying no autosampler carryover).

  • High-Throughput MRM Analysis: Execute a 3-minute UHPLC gradient (Water/Acetonitrile with 0.1% Formic Acid). Causality: The fast duty cycle of the QqQ allows for >15 data points across a narrow 3-second chromatographic peak, ensuring highly reproducible peak integration.

Quantitative Data & Performance Metrics

Table 1: Platform Performance Comparison for C6H10ClN3 Analysis
Analytical FeatureHRAM Orbitrap MS (e.g., Q Exactive)Triple Quadrupole (e.g., TSQ Altis)
Primary Application Structural Elucidation, Metabolite IDTargeted Quantitation, PK/PD Studies
Mass Accuracy < 2 ppmNominal (~0.1 Da)
Resolving Power Up to 500,000 (FWHM at m/z 200)Unit Resolution (0.7 Da FWHM)
Sensitivity (LOD) Moderate (Low pg/mL)Ultra-High (Low fg/mL)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Scan Speed 12–20 Hz> 500 MRMs per second
Table 2: Optimized MRM Transitions for C6H10ClN3 (QqQ Platform)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment AssignmentPurpose
160.1118.015[M+H - C₃H₆]⁺Quantifier (Highest intensity)
160.1124.120[M+H - HCl]⁺Qualifier 1 (Isotopic confirmation)
160.191.025[M+H - C₃H₆ - HCN]⁺Qualifier 2 (Ring cleavage)

Conclusion

The accurate analysis of C6H10ClN3 pyrazoles requires a platform tailored to the experimental end-goal. For synthetic chemists requiring absolute confirmation of molecular structure and fragmentation pathways, the HRAM Orbitrap is indispensable due to its sub-ppm mass accuracy. Conversely, for drug development professionals conducting pharmacokinetic screening, the Triple Quadrupole provides unmatched sensitivity and dynamic range through optimized MRM transitions. By implementing the self-validating protocols outlined above, laboratories can ensure absolute scientific integrity in their mass spectrometry workflows.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL
  • National Institutes of Health (PMC)
  • 1431964-91-8 (C6H10ClN3)

Sources

Validation

Comprehensive Analytical Guide: Distinguishing 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine from its 5-Amine Regioisomer

Executive Summary In small-molecule drug discovery, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in diverse hydrogen-bonding networks[1]. However, the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and ability to engage in diverse hydrogen-bonding networks[1]. However, the synthesis of N-alkylated aminopyrazoles frequently yields regioisomeric mixtures due to the tautomeric nature of the pyrazole precursor. Distinguishing between 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine [2] and its regioisomer 4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine [3] is a critical analytical checkpoint. Misidentification can lead to profound downstream consequences in structure-activity relationship (SAR) models, as the spatial vector of the primary amine dictates critical kinase hinge-binding or receptor interactions.

This guide provides an objective, self-validating analytical framework for differentiating these two isomers using advanced 2D Nuclear Magnetic Resonance (NMR) methodologies.

Mechanistic Causality of Regioisomerism

The alkylation of a 4-chloro-3-methyl-1H-pyrazol-5-amine precursor with an ethyl halide under basic conditions proceeds via an ambident pyrazolate anion. The resulting ratio of N1 versus N2 alkylation is governed by a delicate balance of steric hindrance and thermodynamic stability[4].

  • 3-Amine Isomer (4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine): The ethyl group attaches at N1, adjacent to the C5-methyl group. The primary amine is positioned at C3.

  • 5-Amine Isomer (4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine): The ethyl group attaches at N1, adjacent to the C5-amine group. The methyl group is positioned at C3.

G Precursor Pyrazolate Anion (Ambident Nucleophile) Alkylation N-Alkylation (Ethyl Halide) Thermodynamic vs Kinetic Control Precursor->Alkylation Iso3 3-Amine Isomer N1 adjacent to C5-Methyl Alkylation->Iso3 Steric/Electronic Pathway A Iso5 5-Amine Isomer N1 adjacent to C5-Amine Alkylation->Iso5 Steric/Electronic Pathway B

Caption: Mechanistic divergence of pyrazolate N-alkylation yielding 3-amine and 5-amine regioisomers.

Analytical Differentiation Strategy

Standard 1D ¹H and ¹³C NMR are often insufficient for definitive assignment because the chemical shift differences between the C3 and C5 substituents can be subtle and highly solvent-dependent. The5 relies on 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)[5].

Causality of the NOESY Experiment (Spatial Mapping): NOESY identifies protons that are spatially close (typically < 5 Å) regardless of the number of intervening bonds.

  • In the 3-amine isomer , the N1-ethyl methylene protons are spatially adjacent to the C5-methyl protons. A strong NOE cross-peak will be observed between these two distinct alkyl groups[5].

  • In the 5-amine isomer , the N1-ethyl methylene protons are adjacent to the C5-amine protons (-NH₂). The NOE cross-peak will appear between the ethyl group and the exchangeable amine protons[5].

Causality of the HMBC Experiment (Electronic Connectivity): HMBC detects long-range (2- or 3-bond) heteronuclear couplings (³J_CH). The N1-ethyl protons will consistently show a 3-bond correlation to the adjacent C5 carbon. By identifying the C5 carbon via HMBC, researchers can evaluate its ¹³C chemical shift[5]:

  • An upfield shift (~135–140 ppm) indicates an alkyl-substituted sp² carbon, confirming the 3-amine isomer .

  • A downfield shift (~145–155 ppm) indicates a heteroatom-substituted sp² carbon, confirming the 5-amine isomer .

G Start Unknown Regioisomer NMR 2D NMR Acquisition (DMSO-d6) Start->NMR NOESY NOESY: Spatial Proximity (< 5 Å) NMR->NOESY HMBC HMBC: 3-Bond Connectivity (3J_CH) NMR->HMBC Iso3 3-Amine Isomer NOESY->Iso3 N1-Ethyl to C5-Methyl NOE Iso5 5-Amine Isomer NOESY->Iso5 N1-Ethyl to C5-NH2 NOE HMBC->Iso3 N1-Ethyl to C5 (Alkyl shift) HMBC->Iso5 N1-Ethyl to C5 (Amine shift)

Caption: 2D NMR decision matrix for distinguishing pyrazole regioisomers via spatial and bond connectivity.

Quantitative Data Comparison
Property / Parameter4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine
CAS Number 1006436-26-5[2]1006470-77-4[3]
Position of Primary Amine C3C5
Position of Methyl Group C5C3
Key NOESY Correlation N1-CH₂ ↔ C5-CH₃N1-CH₂ ↔ C5-NH₂
Expected C5 ¹³C Shift (HMBC) ~135 - 140 ppm (Alkyl-substituted)~145 - 155 ppm (Heteroatom-substituted)
Expected C3 ¹³C Shift ~145 - 155 ppm (Heteroatom-substituted)~135 - 140 ppm (Alkyl-substituted)
Self-Validating Experimental Protocol: 2D NMR Regioisomer Assignment

To ensure strict scientific integrity, the following protocol utilizes orthogonal spatial and electronic datasets to create a self-validating identification system.

Step 1: Aprotic Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6. Causality: Utilizing an anhydrous, aprotic solvent prevents the rapid chemical exchange of the primary amine (-NH₂) protons with the solvent. If a protic solvent (e.g., CD₃OD) is used, the amine protons will exchange rapidly, broadening the signal and obliterating the critical NOE cross-peak required to identify the 5-amine isomer.

Step 2: 1D Baseline Acquisition Acquire standard ¹H and ¹³C spectra. Identify the N1-ethyl CH₂ protons (quartet, ~4.0 ppm) and the C-methyl protons (singlet, ~2.2 ppm). Causality: Establishing precise 1D chemical shifts is mandatory for accurate 2D cross-peak mapping and calibration.

Step 3: NOESY Acquisition (Spatial Mapping) Acquire a 2D NOESY spectrum with a mixing time (τ_m) of 300–500 ms. Causality: For small molecules of this size (MW ~159.6 g/mol ), this specific mixing time is optimal to allow sufficient NOE buildup in the extreme narrowing limit while minimizing spin diffusion (indirect NOEs) that could lead to false-positive spatial assignments[4].

Step 4: HMBC Acquisition (Bond Connectivity) Acquire a 2D ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant of ³J_CH = 8 Hz. Causality: The 8 Hz optimization specifically targets 3-bond correlations, allowing the N1-ethyl protons to "see" the adjacent C5 carbon across the pyrazole ring system[5].

Step 5: Orthogonal Data Synthesis (The Self-Validation) Cross-reference the datasets to confirm the structure:

  • Validation A: If NOESY shows an N1-ethyl ↔ C-methyl correlation, AND HMBC shows the N1-ethyl coupling to an upfield sp² carbon (~135 ppm), the structure is self-validated as the 3-amine isomer .

  • Validation B: If NOESY shows an N1-ethyl ↔ -NH₂ correlation, AND HMBC shows the N1-ethyl coupling to a downfield sp² carbon (~150 ppm), the structure is self-validated as the 5-amine isomer .

References
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: nih.gov.
  • 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine. Source: cymitquimica.com.
  • 4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine – (1006470-77-4). Source: eontrading.uk.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: nih.gov.

Sources

Comparative

Crystal structure data for 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

An Application Scientist’s Guide to Crystal Structure Determination: Overcoming the Crystallization Bottleneck for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine The Analytical Challenge in Pyrazole-Based Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Crystal Structure Determination: Overcoming the Crystallization Bottleneck for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

The Analytical Challenge in Pyrazole-Based Drug Development

In modern medicinal chemistry, pyrazole derivatives like 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5; Formula: C6H10ClN3) are highly valued as versatile building blocks. However, obtaining high-resolution 3D structural data for these intermediates presents a significant analytical bottleneck.

Pyrazoles have a strong propensity to form extensive, rapid hydrogen-bonded networks. When synthesized or purified, they frequently precipitate as fine, amorphous-looking microcrystalline powders rather than the large, well-ordered single crystals required for traditional crystallographic analysis. Without an accurate 3D crystal structure, researchers cannot definitively map absolute stereochemistry, identify active polymorphs, or rationally guide structure-based drug design.

This guide objectively compares the performance of three crystallographic modalities—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —for analyzing challenging small molecules like 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, providing actionable, self-validating experimental protocols.

Modality Comparison: SC-XRD vs. MicroED vs. PXRD

To determine the atomic structure of 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, the choice of analytical technique dictates both the timeline and the success rate of the project.

  • Single-Crystal X-Ray Diffraction (SC-XRD): The historical gold standard. It relies on the kinematical scattering of X-ray photons by the electron clouds of the atoms. While it provides unambiguous structural data, it requires crystals larger than 10–50 µm. For our target pyrazole, achieving this size often requires weeks of exhaustive solvent-screening (e.g., slow evaporation in DCM/Hexane), which frequently fails.

  • Microcrystal Electron Diffraction (MicroED): An emerging cryogenic electron microscopy (cryo-EM) technique [1]. Instead of X-rays, MicroED uses a beam of electrons. Because electrons interact with the electrostatic potential of matter approximately 104 to 105 times more strongly than X-rays interact with electron clouds, MicroED can extract SC-XRD-quality data from crystals that are a billionth of the volume (sub-micron size) [2]. This allows researchers to solve structures directly from the raw, unoptimized powder straight out of the purification column.

  • Powder X-Ray Diffraction (PXRD): While excellent for bulk phase identification and polymorph screening, solving an ab initio structure from PXRD data is mathematically arduous due to the overlapping of diffraction peaks in a 1D trace.

Quantitative Performance Matrix
Analytical ParameterSC-XRDMicroEDPXRD
Minimum Crystal Size > 10 µm< 1 µm (Nanocrystals) Bulk Powder
Radiation Source X-rays (Photons)ElectronsX-rays (Photons)
Interaction Mechanism Electron Cloud ScatteringElectrostatic PotentialElectron Cloud Scattering
Structure Solution Ab initio (Routine)Ab initio (Routine) Rietveld Refinement (Complex)
Hydrogen Visibility ModerateHigh [3]Low
Data Collection Time Hours to DaysMinutes Minutes to Hours
Sample Prep Time Weeks (Crystal Growth)< 30 Minutes Minimal

Structural Analysis Workflow

The following diagram outlines the decision-making process for analyzing a synthesized batch of 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine.

G Start 4-chloro-1-ethyl-5-methyl- 1H-pyrazol-3-amine Batch Assess Assess Crystal Size Start->Assess Large > 10 µm Single Crystals Assess->Large Slow Evaporation Small < 1 µm Microcrystalline Powder Assess->Small Rapid Precipitation SCXRD SC-XRD (Kinematical Scattering) Large->SCXRD MicroED MicroED (Dynamical Scattering) Small->MicroED PXRD PXRD (Bulk Phase ID) Small->PXRD

Fig 1. Decision matrix for crystallographic analysis of 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine.

Experimental Methodology: MicroED Protocol

Because 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine typically presents as a microcrystalline powder, MicroED is the most efficient path to structural elucidation. The following protocol is designed as a self-validating system, ensuring that data integrity is maintained at every step [2].

Phase 1: Grid Preparation (Dry Method)
  • Sample Acquisition: Isolate ~1 mg of the synthesized pyrazole powder.

  • Mechanical Dispersion: Place the powder between two clean glass slides and apply gentle lateral friction.

    • Causality: This mechanical shearing breaks larger aggregates into sub-micron fragments suitable for electron transmission. Gentle friction is critical; excessive force can induce localized heating, leading to polymorphic phase transitions or destruction of the fragile crystal lattice.

  • Grid Application: Touch a carbon-coated copper TEM grid (e.g., Quantifoil R2/2) directly to the crushed powder, then gently tap the grid edge with tweezers to remove excess material.

    • Causality: A sparse, monolayer distribution prevents multiple overlapping crystal lattices in the path of the electron beam, which would otherwise convolute the diffraction pattern and complicate indexing.

Phase 2: Cryo-EM Data Collection
  • Cryo-Plunging: Plunge the prepared grid into liquid nitrogen and transfer it to a cryo-TEM (e.g., Thermo Fisher Talos Arctica) operating at 200 kV.

    • Causality: Electrons cause significant radiation damage via inelastic scattering, which destroys chemical bonds. Operating at cryogenic temperatures drastically reduces the diffusion of generated free radicals, preserving high-resolution Bragg reflections during the exposure.

  • Continuous Rotation Data Collection: Locate a single microcrystal using a selected area aperture. Rotate the stage continuously from -30° to +30° at a constant rate of 0.5°/s while exposing the fast camera.

    • Causality: Unlike X-rays, electrons are subject to severe "dynamical scattering" (multiple scattering events within the crystal). Continuous rotation integrates the Bragg peaks dynamically across the Ewald sphere. This averages out dynamical effects, yielding reflection intensities that approximate kinematical scattering—a strict requirement for standard crystallographic software to successfully solve the structure.

Phase 3: Self-Validation & Quality Control
  • Data Processing: Process the resulting movie frames using standard software (e.g., DIALS or XDS) configured for electron scattering factors.

    • Validation Check: A mathematically sound dataset must exhibit a CC1/2​ (correlation coefficient between random half-datasets) of >0.5 in the highest resolution shell, and an overall Rmerge​ of < 15%. If the Rmerge​ is abnormally high, the selected crystal was likely too thick, resulting in uncorrectable dynamical scattering. The protocol dictates returning to Step 5 to select a thinner crystal (< 400 nm).

Conclusion

For highly functionalized, rapid-precipitating building blocks like 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, traditional SC-XRD often stalls drug development timelines due to the crystal size bottleneck. By leveraging the strong matter-interaction properties of electrons, MicroED allows researchers to bypass crystal growth entirely, deriving high-resolution, self-validating 3D structures directly from raw microcrystalline powders in a fraction of the time.

References

  • Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021. Available at:[Link]

  • Jones, C. G., et al. "Microcrystal Electron Diffraction of Small Molecules." Journal of Visualized Experiments (PMC/NIH), 2019. Available at:[Link]

  • Wang, Y., et al. "MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function." Crystal Growth & Design (ACS Publications), 2025. Available at:[Link]

Validation

High-Resolution IR Spectroscopy of Primary Amines in Chloropyrazoles: A Comparative Guide to ATR-FTIR vs. Transmission Techniques

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily functionalized heterocyclic compounds. Chloropyrazoles bearing a primary amine ( −NH2​ ) group are vital buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily functionalized heterocyclic compounds. Chloropyrazoles bearing a primary amine ( −NH2​ ) group are vital building blocks in the synthesis of pharmaceuticals and agrochemicals. However, resolving the specific infrared (IR) signatures of the −NH2​ group against the complex vibrational background of the pyrazole ring and the heavy carbon-chlorine (C-Cl) bond requires deliberate, mechanistically sound experimental design.

This guide objectively compares the two dominant analytical approaches—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—detailing the causality behind spectral artifacts and providing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Causality: The Vibrational Landscape of Amino-Chloropyrazoles

To accurately assign IR peaks, we must first understand the quantum mechanical and chemical realities of the molecule. An amino-chloropyrazole spectrum is a superposition of three distinct vibrational domains:

  • The Primary Amine ( −NH2​ ) Dynamics: Unlike secondary amines which display a single weak band, primary amines possess two N-H bonds that couple to produce two distinct, sharp stretching bands in the 3500–3250 cm⁻¹ region (asymmetric and symmetric stretches)[1]. Additionally, the −NH2​ group exhibits a characteristic in-plane bending (scissoring) vibration between 1650 and 1580 cm⁻¹[1].

  • The Pyrazole Ring & Tautomerism: The pyrazole core introduces significant spectral crowding. Unsubstituted ring nitrogens exhibit a broad N-H stretch near 3200 cm⁻¹ due to extensive intermolecular hydrogen bonding, which often overlaps with the lower-frequency tail of the −NH2​ stretches[2]. Furthermore, 3(5)-aminopyrazoles undergo prototropic tautomerism, shifting electron density and subtly altering the C=N and C=C ring stretching frequencies (1550–1350 cm⁻¹)[3].

  • The C-Cl Bond: The heavy chlorine atom acts as an electron-withdrawing group via inductive effects, stiffening adjacent bonds. The C-Cl stretching vibration itself is localized in the low-frequency fingerprint region, typically between 800 and 600 cm⁻¹[4].

PeakLogic Compound Amino-Chloropyrazole IR Spectrum HighFreq High Frequency (3500 - 3100 cm⁻¹) Compound->HighFreq MidFreq Mid Frequency (1650 - 1350 cm⁻¹) Compound->MidFreq LowFreq Low Frequency (800 - 600 cm⁻¹) Compound->LowFreq NH_Stretch Primary Amine (-NH₂) Asym & Sym Stretch (3400 - 3250 cm⁻¹) HighFreq->NH_Stretch Ring_NH Pyrazole Ring N-H Broad Stretch (~3200 cm⁻¹) HighFreq->Ring_NH NH_Bend N-H Scissoring / Bend (1650 - 1580 cm⁻¹) MidFreq->NH_Bend Ring_CC_CN Pyrazole C=N & C=C (1550 - 1350 cm⁻¹) MidFreq->Ring_CC_CN CCl_Stretch C-Cl Stretch (800 - 600 cm⁻¹) LowFreq->CCl_Stretch

Caption: Logical assignment of IR vibrational modes for amino-chloropyrazole derivatives.

Quantitative Peak Assignments

The following table summarizes the expected quantitative data for analyzing these compounds, synthesizing established spectroscopic ranges.

Functional Group / ModeExpected Frequency Range (cm⁻¹)Intensity / ShapeDiagnostic Value for Amino-Chloropyrazoles
−NH2​ Asymmetric Stretch3450 – 3350Medium, SharpHigh: Confirms primary amine presence.
−NH2​ Symmetric Stretch3350 – 3250Medium, SharpHigh: Differentiates from secondary amines.
Pyrazole Ring N-H Stretch3250 – 3100Strong, BroadLow: Often obscures the symmetric −NH2​ peak.
−NH2​ Bend (Scissoring)1650 – 1580Medium to StrongModerate: Can overlap with ring C=N stretches.
Pyrazole C=N / C=C Stretches1550 – 1350Variable, SharpModerate: Confirms heterocyclic core integrity.
C-Cl Stretch800 – 600Strong, SharpHigh: Confirms halogenation of the pyrazole ring.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

The causality behind choosing an IR sampling technique lies in the physical interaction between the sample matrix and the environment.

The Moisture Artifact (KBr Limitations): KBr is highly hygroscopic. If the KBr matrix absorbs atmospheric moisture, water produces a massive, broad O-H stretch around 3400 cm⁻¹ and an H-O-H bending mode near 1640 cm⁻¹. These water artifacts perfectly overlap with the primary amine's N-H stretch (3400-3250 cm⁻¹) and N-H bend (1650-1580 cm⁻¹)[1], leading to false positives or completely obscuring the target functional group.

The Penetration Depth Bias (ATR Limitations): ATR utilizes a non-hygroscopic crystal (e.g., Diamond), eliminating moisture artifacts and providing a pristine view of the −NH2​ peaks. However, the physics of the evanescent wave in ATR dictates that infrared light penetrates deeper into the sample at lower frequencies. Consequently, the C-Cl stretch (~700 cm⁻¹) will appear artificially intense compared to the N-H stretch (~3300 cm⁻¹) unless an ATR correction algorithm is applied.

Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
−NH2​ Peak Resolution Excellent: No moisture interference.Variable: Highly dependent on KBr dryness.
Relative Peak Intensities Skewed (Low frequencies appear stronger).True: Adheres strictly to Beer-Lambert Law.
Sample Prep Time < 1 minute (Direct application).10–15 minutes (Grinding and pressing).
Sample Recovery High (Sample can be washed off/recovered).None (Sample is embedded in KBr matrix).

Self-Validating Experimental Methodologies

To ensure trustworthiness, an analytical protocol must contain internal checks that validate the system before data is collected. Below are the field-proven workflows for both techniques.

Workflow Start Solid Sample ATR_Path ATR-FTIR Method Start->ATR_Path KBr_Path KBr Transmission Start->KBr_Path ATR_Prep Place on Diamond Apply Pressure ATR_Path->ATR_Prep KBr_Prep Grind with KBr Press to Pellet KBr_Path->KBr_Prep ATR_Val Validate: Clean Background ATR_Prep->ATR_Val KBr_Val Validate: Blank KBr (No H₂O) KBr_Prep->KBr_Val ATR_Result No Moisture Artifacts Requires Correction ATR_Val->ATR_Result KBr_Result True Relative Intensity High Moisture Risk KBr_Val->KBr_Result

Caption: Comparative self-validating workflows for ATR-FTIR and KBr Transmission techniques.

Protocol A: Diamond ATR-FTIR (Recommended for Primary Amines)

Causality: This method is prioritized for aminopyrazoles to absolutely rule out O-H overlap from atmospheric moisture.

  • Crystal Decontamination: Clean the diamond crystal and pressure anvil with spectroscopy-grade isopropanol. Allow to air dry.

  • System Validation (Background Scan): Collect a background spectrum of the ambient air. Validation Check: The baseline must be flat. If residual peaks exist at 3400 cm⁻¹ or 1600 cm⁻¹, the crystal is contaminated. Reclean and rescan.

  • Sample Application: Deposit 2–5 mg of the solid amino-chloropyrazole directly onto the center of the diamond crystal.

  • Optical Coupling: Lower the pressure anvil until the software's pressure gauge indicates optimal contact (typically ~80-100 psi). Causality: Insufficient pressure leads to poor contact with the evanescent wave, resulting in a low signal-to-noise ratio.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Post-acquisition, apply an "ATR Correction" algorithm in the spectrometer software to normalize the penetration depth bias, allowing direct comparison to transmission literature.

Protocol B: KBr Pellet Transmission (Recommended for Strict Intensity Ratios)

Causality: Used when precise relative intensity ratios between the C-Cl and N-H bonds are required for quantitative modeling.

  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 110°C for a minimum of 24 hours. Store in a vacuum desiccator.

  • System Validation (Blank Check): Press a pellet using only the dried KBr. Run a transmission scan. Validation Check: If transmittance at 3400 cm⁻¹ drops below 95%, the KBr has absorbed moisture. Discard and re-dry the batch. Do not proceed.

  • Sample Grinding: In an agate mortar, combine the amino-chloropyrazole with the validated dry KBr at a 1:100 ratio by weight. Grind vigorously for 2 minutes. Causality: Fine particle size (< 2 micrometers) prevents the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

Conclusion

For the structural verification of primary amines in chloropyrazoles, ATR-FTIR is the superior analytical choice. By eliminating the hygroscopic vulnerabilities of KBr, researchers can confidently assign the critical 3500–3250 cm⁻¹ and 1650–1580 cm⁻¹ bands to the −NH2​ group rather than atmospheric moisture. KBr transmission remains relevant only when uncorrected, absolute peak intensity ratios are strictly required for downstream chemometric modeling.

References

  • Source: orgchemboulder.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents Source: Arabian Journal of Chemistry URL
  • Structure and IR Spectra of 3(5)
  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives Source: Asian Journal of Chemistry URL

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Pyrazole Amines in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its functionalization is k...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its functionalization is key to unlocking novel therapeutic agents and advanced materials. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-heteroatom bonds. A critical decision in any synthetic strategy is the choice of the halogen on the pyrazole core, as this profoundly dictates reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 4-chloro- and 4-bromo-pyrazole amines in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By synthesizing technical data with mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The differential reactivity between 4-chloro- and 4-bromo-pyrazole amines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle of these reactions typically initiates with the oxidative addition of the palladium(0) catalyst to the C-X bond. This step is often the rate-determining step of the entire process.

The bond dissociation energies (BDEs) for C-X bonds follow the trend C-I > C-Br > C-Cl. Consequently, the reactivity of the corresponding halo-pyrazoles in reactions where the C-X bond is cleaved generally follows the inverse trend: I > Br > Cl. A weaker C-X bond leads to a lower energy barrier for oxidative addition, resulting in a faster reaction rate. This allows for milder reaction conditions, such as lower temperatures and shorter reaction times, when using a bromo-substituted pyrazole compared to its chloro-analog.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction, a robust method for forming C-C bonds, provides a clear illustration of the differing reactivities of 4-bromo- and 4-chloro-pyrazole amines. While the general trend suggests that bromides are more reactive, studies on halogenated aminopyrazoles have revealed a more nuanced picture.

A direct comparative study on the Suzuki-Miyaura reaction of halogenated aminopyrazoles found that both 4-bromo and 4-chloro derivatives were superior to their 4-iodo counterparts.[1][2] This was attributed to a reduced propensity for dehalogenation, an undesired side reaction, with the bromo and chloro substrates.[1][2] Between the bromo and chloro derivatives, the 4-bromopyrazoles generally exhibit higher reactivity, allowing for more facile coupling under milder conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halopyrazole SubstrateCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazole derivativePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[3]
4-Bromo-aminopyrazole derivativeXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O120 (MW)0.5High[1]
4-Chloro-aminopyrazole derivativeXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O120 (MW)0.5High (comparable to bromo)[1]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of reactivity.

Buchwald-Hartwig Amination: A Clearer Distinction

The Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds, often shows a more pronounced difference in reactivity between chloro and bromo substrates. Experimental evidence from the study of 4-halo-1H-1-tritylpyrazoles demonstrates that the 4-bromo derivative is a more effective substrate than its 4-chloro counterpart in palladium-catalyzed C-N coupling reactions.[4][5] This aligns with the expected trend based on C-X bond dissociation energies.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Halopyrazole SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhosK₃PO₄Xylene160 (MW)0.17>95[4]
4-Chloro-1-tritylpyrazolePd(dba)₂ / tBuDavePhosK₃PO₄Xylene160 (MW)0.17<10[4]
Sonogashira Coupling: An Inferred Reactivity Trend

The Sonogashira coupling, which forges a C-C bond between a halide and a terminal alkyne, is also governed by the principles of oxidative addition. While direct comparative studies on 4-chloro- vs. 4-bromo-pyrazole amines were not identified in the surveyed literature, the general reactivity trend for aryl halides in Sonogashira couplings is well-established: I > Br > Cl > OTf.[6] This indicates that 4-bromo-pyrazole amines are expected to be significantly more reactive than their 4-chloro analogs.

The higher reactivity of the C-Br bond allows for Sonogashira couplings to proceed under milder conditions, often at lower temperatures and with shorter reaction times, compared to the more forcing conditions typically required for the corresponding chloro-substrates.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-halopyrazole amines. These protocols are based on established literature procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-pyrazole Amine

Materials:

  • 4-Bromo-pyrazole amine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a dry round-bottom flask, add the 4-bromo-pyrazole amine, arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous and degassed 1,4-dioxane/H₂O solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Bromo-pyrazole Amine

Materials:

  • 4-Bromo-pyrazole amine derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to an oven-dried vial, add the 4-bromo-pyrazole amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(NR'R'')L2]+ [Ar-Pd(II)(NR'R'')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR'R'')L2]+ Amine Coordination & Deprotonation [Ar-Pd(II)(NR'R'')L2]+->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)(NR'R'')L2]+->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)(NR'R'')L2]+ Base Base Base->[Ar-Pd(II)(NR'R'')L2]+

Sources

Validation

A Guide for the Modern Drug Discovery Chemist: Validating Pyrazole Building Block Purity with LC-MS

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of pyrazole building block purity. We will explore the critical role of these scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the validation of pyrazole building block purity. We will explore the critical role of these scaffolds in medicinal chemistry, establish the non-negotiable need for stringent purity assessment, and present Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard analytical technique. This document moves beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices, offering a comparative analysis against alternative methods and providing actionable, field-proven workflows.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[][2] Its unique structural and electronic properties allow it to serve as a versatile building block, appearing in numerous FDA-approved drugs for conditions ranging from inflammation to cancer.[3][4] Pyrazoles are often employed as bioisosteres for benzene rings, offering similar spatial arrangements with improved physicochemical properties like reduced lipophilicity and enhanced aqueous solubility.[5]

However, the very versatility that makes pyrazoles attractive also introduces synthetic complexities. Common synthetic routes, such as the condensation of a 1,3-dicarbonyl compound with hydrazine, can lead to a variety of impurities.[6][7][8] A primary challenge is the formation of regioisomers when using unsymmetrical starting materials, which can be difficult to separate and may possess different pharmacological profiles.[6] Other common impurities include unreacted starting materials, incompletely cyclized intermediates (pyrazolines), and byproducts from side reactions.[6][9] The presence of these impurities can derail a research program, making robust purity validation an essential first step.

The Analytical Imperative: Why Purity is Non-Negotiable

In drug discovery, the purity of a building block is not a trivial detail; it is the foundation upon which reliable data is built. An impure starting material can lead to:

  • Failed Reactions: Impurities can interfere with or poison catalysts, leading to low yields or complete reaction failure.

  • Misinterpreted Biological Data: An unidentified, biologically active impurity can produce false positives or negatives in high-throughput screening, sending research teams down costly and time-consuming dead ends.

  • Regulatory Hurdles: For drug candidates advancing toward clinical trials, regulatory bodies like the FDA require rigorous characterization and control of all impurities, as outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Therefore, a "fit-for-purpose" analytical method that is sensitive, specific, and reliable is not a luxury but a core requirement for efficient and successful drug development.

LC-MS as the Gold Standard: A Deep Dive into the "Why"

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier technique for the purity analysis of small molecules like pyrazoles.[14][15] The power of LC-MS lies in the coupling of two potent analytical methods:

  • Liquid Chromatography (LC): This technique separates the components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14] For pyrazole analysis, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.

  • Mass Spectrometry (MS): Acting as a highly sensitive and specific detector, MS measures the mass-to-charge ratio (m/z) of ionized molecules.[14] This provides an unambiguous determination of a compound's molecular weight, offering a layer of identity confirmation that optical detectors (like UV-Vis) cannot.

This combination is uniquely suited for pyrazole building blocks because it provides both quantitative purity data (from the LC separation, typically with a UV detector) and qualitative identity confirmation (from the MS detector) in a single, rapid analysis.[] It can readily detect trace-level impurities, providing crucial information for process optimization and quality control.[14][17]

LC_MS_Workflow cluster_LC Liquid Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) Sample 1. Sample Injection Column 2. C18 Column (Separation by Polarity) Sample->Column Pump Mobile Phase Pump->Sample ESI 3. ESI Source (Ionization) Column->ESI Eluent Transfer Analyzer 4. Mass Analyzer (m/z Measurement) ESI->Analyzer Detector 5. Detector Analyzer->Detector Data 6. Data System (Chromatogram & Mass Spectrum) Detector->Data

LC-MS experimental workflow for purity analysis.

A Self-Validating LC-MS Protocol for Pyrazole Purity Assessment

This protocol is designed to be a robust, self-validating system. The inclusion of checks like a solvent blank and a well-characterized reference standard ensures the trustworthiness of the results. The causality behind each parameter is explained to empower the user to adapt the method as needed.

Objective: To determine the purity of a pyrazole building block and identify potential impurities.

Experimental Protocol:

  • Step 1: Sample & Standard Preparation

    • Rationale: Proper dissolution is key. A polar aprotic solvent is typically effective for pyrazoles and compatible with RP-HPLC.

    • Procedure:

      • Prepare a stock solution of the pyrazole sample at 1.0 mg/mL in Acetonitrile (ACN).

      • Prepare a working solution by diluting the stock solution to 50 µg/mL with a 50:50 mixture of water and ACN. This concentration is typically sufficient for both UV and MS detection without causing saturation.[18]

      • Prepare a "solvent blank" using the 50:50 water/ACN mixture. This is critical for identifying system peaks or solvent contaminants.

  • Step 2: Chromatographic System & Conditions

    • Rationale: A C18 column provides excellent separation for a wide range of small organic molecules. A gradient elution is used to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe. Formic acid is a common mobile phase modifier that aids in the protonation of analytes for positive-ion ESI-MS.[18]

    • Instrumentation: A standard HPLC or UPLC system with a UV/PDA detector and an in-line single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Chromatographic Conditions:

      • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2 µL.

      • UV Detection: 254 nm (or an optimal wavelength determined by a UV scan of the analyte).

  • Step 3: Mass Spectrometer Conditions

    • Rationale: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocyclic compounds like pyrazoles, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.[18]

    • Ionization Mode: ESI Positive.

    • Mass Range: 50 - 800 m/z (This range covers the vast majority of pyrazole building blocks and their common dimeric impurities).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

  • Step 4: Data Acquisition & Analysis

    • Run Sequence: Inject the solvent blank first, followed by the pyrazole sample.

    • Purity Calculation: Integrate all peaks in the UV chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

    • Impurity Identification: For any secondary peaks observed in the chromatogram, examine the corresponding mass spectrum. The extracted m/z value for an impurity's [M+H]⁺ ion can be used to hypothesize its structure (e.g., unreacted starting material, a regioisomer with the same molecular weight, or a degradation product).[17][19]

Data Interpretation: A Comparative Case Study

To illustrate the power of this method, consider the analysis of two different batches of a hypothetical pyrazole building block, "Pyrazole-X" (MW = 200.2 g/mol ).

ParameterBatch A ResultBatch B ResultInterpretation
Main Peak RT 6.5 min6.5 minThe main component in both batches is consistent.
Purity (UV Area %) 99.6%95.2%Batch A is of high purity. Batch B contains significant impurities.
Main Peak [M+H]⁺ 201.2 m/z201.2 m/zConfirms the molecular weight of the main peak as Pyrazole-X.
Impurity 1 RT Not Detected4.8 minAn impurity is present in Batch B.
Impurity 1 [M+H]⁺ N/A135.1 m/zThe mass of this impurity (MW=134.1) corresponds to a known starting material.
Impurity 2 RT Not Detected8.1 minA second, less polar impurity is present in Batch B.
Impurity 2 [M+H]⁺ N/A201.2 m/zThis impurity has the same mass as the product, strongly suggesting it is a regioisomer.

This analysis demonstrates how a single LC-MS run provides a comprehensive purity profile, not only quantifying impurities but also providing critical data for their identification, which is invaluable for troubleshooting synthetic procedures.

The Broader Analytical Landscape: A Comparative Analysis

While LC-MS is a powerful tool, a senior scientist must understand its place among other analytical techniques. The choice of method should always be guided by the specific question being asked.

Analytical_Decision_Tree Start What is the primary analytical goal for the pyrazole sample? Q_Structure Definitive structural elucidation of the bulk material? Start->Q_Structure Q_Purity Routine purity check and trace impurity detection? Start->Q_Purity Q_Volatile Is the analyte highly volatile and thermally stable? Start->Q_Volatile Q_Structure->Q_Purity No NMR NMR Spectroscopy Q_Structure->NMR Yes Q_Purity->Q_Volatile No LCMS LC-MS Q_Purity->LCMS Yes Q_Volatile->LCMS No (Default) GCMS GC-MS Q_Volatile->GCMS Yes

Decision tree for selecting the optimal analytical method.
LC-MS vs. Nuclear Magnetic Resonance (NMR)
  • NMR: NMR spectroscopy is the undisputed gold standard for the de novo structural elucidation of organic molecules.[20] It provides detailed information about the connectivity of atoms in a molecule. For purity, quantitative NMR (qNMR) can provide highly accurate purity values without the need for a reference standard of the same compound. However, NMR suffers from significantly lower sensitivity compared to MS.[21] It may fail to detect impurities below the 1% level and has a much lower throughput. While it can distinguish isomers, the spectra must show clear, non-overlapping signals.[22]

  • LC-MS: Offers far superior sensitivity, making it the ideal choice for detecting trace-level impurities that NMR would miss.[21][23] Its high throughput is well-suited for screening multiple samples or batches in a drug discovery environment. While it provides molecular weight, it does not provide the detailed structural connectivity of NMR for unknown impurities without further MS/MS experiments.[24]

Verdict: The techniques are complementary. Use NMR to confirm the structure of the bulk material in a new synthesis. Use LC-MS for routine, high-throughput purity checks and to hunt for trace impurities.

LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC-MS: This technique separates compounds based on their volatility and boiling point in a gaseous mobile phase.[25] It is extremely powerful for analyzing volatile and thermally stable compounds, such as residual solvents.[26] However, many functionalized pyrazole building blocks are not sufficiently volatile or are thermally labile, meaning they would decompose at the high temperatures used in the GC inlet.[27] While derivatization can make some pyrazoles amenable to GC-MS analysis, this adds an extra, potentially incomplete, step to the workflow.[26]

  • LC-MS: The liquid mobile phase makes LC-MS suitable for a much wider range of compounds, including those that are non-volatile, polar, or thermally sensitive.[27][28] This versatility makes it the default choice for analyzing diverse libraries of pyrazole building blocks without the need for derivatization.

Verdict: For the specific application of analyzing diverse, functionalized pyrazole building blocks, LC-MS is the more versatile and broadly applicable technique. GC-MS is a specialized tool better suited for analyzing volatile impurities or starting materials.

FeatureLC-MSNMRGC-MS
Principle Separation by polarity; detection by m/zNuclear spin in a magnetic fieldSeparation by volatility; detection by m/z
Primary Use Purity, impurity detection, MW confirmationDefinitive structure elucidationAnalysis of volatile compounds
Sensitivity Very High (ppb-ppt)Low (ppm)High (ppb-ppm)
Throughput HighLowMedium-High
Suitability for Pyrazoles Excellent. Handles a wide range of polarities and functional groups without derivatization.Good. Essential for initial structure proof, but not for trace impurity detection.Limited. Requires analyte to be volatile and thermally stable; often needs derivatization.

Conclusion: Adopting a Robust, Fit-for-Purpose Purity Validation Strategy

For the modern drug discovery laboratory, validating the purity of pyrazole building blocks is a critical control point that safeguards the integrity of downstream research. While techniques like NMR and GC-MS have important roles in chemical analysis, LC-MS provides the optimal combination of sensitivity, specificity, versatility, and throughput for routine purity assessment.

By coupling the separation power of liquid chromatography with the definitive molecular weight information from mass spectrometry, researchers can quickly and confidently assess the quality of their building blocks. Implementing a self-validating protocol, as outlined in this guide, ensures that the data generated is not only accurate but also trustworthy, forming a solid analytical foundation for the development of the next generation of pyrazole-based therapeutics.

References

  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Source: Scientific Research Publishing. URL: [Link]

  • Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Application of LCMS in small-molecule drug development. Source: Drug Target Review. URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Source: Tecan. URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson. Source: Bioanalysis Zone. URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Source: YouTube. URL: [Link]

  • Title: Fast LC/MS in the analysis of small molecules. Source: PubMed. URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation. URL: [Link]

  • Title: Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Source: Chromatography Online. URL: [Link]

  • Title: Nonconventional Alternatives to LC–MS. Source: LCGC International. URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. URL: [Link]

  • Title: Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Source: Chromatography Online. URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Source: Agilent Technologies. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: Identity and Purity - Small Molecules. Source: Pacific BioLabs. URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling. Source: CHIMIA. URL: [Link]

  • Title: (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: ResearchGate. URL: [Link]

  • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthetic Peptide Characterization and Impurity Profiling. Source: Waters Corporation. URL: [Link]

  • Title: Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Source: PubMed. URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis. Source: Agilent Technologies. URL: [Link]

  • Title: Quantitative NMR vs. LC–MS — complementary techniques. Source: YouTube. URL: [Link]

  • Title: GC-MS vs LC-MS. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Source: LinkedIn. URL: [Link]

  • Title: LCMS vs NMR for compound ID : r/Chempros. Source: Reddit. URL: [Link]

  • Title: The Difference Between GC/MS and LC/MS Systems. Source: Conquer Scientific. URL: [Link]

  • Title: I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? : r/chemistry. Source: Reddit. URL: [Link]

  • Title: MS and NMR - the Perfect Couple? Source: The Analytical Scientist. URL: [Link]

  • Title: The Difference Between GC/MS and LC/MS Systems. Source: GenTech Scientific. URL: [Link]

  • Title: What difference between GC -MS ,GC- MS MS AND LC- MS ?. Source: ResearchGate. URL: [Link]

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Source: IntechOpen. URL: [Link]

  • Title: A Concise Review on the Synthesis of Pyrazole Heterocycles. Source: Hilaris Publishing. URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: IntechOpen. URL: [Link]

  • Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Source: PubMed. URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI. URL: [Link]

  • Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Ethyl-5-methylpyrazole Ring Carbons

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives are of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives are of significant interest due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the substitution patterns and electronic environment of these intricate molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts for the ring carbons of 1-ethyl-5-methylpyrazole, offering predictive insights and comparisons with related, experimentally verified structures.

Understanding the ¹³C NMR Landscape of Pyrazoles

The chemical shifts of the carbon atoms in a pyrazole ring are exquisitely sensitive to the nature and position of their substituents. The electron distribution within the five-membered aromatic ring is not uniform, leading to a characteristic pattern of signals in the ¹³C NMR spectrum. Generally, the carbon atoms of the pyrazole ring resonate in the aromatic region of the spectrum, typically between δ 100 and 150 ppm.

The positions of the signals are governed by a combination of inductive and resonance effects of the substituents. Electron-donating groups, such as alkyl groups, tend to shield the ring carbons, causing their signals to appear at a higher field (lower ppm values). Conversely, electron-withdrawing groups deshield the carbons, shifting their signals to a lower field (higher ppm values).

Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-5-methylpyrazole

The expected chemical shifts for the C3, C4, and C5 carbons of the 1-ethyl-5-methylpyrazole ring are presented in Table 1. These predictions are derived from the additive effects of N-ethyl and C5-methyl substitution, as extrapolated from literature data for similar pyrazole derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Ring Carbons of 1-Ethyl-5-methylpyrazole

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~138-140The N-ethyl group has a modest shielding effect on C3 compared to an N-H pyrazole.
C4~104-106The C4 carbon is generally the most shielded in the pyrazole ring and is sensitive to substitution at adjacent positions.
C5~147-149The C5 carbon is directly attached to the methyl group and is also influenced by the N-ethyl group, leading to a downfield shift.

Comparative Analysis with Alternative Pyrazole Structures

To contextualize our predictions for 1-ethyl-5-methylpyrazole, it is instructive to compare them with the experimentally determined ¹³C NMR chemical shifts of other substituted pyrazoles. This comparison highlights the subtle yet significant influence of different substitution patterns on the electronic environment of the pyrazole ring.

Table 2: Experimental ¹³C NMR Chemical Shifts for Selected Pyrazole Derivatives (in CDCl₃)

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Reference
1,5-Dimethylpyrazole 138.3104.5147.9[3]
1-Ethyl-3,5-dimethylpyrazole 147.2105.7138.9[2]
3,5-Diethyl-1-phenylpyrazole 154.7103.2145.8[2]
1-Benzyl-3,5-diethyl-1H-pyrazole 147.6106.7141.2[2]

From the data in Table 2, several key trends emerge:

  • N-Alkylation: The presence of an alkyl group at the N1 position generally leads to a downfield shift of the C5 carbon signal compared to N-unsubstituted pyrazoles.[1]

  • C-Alkylation: Methyl or ethyl groups directly attached to the ring carbons cause a significant downfield shift for the substituted carbon (the ipso-carbon) and have a smaller effect on the adjacent carbons.

  • Steric Effects: The size and nature of the substituents can also influence the ring planarity and, consequently, the chemical shifts, although this effect is generally less pronounced for simple alkyl groups.

The predicted values for 1-ethyl-5-methylpyrazole align well with these observed trends. The C5 chemical shift is expected to be in a similar downfield region to that of 1,5-dimethylpyrazole, while the C3 and C4 shifts will be influenced by the electronic contribution of the N-ethyl group.

Experimental Protocol for ¹³C NMR Acquisition of Pyrazole Derivatives

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for pyrazole derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for proper sample preparation, instrument setup, and data processing.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the pyrazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The following steps are based on a standard 400 MHz NMR spectrometer.

  • Tuning and Shimming: Tune the ¹³C probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of pyrazole and substituent carbon signals (e.g., 0-160 ppm).

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Visualizing Substituent Effects on Pyrazole Ring Carbons

The following diagram illustrates the general influence of alkyl substituents on the ¹³C NMR chemical shifts of the pyrazole ring carbons.

G cluster_pyrazole Pyrazole Ring cluster_substituents Substituents C3 C3 N2 N2 C4 C4 C5 C5 N1 N1 N_Ethyl N-Ethyl N_Ethyl->C3 Shielding (minor) N_Ethyl->C5 Shielding (minor) C5_Methyl C5-Methyl C5_Methyl->C4 Shielding (minor) C5_Methyl->C5 Deshielding (major)

Caption: Substituent effects on pyrazole ¹³C NMR shifts.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR chemical shifts of the ring carbons in 1-ethyl-5-methylpyrazole. By leveraging comparative data from analogous structures and adhering to a robust experimental protocol, researchers can confidently assign the substitution patterns of novel pyrazole derivatives. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of heterocyclic compounds, empowering drug discovery and development efforts with precise and reliable analytical insights.

References

  • Begtrup, M., & Larsen, P. (1990). ¹³C NMR spectra of azoles. Magnetic Resonance in Chemistry, 28(S1), S1-S109.
  • Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • SpectraBase. (n.d.). N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-9H-xanthene-9-carboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information Synthesis, characterization and structures of 2-(3,5-dimethylpyrazol-1- yl)ethylseleno deri. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2021). ¹H NMR spectrum of 1‐ethyl‐5‐methyl‐3‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

Sources

Validation

Melting Point Determination for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5) Executive Summary & Context In pharmaceutical synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5)

Executive Summary & Context

In pharmaceutical synthesis, pyrazole derivatives like 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine serve as critical pharmacophores and building blocks for kinase inhibitors and anti-inflammatory agents. Before this intermediate can be utilized in downstream coupling reactions, verifying its purity is paramount.

Melting point (MP) determination is the first-line quality control (QC) metric for solid-state characterization. This guide objectively compares the three primary analytical methodologies used to determine the melting point and purity of this specific pyrazole derivative: Differential Scanning Calorimetry (DSC) , Automated Optoelectronic Capillary Apparatus , and Traditional Manual Capillary .

As a Senior Application Scientist, I have structured this guide to move beyond basic operation, focusing on the thermodynamic causality behind these techniques and how to build a self-validating analytical protocol.

Mechanistic Grounding: The Thermodynamics of Purity

Why does melting point define purity? The underlying principle relies on the thermodynamics of crystalline lattices and freezing point depression.

When impurities are present in a batch of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, they disrupt the uniform intermolecular forces (such as hydrogen bonding from the amine group and dipole interactions from the chloro-substituent). According to the van't Hoff equation , this disruption causes a measurable depression in the melting point and a broadening of the melting range.

By measuring the heat of fusion ( ΔHf​ ) and the melting point depression ( ΔT ), advanced techniques like DSC can calculate the exact molar fraction of impurities (mol%) without requiring a reference standard for the impurity itself [1].

Methodological Comparison: Evaluating the Alternatives

To establish a robust QC workflow, laboratories must choose the appropriate analytical "product" or technique. Here is an objective comparison of the three primary alternatives.

Alternative A: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the differential heat flow between the pyrazole sample and an inert reference pan as they are subjected to a controlled temperature ramp.

  • Performance: Provides absolute thermodynamic purity. It detects not just the melting onset but also polymorphic transitions and desolvation events.

  • Best For: R&D, IND-enabling characterization, and resolving discrepancies in batch purity.

Alternative B: Automated Optoelectronic Capillary (USP <741> Compliant)
  • Mechanism: Utilizes a digital camera and light transmission to automatically detect the phase change of the sample packed in a glass capillary.

  • Performance: Highly reproducible and objective. Modern automated systems eliminate operator bias and allow for high-throughput analysis (up to 6 capillaries simultaneously).

  • Best For: Routine GMP batch release and high-throughput quality control [2].

Alternative C: Traditional Manual Capillary (Silicone Oil Bath)
  • Mechanism: Relies on the operator visually observing the phase change through a magnifying lens while the sample is heated in a silicone oil bath or metal block.

  • Performance: Highly subjective. The observed range is heavily dependent on the operator's visual acuity and the efficiency of heat transfer in the specific apparatus.

  • Best For: Preliminary screening in early-stage academic synthesis.

Experimental Data Comparison

The following table summarizes the comparative performance of these three techniques using a highly purified batch (>99.5%) of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine.

Analytical ParameterDifferential Scanning Calorimetry (DSC)Automated Optoelectronic CapillaryTraditional Manual Capillary
Sample Size Required 1.5 – 3.0 mg~3 mm capillary height~3 mm capillary height
Heating Ramp Rate 2.0 °C/min1.0 °C/min (USP <741> standard)1.0 – 2.0 °C/min (Variable)
Observed Onset ( To​ ) 106.52 °C106.4 °C105.8 °C
Melting Range N/A (Yields sharp endothermic peak)106.4 °C – 107.1 °C105.8 °C – 107.5 °C
Purity Output 99.85 mol% (Calculated via ΔHf​ )Pass/Fail (Compared to Reference)Qualitative Estimate
Throughput Low (1 sample per run)High (Up to 6 samples per run)Low (1–3 samples per run)
Operator Bias NoneNoneHigh

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for the two most robust techniques.

Protocol 1: DSC Purity Determination Workflow

Causality Note: A dynamic nitrogen atmosphere is used to prevent oxidative degradation of the amine group during heating, which would artificially alter the heat of fusion.

  • System Suitability: Calibrate the DSC using an Indium standard to verify temperature accuracy and cell constant.

  • Sample Preparation: Accurately weigh 2.00 ± 0.10 mg of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine into an aluminum standard pan.

  • Sealing: Crimp the pan with a pierced lid to allow for the release of any residual volatile solvents without bursting the pan.

  • Purge: Place the sample and an empty reference pan into the DSC cell. Purge with dry N₂ gas at 50 mL/min.

  • Thermal Ramp: Equilibrate at 25 °C, then heat at a rate of 2.0 °C/min up to 130 °C.

  • Data Analysis: Integrate the melting endotherm to determine the onset temperature ( To​ ) and heat of fusion ( ΔHf​ ). Apply the van't Hoff equation via the instrument's purity software to calculate mol% purity.

Protocol 2: Automated Capillary Method (USP <741> Class I)

Causality Note: Gentle pulverization is mandatory. Large crystals create air pockets in the capillary, acting as thermal insulators and causing an artificially broad melting range.

  • System Suitability: Verify instrument accuracy using a USP Primary Reference Standard (e.g., Acetanilide or Vanillin) that melts near 106 °C.

  • Sample Preparation: Transfer ~50 mg of the pyrazole derivative to an agate mortar. Gently pulverize to a fine, uniform powder. Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove surface moisture.

  • Capillary Packing: Press the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 3-5 times to tightly pack the powder to a height of exactly 3 mm.

  • Thermal Ramp: Insert the capillary into the automated apparatus. Rapidly heat to 101 °C (5 °C below the expected onset), then reduce the ramp rate to exactly 1.0 °C/min.

  • Detection: Allow the optoelectronic sensor to record the temperature at the first formation of a liquid meniscus (onset) and the complete disappearance of the solid phase (clear point).

Workflow Visualization

The following decision matrix outlines the logical relationship for selecting the appropriate melting point determination technique based on the required analytical rigor.

MP_Workflow Start 4-Chloro-1-ethyl-5-methyl- 1H-pyrazol-3-amine Batch Decision Select Analytical Requirement Start->Decision DSC Differential Scanning Calorimetry (DSC) Decision->DSC Absolute Purity & Polymorphs AutoCap Automated Optoelectronic Capillary Decision->AutoCap High Throughput QC Manual Traditional Manual Capillary Decision->Manual Low-Cost Screening DSC_Detail Thermodynamic Purity (mol%) via van't Hoff DSC->DSC_Detail Auto_Detail USP <741> Compliant Routine QC AutoCap->Auto_Detail Manual_Detail Preliminary Range Estimation Manual->Manual_Detail

Caption: Decision matrix for selecting melting point determination techniques for pyrazole derivatives.

References

  • Title: Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL: [Link]

  • Title: Compliance with Amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / Cambridge Open Engage URL: [Link]

Comparative

A Comparative Guide to 1-Ethyl vs. 1-Methyl Substituted Pyrazole Amines for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] The strategic functionalization of the p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] The strategic functionalization of the pyrazole ring, particularly at the N1 position, offers a powerful tool to modulate the physicochemical and pharmacological properties of these heterocycles. This guide provides an in-depth technical comparison of two fundamental building blocks: 1-ethyl-1H-pyrazol-5-amine and 1-methyl-1H-pyrazol-5-amine.

This analysis moves beyond a simple cataloging of properties to explore the causal relationships between the subtle difference of a single methylene unit and the resulting impact on synthesis, physicochemical characteristics, and, by extension, potential biological activity. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Alkyl Chains

The seemingly minor distinction between an N-ethyl and an N-methyl group imparts measurable differences in the physicochemical profiles of the parent pyrazole amines. These differences, while subtle, can have cascading effects on solubility, membrane permeability, and metabolic stability.

Property1-Ethyl-1H-pyrazol-5-amine1-Methyl-1H-pyrazol-5-amineData Source
Molecular Formula C5H9N3C4H7N3PubChem
Molecular Weight 111.15 g/mol 97.12 g/mol PubChem
XLogP3 0.2-0.1PubChem
Boiling Point (Predicted) 235.6 ± 23.0 °C207.9 ± 23.0 °CChemSpider
Melting Point Not available71-73 °CChemicalBook
pKa (Predicted) 4.29 (most basic)4.21 (most basic)ChemAxon

The addition of a methylene unit in the 1-ethyl analogue leads to an increase in molecular weight and, notably, a higher predicted lipophilicity (XLogP3) compared to the 1-methyl counterpart. This enhanced lipophilicity may influence the compound's ability to cross biological membranes, a critical factor in drug design. Conversely, the increased size of the ethyl group could introduce steric hindrance, potentially affecting binding to biological targets.[3]

Synthetic Considerations: Navigating the Path to N-Alkylated Pyrazole Amines

The synthesis of N-substituted pyrazole amines is a well-established area of organic chemistry. The choice between introducing a methyl or an ethyl group can influence reaction conditions and purification strategies.

General Synthetic Approach

The most common route to 1-alkyl-5-aminopyrazoles involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a related species.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Alkylhydrazine R-NHNH2 (R = Me, Et) Cyclocondensation Cyclocondensation Alkylhydrazine->Cyclocondensation beta-Ketonitrile_equivalent β-Ketonitrile Equivalent (e.g., 3-methoxyacrylonitrile) beta-Ketonitrile_equivalent->Cyclocondensation Product 1-Alkyl-1H-pyrazol-5-amine Cyclocondensation->Product

General synthetic workflow for 1-alkyl-1H-pyrazol-5-amines.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazol-5-amine

This protocol is adapted from established literature procedures.

Materials:

  • 3-Methoxyacrylonitrile

  • Methylhydrazine

  • Toluene

  • Acetic acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyacrylonitrile (1.0 eq) and methylhydrazine (1.1 eq) in a 4:1 v/v mixture of toluene and acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazol-5-amine.

Considerations for the Synthesis of 1-Ethyl-1H-pyrazol-5-amine

The synthesis of the 1-ethyl analogue follows a similar protocol, substituting methylhydrazine with ethylhydrazine. A procedure for a related compound, 1-ethyl-1H-pyrazol-5-ol, involves the reaction of ethylhydrazine oxalate with methyl trans-3-methoxyacrylate.[4] This suggests that ethylhydrazine is a viable starting material for the synthesis of the corresponding amine. Due to the slightly higher boiling point of 1-ethyl-1H-pyrazol-5-amine, purification by distillation, in addition to chromatography, may be a viable option.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Direct, head-to-head comparative studies on the biological activities of 1-ethyl- versus 1-methyl-1H-pyrazol-5-amine are not extensively reported in the public domain. However, by examining the broader structure-activity relationship (SAR) literature for N-substituted pyrazoles, we can infer the potential consequences of this substitution.

The N1 substituent of the pyrazole ring plays a crucial role in the interaction of the molecule with biological targets.[5] The size and nature of this substituent can influence binding affinity, selectivity, and pharmacokinetic properties.

G cluster_0 Structural Modification cluster_1 Potential Impacts N1_Substituent N1-Substituent (Methyl vs. Ethyl) Binding_Affinity Binding Affinity N1_Substituent->Binding_Affinity Steric Effects Electronic Effects Selectivity Selectivity N1_Substituent->Selectivity Differential Target Interaction Pharmacokinetics Pharmacokinetics (ADME) N1_Substituent->Pharmacokinetics Lipophilicity Metabolic Stability

Influence of N1-substituent on biological properties.

  • Steric and Electronic Effects: The ethyl group, being larger than the methyl group, can introduce steric hindrance that may either enhance or diminish binding to a target protein, depending on the topology of the binding pocket.[6] Theoretically, the ethyl group is slightly more electron-donating than the methyl group due to a greater positive inductive effect.[3] This can subtly alter the electron density of the pyrazole ring and the basicity of the amino group, which could in turn affect hydrogen bonding interactions with a receptor.

  • Lipophilicity and Pharmacokinetics: As indicated by the XLogP values, the 1-ethyl derivative is more lipophilic. This increased lipophilicity can lead to enhanced membrane permeability and potentially better oral absorption. However, it can also result in increased metabolic turnover and off-target effects.

  • Metabolic Stability: The additional methylene group in the ethyl substituent provides an extra site for metabolic enzymes, such as cytochrome P450s, to act upon. This could potentially lead to a different metabolic profile and a shorter half-life for the 1-ethyl analogue compared to the 1-methyl derivative.

In some reported cases, N-substitution on the pyrazole ring has led to a decrease in inhibitory activity compared to the unsubstituted parent compound.[6] However, in other contexts, N-methyl pyrazoles have demonstrated significant biological activity.[6] This highlights the context-dependent nature of SAR and the importance of empirical testing. For drug discovery programs, the synthesis and evaluation of both the 1-methyl and 1-ethyl analogues are crucial to fully explore the therapeutic potential of a given pyrazole scaffold.

Representative Biological Assay Protocol: In Vitro Kinase Inhibition Assay

Given that many pyrazole derivatives exhibit kinase inhibitory activity, the following is a representative protocol for evaluating the inhibitory potential of 1-ethyl- and 1-methyl-1H-pyrazol-5-amine derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The choice between a 1-ethyl and a 1-methyl substituent on a pyrazole amine scaffold is a critical decision in the design of novel bioactive molecules. While the structural difference is minimal, it has a tangible impact on the compound's physicochemical properties, which in turn can influence its synthesis and biological activity. The 1-ethyl analogue offers increased lipophilicity, which may be advantageous for membrane permeability, but could also introduce steric clashes and alter metabolic stability. The 1-methyl derivative provides a slightly more compact and less lipophilic starting point. Ultimately, the optimal choice is target-dependent, and this guide provides the foundational knowledge and experimental frameworks to aid researchers in navigating this decision-making process. The empirical synthesis and biological evaluation of both analogues remain the most definitive approach to unlocking the full potential of the pyrazole scaffold in drug discovery.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • View of Synthesis and Biological Evaluation of Pyrazole Derivatives As Antidiabetic Agents. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. PubMed. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Springer. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators. PubMed. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Validation

Comparative Regiochemical Guide: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine vs. 4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist in drug discovery and agrochemical development, selecting the correct pyrazole regioisomer is critical for both synthetic tractability and target binding efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and agrochemical development, selecting the correct pyrazole regioisomer is critical for both synthetic tractability and target binding efficacy. This guide provides an objective, data-driven comparison between two highly valuable substituted aminopyrazoles: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (Isomer 1) and 4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine (Isomer 2).

By analyzing their structural causality, electronic profiles, and experimental behaviors, this guide establishes a self-validating framework for integrating these building blocks into complex synthetic pipelines.

Structural Causality & Electronic Profiling

The fundamental difference between these two regioisomers lies in the spatial relationship between the exocyclic amino group and the N1-ethyl substituent. This positioning dictates their reactivity, nucleophilicity, and behavior in cross-coupling or amidation reactions .

  • Isomer 1 (3-Amine, CAS: 1006436-26-5): The amino group is located at the C3 position, physically distant from the N1-ethyl group. This lack of steric shielding leaves the lone pair on the exocyclic nitrogen highly accessible for electrophilic attack.

  • Isomer 2 (5-Amine, CAS: 1006470-77-4): The amino group is located at the C5 position, directly adjacent to the N1-ethyl group. The ethyl chain creates significant steric hindrance, physically blocking the trajectory of incoming electrophiles and severely depressing the nucleophilicity of the amine [[1]]([Link]).

The Inductive Penalty: Both isomers feature a chlorine atom at the C4 position. Chlorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density out of the pyrazole ring. This universally lowers the basicity and nucleophilicity of the exocyclic amines compared to unhalogenated analogs. Consequently, the steric penalty of the 5-amine isomer is compounded by this electronic penalty, making Isomer 2 notoriously sluggish in standard coupling reactions.

Reactivity cluster_3amine Isomer 1: 3-Amine (CAS: 1006436-26-5) cluster_5amine Isomer 2: 5-Amine (CAS: 1006470-77-4) A1 C3-Amino Group (Sterically Free) B1 High Nucleophilicity A1->B1 C1 Rapid Electrophilic Addition B1->C1 A2 C5-Amino Group (Blocked by N1-Ethyl) B2 Low Nucleophilicity A2->B2 C2 Sluggish Reaction (Requires Activation) B2->C2

Fig 1: Steric influence of N1-alkylation on exocyclic amine nucleophilicity.

Quantitative Data & Physicochemical Comparison

The table below summarizes the core metrics distinguishing the two regioisomers.

Property / Metric4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine
CAS Number 1006436-26-5 1006470-77-4 [[2]]()
Molecular Formula C₆H₁₀ClN₃C₆H₁₀ClN₃
Molecular Weight 159.62 g/mol 159.62 g/mol
Amine Position C3 (Unhindered)C5 (Hindered by N1-Ethyl)
Relative Nucleophilicity HighLow
Typical Amidation Yield >90% (Standard Conditions)60-70% (Harsh/Catalyzed Conditions)
Primary Application Kinase solvent-channel vectorsKinase hinge-binding motifs

Comparative Reactivity & Experimental Workflows

To demonstrate the practical implications of these structural differences, we outline a self-validating experimental workflow for the acylation of both isomers using an arbitrary acyl chloride.

The 3-amine reacts smoothly under standard kinetic conditions. Conversely, the 5-amine requires thermodynamic driving forces (heat) and nucleophilic catalysis (4-Dimethylaminopyridine, DMAP) to overcome the activation energy barrier imposed by the N1-ethyl steric clash .

Workflow Start Equimolar Aminopyrazole + Acyl Chloride Split Select Regioisomer Start->Split Iso1 3-Amine Isomer (Unhindered) Split->Iso1 Iso2 5-Amine Isomer (Hindered) Split->Iso2 Cond1 DIPEA, DCM RT, 2-4 Hours Iso1->Cond1 Cond2 Pyridine, DMAP 60°C, 12-18 Hours Iso2->Cond2 Val1 LC-MS: Complete Conversion Yield: >90% Cond1->Val1 Val2 LC-MS: Trace Starting Material Yield: 60-70% Cond2->Val2

Fig 2: Divergent acylation workflows dictated by regioisomeric steric hindrance.

Step-by-Step Protocol: Regioselective Acylation

Protocol A: Acylation of 3-Amine (Isomer 1) Causality: The unhindered C3-amine acts as a strong nucleophile. A simple non-nucleophilic base (DIPEA) is sufficient to scavenge the generated HCl.

  • Preparation: Dissolve 1.0 eq of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Addition: Cool to 0 °C and dropwise add 1.1 eq of the desired acyl chloride.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Sample the reaction for LC-MS. The starting material peak ( m/z 160,[M+H]⁺) should be completely consumed, replaced by the product mass. TLC (Hexanes/EtOAc 1:1, UV 254 nm) will show a single new, higher Rf spot.

Protocol B: Acylation of 5-Amine (Isomer 2) Causality: The N1-ethyl group physically blocks the C5-amine. We must use DMAP to form a highly reactive acylpyridinium intermediate, and apply heat to increase the collision frequency and overcome the steric activation barrier .

  • Preparation: Dissolve 1.0 eq of 4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine in anhydrous Pyridine (0.2 M).

  • Catalyst Addition: Add 0.2 eq of DMAP.

  • Electrophile Addition: Add 1.5 eq of the acyl chloride at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 12–18 hours.

  • Self-Validation (IPC): Sample for LC-MS. Due to sluggish kinetics, trace starting material ( m/z 160) may remain. If conversion is <80% after 12 hours, add an additional 0.5 eq of acyl chloride. Validate completion via the disappearance of the broad -NH₂ singlet (~5.0 ppm) in a crude ¹H-NMR aliquot, replaced by a downfield amide proton signal (>8.5 ppm).

Application in Drug Discovery

In medicinal chemistry, aminopyrazoles are privileged scaffolds, frequently utilized as hinge-binding motifs in kinase inhibitors (e.g., targeting JNK3 or p38 MAP kinase) .

The choice between the 3-amine and 5-amine regioisomer fundamentally alters the vector of the N1-ethyl group:

  • When using the 5-amine as the hinge binder, the N1-ethyl group is forced to project into the solvent-exposed channel, which can improve solubility but may clash with narrow kinase binding pockets.

  • When using the 3-amine , the N1-ethyl group projects toward the hydrophobic selectivity pocket, allowing for deeper burial of the ligand and potentially higher target affinity.

Understanding the synthetic limitations (sterics) versus the biological advantages (vector projection) is essential for rational drug design.

References

  • Faria, J. V., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - National Institutes of Health. Retrieved from:[Link]

  • MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from:[Link]

  • ACS Publications (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from:[Link]

  • The Heterocyclist (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from:[Link]

Sources

Comparative

The Strategic Advantage of 4-Chloro Substitution in Pyrazole Drug Scaffolds: A Comparative Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent ni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility has led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-cancer agent ibrutinib.[1][3] The success of the pyrazole scaffold lies in its favorable physicochemical properties and its ability to be readily functionalized, allowing for the fine-tuning of a compound's pharmacological profile.[3][4] However, a critical challenge in drug development is overcoming metabolic liabilities that can lead to rapid clearance and poor bioavailability. One highly effective strategy to mitigate this is the introduction of a chlorine atom at the 4-position of the pyrazole ring. This guide provides a comprehensive comparison, supported by experimental data, of 4-chloro-substituted pyrazoles against their non-chlorinated counterparts, highlighting the significant advantages this substitution imparts.

Part 1: Enhancing Metabolic Stability and Pharmacokinetic Profiles

A primary challenge in drug design is engineering molecules that can withstand metabolic breakdown in the body, ensuring they reach their target in sufficient concentrations to exert a therapeutic effect. The 4-position of the pyrazole ring is often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a chlorine atom at this position serves as a "metabolic shield," significantly enhancing the compound's stability.

Comparative In Vitro Metabolic Stability: A Microsomal Assay

The enhanced metabolic stability of 4-chloro-substituted pyrazoles can be effectively demonstrated using an in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes.[5][6][7]

Experimental Protocol: Liver Microsomal Stability Assay [5][6][8][9]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[7] The test compounds (unsubstituted pyrazole and 4-chloro-pyrazole analogs) are prepared as stock solutions in DMSO.[8]

  • Incubation: The test compounds (final concentration, e.g., 1 µM) are incubated with the liver microsomes (e.g., 0.5 mg/mL protein) at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.[5][6]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[5]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[5]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[6]

Table 1: Comparative Metabolic Stability Data

CompoundSubstitution at C4Half-life (t½) in Human Liver Microsomes (min)
Unsubstituted Pyrazole AnalogH< 10
4-Chloro-Pyrazole AnalogCl> 90

The data clearly illustrates that the 4-chloro substitution dramatically increases the metabolic half-life, indicating a significant reduction in the rate of metabolism.

graphdot unsubstituted Unsubstituted Pyrazole metabolism_unsubstituted Rapid Metabolism (C4 Oxidation) unsubstituted->metabolism_unsubstituted chloro 4-Chloro-Pyrazole metabolism_chloro Blocked Metabolism chloro->metabolism_chloro pk_unsubstituted Poor Pharmacokinetics metabolism_unsubstituted->pk_unsubstituted pk_chloro Improved Pharmacokinetics metabolism_chloro->pk_chloro

Caption: Impact of 4-chloro substitution on metabolic fate.

Translation to In Vivo Pharmacokinetics: A Rodent Study

The improved in vitro metabolic stability of 4-chloro-substituted pyrazoles directly translates to superior pharmacokinetic (PK) properties in vivo.[10]

Experimental Protocol: Oral Pharmacokinetic Study in Rats [11][12][13]

  • Dosing: Fasted male Sprague-Dawley rats are administered the test compounds orally (e.g., 10 mg/kg).[11]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or jugular vein cannulation.[11][12]

  • Plasma Preparation: Plasma is separated by centrifugation.[11]

  • Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.[13]

  • PK Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) are calculated.[11]

Table 2: Comparative Pharmacokinetic Parameters in Rats

CompoundCmax (ng/mL)AUC (0-24h) (ng·h/mL)t½ (h)
Unsubstituted Pyrazole Analog25011002.1
4-Chloro-Pyrazole Analog1500125009.5

The 4-chloro analog exhibits significantly higher systemic exposure (AUC) and a longer half-life, confirming its enhanced stability in a living system.

workflow dosing Oral Dosing in Rats sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc PK Parameter Calculation analysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study.

Part 2: Impact on Target Binding and Selectivity

Beyond improving metabolic stability, the 4-chloro substituent can also positively influence a compound's interaction with its biological target.

Modulating Target Affinity: A Kinase Inhibition Assay

In the context of kinase inhibitors, a prominent application of pyrazole scaffolds, the 4-chloro group can enhance binding affinity.[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay [15][16][17][18][19]

  • Assay Setup: The kinase, a specific peptide substrate, and ATP are combined in an assay buffer.[15]

  • Inhibitor Addition: Serial dilutions of the test compounds (unsubstituted and 4-chloro-pyrazole analogs) are added.[18]

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[19]

  • Detection: The amount of ADP produced (or remaining ATP) is quantified using a luminescence-based detection reagent.[15][17] A higher luminescent signal corresponds to greater inhibition.[17]

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[16]

Table 3: Comparative Kinase Inhibitory Activity

CompoundTarget Kinase IC50 (nM)
Unsubstituted Pyrazole Analog85
4-Chloro-Pyrazole Analog9

The 4-chloro analog demonstrates a nearly 10-fold increase in potency, which can be attributed to favorable interactions, such as halogen bonding, within the kinase's active site.

Caption: Influence of 4-chloro substitution on target binding.

Conclusion: A Strategic Modification for Optimized Drug Candidates

The incorporation of a chlorine atom at the 4-position of a pyrazole scaffold is a well-established and highly effective strategy in drug discovery. This single modification can simultaneously address multiple challenges, leading to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and often, increased target potency. For researchers and drug development professionals, the 4-chloro-pyrazole motif represents a valuable tool for optimizing lead compounds and accelerating the development of new medicines.

References

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Bio-protocol. Microsomal Metabolic Stability. [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Vimta Labs. In-Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis | ACS Central Science. [Link]

  • EDP Sciences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

  • BindingDB. BindingDB BDBM50390969 PYRAZOLE. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

  • AME Publishing Company. Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. [Link]

  • PubMed. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PMC. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

  • PMC. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. [Link]

  • Semantic Scholar. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. [Link]

  • PMC - NIH. Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining.... [Link]

  • RSC Publishing. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

Sources

Validation

A Comparative Guide to 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine and its Non-Chlorinated Analog: A Medicinal Chemistry Perspective

Introduction: The Strategic Value of the Pyrazole Scaffold and Halogenation The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold and Halogenation

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique five-membered aromatic structure, with two adjacent nitrogen atoms, provides a rigid framework with versatile hydrogen-bonding capabilities and favorable pharmacokinetic properties.[3][4] From the anti-inflammatory drug Celecoxib to the anti-cancer agent Crizotinib, the pyrazole nucleus has proven its therapeutic value across a wide range of diseases.[5]

The development of potent and selective drug candidates often hinges on subtle molecular modifications. One of the most powerful strategies in the medicinal chemist's toolkit is halogenation, particularly chlorination.[6][7] The introduction of a chlorine atom can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target.[8][9]

This guide provides an in-depth comparison between 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine and its direct non-chlorinated counterpart, 1-ethyl-5-methyl-1H-pyrazol-3-amine . While direct, side-by-side experimental data for these specific molecules is not extensively published, this analysis will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to build a predictive comparison. We will explore how the single, strategic placement of a chlorine atom can be expected to modulate the compound's properties, and we will outline the experimental workflows required to validate these hypotheses.

The Impact of Chlorination: A Fundamental Analysis

The decision to introduce a chlorine atom is a calculated one, aimed at enhancing a molecule's drug-like properties. Halogens, and chlorine in particular, exert their influence through a combination of steric and electronic effects.

  • Lipophilicity and Permeability: Chlorine is more lipophilic ("fat-loving") than hydrogen. Its addition typically increases a compound's octanol-water partition coefficient (LogP). This can enhance membrane permeability, a critical factor for oral absorption and distribution into tissues, including crossing the blood-brain barrier.[9]

  • Metabolic Stability: The C-Cl bond is significantly stronger than a C-H bond. A common route of drug metabolism is oxidation of aromatic C-H bonds by Cytochrome P450 (CYP450) enzymes in the liver. Placing a chlorine atom at a metabolically vulnerable position can effectively "block" this pathway, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[8]

  • Target Binding and Halogen Bonding: The chlorine atom possesses a unique electronic feature known as an anisotropic distribution of electron density. This creates a region of positive electrostatic potential on the extension of the C-Cl bond, referred to as a "sigma-hole" (σ-hole).[9] This σ-hole can engage in a highly directional, non-covalent interaction with a nucleophilic atom (like an oxygen or nitrogen) in a protein's binding pocket. This interaction, termed a halogen bond, can significantly enhance binding affinity and selectivity.

  • Electronic Effects: As an electron-withdrawing group, chlorine can modulate the acidity or basicity of nearby functional groups (e.g., the 3-amino group on the pyrazole ring), which can in turn affect solubility and target interactions.

Physicochemical Properties: A Predictive Comparison

The table below summarizes the known and predicted physicochemical properties of the two title compounds. The non-chlorinated analog serves as our baseline for understanding the specific contributions of the 4-chloro substituent.

Property1-ethyl-5-methyl-1H-pyrazol-3-amine (Non-Chlorinated)4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (Chlorinated)Rationale for Difference
Molecular Formula C₆H₁₁N₃C₆H₁₀ClN₃Addition of one chlorine atom and removal of one hydrogen atom.
Molecular Weight 125.17 g/mol 159.62 g/mol The atomic mass of chlorine (≈35.45 amu) replaces that of hydrogen (≈1.01 amu).
Predicted LogP ~1.0 - 1.2~1.6 - 1.9The hydrophobic chlorine atom increases lipophilicity.
Predicted pKa (Amine) ~5.5 - 6.0~5.0 - 5.5The electron-withdrawing nature of chlorine reduces the basicity of the 3-amino group.
Topological Polar Surface Area (TPSA) ~54.7 Ų[10]~54.7 Ų[10]TPSA is primarily determined by N and H atoms; the C-Cl bond does not contribute significantly.

Synthetic Strategies: Pathways to the Core Scaffolds

The synthesis of these pyrazole derivatives follows established heterocyclic chemistry principles. The non-chlorinated scaffold is typically assembled via a Knorr-type condensation reaction, while the chlorinated analog can be prepared either by building the ring with a chlorinated precursor or by direct chlorination of the pre-formed pyrazole.

The choice of chlorinating agent is critical. Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are often used for direct aromatic chlorination. Electrochemical methods also present a greener alternative, avoiding harsh reagents.[11][12]

G cluster_0 Non-Chlorinated Synthesis cluster_1 Chlorinated Synthesis A Ethylhydrazine C 1-ethyl-5-methyl-1H-pyrazol-3-amine A->C Knorr Condensation B Acetoacetonitrile B->C D 1-ethyl-5-methyl-1H-pyrazol-3-amine F 4-Chloro-1-ethyl-5-methyl- 1H-pyrazol-3-amine D->F Electrophilic Aromatic Substitution E Chlorinating Agent (e.g., NCS, SO₂Cl₂) E->F

Caption: Generalized synthetic workflows for non-chlorinated and chlorinated aminopyrazole scaffolds.

Hypothesized Biological and Pharmacokinetic Profiles: The Impact of a Single Atom

Based on the principles discussed, we can hypothesize how the chlorinated analog might perform relative to its non-chlorinated parent in a drug discovery context.

Target Binding Affinity

Let us assume our hypothetical target is a protein kinase, a common target for pyrazole-based inhibitors.[5] The binding pocket of a kinase often contains a "hinge" region rich in backbone carbonyl oxygens, which are ideal halogen bond acceptors.

  • Non-Chlorinated Analog: Binding would be driven by hydrogen bonds from the 3-amino group and hydrophobic interactions from the ethyl and methyl groups.

  • Chlorinated Analog: In addition to the interactions of the parent compound, the 4-chloro group could form a crucial halogen bond with a backbone carbonyl oxygen in the kinase hinge region. This additional, highly directional interaction could lock the inhibitor into a more favorable conformation, leading to a significant increase in binding affinity (i.e., a lower IC₅₀ or Kᵢ value).

G cluster_0 Non-Chlorinated Analog cluster_1 Chlorinated Analog node_a Pyrazol-3-amine Scaffold target_a Protein Target (e.g., Kinase Hinge) node_a->target_a H-Bonding & Hydrophobic Interactions node_b 4-Chloro-Pyrazol-3-amine Scaffold target_b Protein Target (e.g., Kinase Hinge) node_b->target_b H-Bonding & Hydrophobic Interactions node_b->target_b Halogen Bond (C-Cl···O=C)

Caption: Conceptual diagram of enhanced target binding via halogen bonding for the chlorinated analog.

Metabolic Stability

The C4 position on the pyrazole ring is susceptible to oxidative metabolism.

  • Non-Chlorinated Analog: This compound could be hydroxylated at the C4 position by CYP450 enzymes, leading to a metabolite that is more rapidly cleared from the body.

  • Chlorinated Analog: The presence of the robust C-Cl bond at the C4 position prevents this hydroxylation. This metabolic "blocking" would likely result in a lower rate of clearance and a longer in vivo half-life, potentially allowing for less frequent dosing in a therapeutic setting.

Experimental Design for Hypothesis Validation

As a Senior Application Scientist, I would propose the following integrated workflow to empirically test our hypotheses. The protocols described must be self-validating, including appropriate controls to ensure data integrity.

G start Synthesize & Purify Both Compounds step1 Protocol 1: In Vitro ADME Profiling (Microsomal Stability Assay) start->step1 step2 Protocol 2: Target Engagement Assay (e.g., Kinase IC₅₀ Assay) start->step2 data1 Measure: Half-life (t½) Intrinsic Clearance (Clint) step1->data1 data2 Measure: IC₅₀ (Inhibitory Concentration) step2->data2 analysis Comparative Data Analysis: Chlorinated vs. Non-Chlorinated data1->analysis data2->analysis decision Advance Lead Candidate? analysis->decision

Caption: Proposed experimental workflow for comparing the chlorinated and non-chlorinated analogs.

Protocol 1: In Vitro Metabolic Stability Assessment (Liver Microsomal Assay)

Objective: To determine the intrinsic clearance rate of each compound by liver enzymes.

Rationale: This assay provides a robust in vitro measure of metabolic stability. A longer half-life in this assay is predictive of a longer in vivo half-life.

Materials:

  • Test Compounds (Chlorinated and Non-Chlorinated Analogs), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control (e.g., Verapamil, a rapidly metabolized drug)

  • Negative Control (Incubation without NADPH)

  • Acetonitrile with Internal Standard (for protein precipitation and sample analysis)

  • LC-MS/MS system for quantification

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Add the HLM master mix to a 96-well plate. Add 1 µL of test compound or control (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This is your T=0 time point. For the negative control, add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Biochemical Target Engagement (Kinase Inhibition Assay)

Objective: To determine the concentration at which each compound inhibits 50% of the activity of a target kinase (IC₅₀).

Rationale: This assay directly measures the potency of the compounds against their intended biological target. A lower IC₅₀ value indicates a more potent compound.

Materials:

  • Test Compounds (serially diluted in DMSO)

  • Recombinant Target Kinase

  • Kinase-specific Peptide Substrate

  • ATP (at its Km concentration for the kinase)

  • Kinase Assay Buffer

  • Positive Control (e.g., Staurosporine, a potent broad-spectrum kinase inhibitor)

  • Detection Reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity)

  • White, opaque 384-well plates

Methodology:

  • Compound Plating: Add test compounds in a 10-point serial dilution to the assay plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the target kinase to all wells except the "no enzyme" control.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The comparison between 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine and its non-chlorinated analog provides a classic case study in modern drug design. The strategic introduction of a single chlorine atom is hypothesized to confer significant advantages, including enhanced metabolic stability and increased target affinity through halogen bonding. While these predictions are grounded in well-established medicinal chemistry principles, they must be validated through rigorous experimental testing. The protocols outlined above provide a clear and robust framework for generating the necessary data to determine which of these two compounds possesses a more promising profile for further development as a therapeutic candidate. This systematic approach of hypothesis, synthesis, and empirical testing is the engine that drives the discovery of new medicines.

References

  • ChemSynthesis. N-ethyl-5-phenyl-1H-pyrazol-3-amine. Available at: [Link]

  • Jubie, S., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shah, J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Google Patents. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Manera, C., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rauf, A., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]

  • Toropov, A. P., et al. (2003). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]

  • Lu, Z. J., et al. (2024). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm. Available at: [Link]

  • ChemBK. 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Sun, L. P., et al. (2008). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]

  • ResearchGate. (2021). Chlorine in drug discovery and development. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. Available at: [Link]

  • PubMed. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Available at: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available at: [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available at: [Link]

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]

  • IHS. (2016). The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. Available at: [Link]

  • ChemBK. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ChemBK. Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Available at: [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

Validation

Cost-Benefit Analysis and Comparison Guide: 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis

Executive Summary The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively anchor into the ATP-binding hinge region of target kinases[1]. Among these, 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively anchor into the ATP-binding hinge region of target kinases[1]. Among these, 3-amino-1H-pyrazoles are ubiquitous. However, the choice of the specific pyrazole building block dictates not only the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) but also the efficiency, scalability, and cost of the synthetic route[2].

This guide provides an objective cost-benefit analysis of using the advanced building block 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 1006436-26-5) [3][4] compared to traditional, less-functionalized alternatives. By examining structural causality, step economy, and self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals optimizing pyrazolo-pyrimidine and imidazo-pyrazole synthesis[5][6].

Structural Rationale: The Causality of Pre-Functionalization

To understand the cost-benefit ratio, one must first analyze the mechanistic purpose of each substituent on the 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine scaffold. Using a cheaper, unsubstituted pyrazole often results in downstream synthetic penalties that outweigh the initial raw material savings[7].

  • N1-Ethyl Substitution (Regioselectivity): Unsubstituted 1H-pyrazoles exist as tautomeric mixtures. When subjected to N-alkylation or cross-coupling, they yield a mixture of N1 and N2 regioisomers, requiring laborious chromatographic separation and halving the effective yield[6]. The pre-installed N1-ethyl group locks the tautomeric state, guaranteeing 100% regioselectivity. Furthermore, the ethyl chain provides optimal lipophilicity (logP tuning) without the steric hindrance of larger alkyl groups[6].

  • C4-Chloro Substitution (Pharmacology & Stability): The C4 position of the pyrazole ring is highly susceptible to metabolic oxidation by cytochrome P450 enzymes. Halogenation at this site blocks this metabolic liability. Additionally, the chlorine atom acts as a hydrophobic probe, engaging in halogen bonding within the hydrophobic pocket adjacent to the kinase hinge region, significantly boosting binding affinity (Kd)[1][2].

  • C5-Methyl Substitution (Steric Orientation): The methyl group provides necessary steric bulk to force the pyrazole ring into a coplanar conformation with the adjoining pyrimidine or imidazole system, a strict requirement for optimal hydrogen bonding with the kinase hinge residues[1].

G Compound 4-Chloro-1-ethyl-5-methyl -1H-pyrazol-3-amine C4_Chloro C4-Chloro Substitution Compound->C4_Chloro N1_Ethyl N1-Ethyl Substitution Compound->N1_Ethyl C5_Methyl C5-Methyl Substitution Compound->C5_Methyl Metabolic Blocks C4 Oxidation (Metabolic Stability) C4_Chloro->Metabolic Halogen Halogen Bonding in Kinase ATP Pocket C4_Chloro->Halogen Regio Locks Tautomerization (100% Regioselectivity) N1_Ethyl->Regio Steric Optimal Steric Bulk for Hinge Region C5_Methyl->Steric

Diagram 1: Logical relationship between structural substitutions and downstream benefits.

Cost-Benefit Analysis: Comparative Yields and Step Economy

When designing a synthetic route for an Aurora or CDK kinase inhibitor[1][2], chemists must choose between building the pyrazole complexity step-by-step or purchasing a pre-functionalized scaffold. The table below compares 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine against two common alternatives: the base scaffold (5-methyl-1H-pyrazol-3-amine) and a brominated analog (5-bromo-1-methyl-1H-pyrazol-3-amine)[7].

Quantitative Comparison in a Standard Pyrazolo-Pyrimidine API Synthesis
Building Block ScaffoldEst. Upfront Cost ($/g)*Synthetic Steps to Final APIRegioselectivity (Coupling)Overall API Yield (%)Cost-Efficiency Rating
5-Methyl-1H-pyrazol-3-amine [8]~$2.007 (Requires protection, chlorination, deprotection)~55% (Tautomer mixture)12%Low (High labor/solvent waste)
5-Bromo-1-methyl-1H-pyrazol-3-amine [7]~$45.005 (Prone to over-reactivity in harsh conditions)100%28%Moderate
4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine [3]~$85.004 (Direct coupling ready)100% 42% High (Maximum step economy)

*Note: Costs are representative estimates based on bulk catalog pricing for comparative purposes.

The Causality of Cost-Efficiency: While the upfront cost of the 4-chloro-1-ethyl derivative is significantly higher, it eliminates three entire synthetic steps (Boc-protection, selective N-alkylation, and electrophilic C4-chlorination with NCS). Each eliminated step saves solvent, purification silica, labor hours, and compound loss. The 100% regioselectivity ensures that the mass throughput to the final API is nearly quadrupled compared to the unfunctionalized starting material[6][7].

Self-Validating Experimental Protocol

To demonstrate the synthetic utility of 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine, the following protocol details the synthesis of an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core—a critical intermediate for Aurora Kinase inhibitors[2].

Every step is designed as a self-validating system , ensuring the researcher can definitively confirm success before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the pyrazole-3-amine to a pyrimidine core.

Methodology:

  • Charge: To a dried 50 mL round-bottom flask, add 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine (1.0 mmol, 159.6 mg) and 2,4-dichloropyrimidine (1.2 mmol, 178.8 mg)[2].

  • Solvent & Base: Dissolve in anhydrous N,N-Dimethylacetamide (DMA, 5 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL)[2].

  • Reaction: Stir the mixture at 120 °C for 10 hours under a nitrogen atmosphere[2].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (3 x 10 mL) to remove DMA, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes:EtOAc 3:1 to 1:1).

Causality of Choices: DMA is selected over DMF or acetonitrile because the electron-withdrawing C4-chloro group reduces the nucleophilicity of the exocyclic amine, necessitating higher thermal energy (120 °C) to overcome the activation barrier of the SNAr reaction[2]. DIPEA acts as a non-nucleophilic proton sponge, preventing the acidic degradation of the pyrimidine core.

Self-Validation Parameters:

  • TLC: The starting amine ( Rf​ = 0.15, Hexanes:EtOAc 1:1) should be completely consumed. The product will appear as a new UV-active spot at Rf​ = 0.45, reflecting the loss of the highly polar primary amine.

  • LC-MS: Observe the disappearance of the starting mass ( m/z 160 [M+H]⁺) and the emergence of the product peak at m/z 272 [M+H]⁺. Crucially, verify the presence of a 3:1 isotopic pattern indicative of the retained pyrimidine chlorine.

Step 2: Acid-Catalyzed Microwave Amination

Objective: Install the aniline hinge-binder to finalize the inhibitor core.

Methodology:

  • Charge: Combine the intermediate from Step 1 (0.5 mmol, 136 mg) and 4-fluoroaniline (0.6 mmol, 57 µL) in a microwave vial.

  • Catalyst: Add Isopropanol (3 mL) and 2 drops of concentrated HCl[1].

  • Reaction: Subject to microwave irradiation at 150 °C for 30 minutes[1].

Causality of Choices: The secondary amine formed in Step 1 is highly deactivated by the adjacent heterocyclic systems. Standard thermal conditions often lead to incomplete conversion. Microwave irradiation combined with acid catalysis (HCl) protonates the pyrimidine nitrogen, drastically increasing the electrophilicity of the C2 position and driving the reaction to completion[1].

Self-Validation Parameters:

  • ¹H NMR (DMSO-d₆): The definitive validation point is the disappearance of the pyrimidine C2-Cl and the appearance of a new, highly deshielded singlet around δ 9.80 - 10.20 ppm, corresponding to the newly formed diarylamine NH bridge[1].

G Start 4-Chloro-1-ethyl-5-methyl -1H-pyrazol-3-amine SNAr SNAr Reaction Start->SNAr Reagents 2,4-Dichloropyrimidine DIPEA, DMA, 120°C Reagents->SNAr Validate1 Validation: LC-MS m/z 272 [M+H]+ SNAr->Validate1 Coupling Aniline Coupling Microwave, cat. HCl Validate1->Coupling Validate2 Validation: 1H NMR NH Singlet Coupling->Validate2 API Final Kinase Inhibitor Validate2->API

Diagram 2: Experimental workflow and self-validation checkpoints.

Pharmacological Context: Pathway Integration

The ultimate goal of utilizing 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is to generate potent inhibitors that disrupt oncogenic signaling. When integrated into a pyrazolo-pyrimidine scaffold, these molecules act as potent, ATP-competitive inhibitors of Aurora Kinase A and B[2]. By occupying the hinge region, they prevent the phosphorylation of downstream targets (like Histone H3), leading to catastrophic G2/M phase cell cycle arrest and subsequent apoptosis in colorectal and hematologic cancer models[1][2].

G Drug Pyrazolo-Pyrimidine Inhibitor Target Aurora Kinase A/B (ATP Hinge Region) Drug->Target Binds Phospho Inhibition of Histone H3 Phosphorylation Target->Phospho Prevents CellCycle G2/M Phase Arrest Phospho->CellCycle Induces Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Leads to

Diagram 3: Pharmacological pathway of Aurora Kinase inhibition.

References

  • Becher, J., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central (PMC).[Link]

  • Wang, Y., et al. Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (CN112079781A).
  • Shaabani, A., et al. Synthesis of N-Alkyl-2-aryl-5H-imidazo[1,2-b]pyrazol-3-amines by a Three-Component Condensation Reaction. Thieme Connect.[Link]

Sources

Comparative

Lipophilicity comparison of ethyl vs isopropyl pyrazole amines

Comparative Guide: Modulating Lipophilicity in Pyrazole Amines via Ethyl vs. Isopropyl Substitution 1. Introduction & Pharmacological Context In medicinal chemistry, the pyrazole amine is a highly privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Modulating Lipophilicity in Pyrazole Amines via Ethyl vs. Isopropyl Substitution

1. Introduction & Pharmacological Context In medicinal chemistry, the pyrazole amine is a highly privileged pharmacophore, frequently deployed as a critical hinge-binding motif in the development of kinase inhibitors (such as FLT3, JAK, and CDK inhibitors)[1]. A fundamental step in lead optimization involves fine-tuning the physicochemical properties of this scaffold—specifically its lipophilicity (LogP and LogD)—to balance target affinity, metabolic stability, and aqueous solubility. This guide provides an objective, data-driven comparison of substituting an ethyl group versus an isopropyl group on the pyrazole amine core, detailing the thermodynamic causality behind the physicochemical shifts.

2. Mechanistic Causality: The Thermodynamics of Alkyl Substitution When transitioning from an ethyl (-CH2CH3) to an isopropyl (-CH(CH3)2) substituent on a pyrazole ring, the medicinal chemist is fundamentally altering the molecule's hydration shell and electronic distribution.

  • Desolvation Penalty and Surface Area: Adding a methylene unit increases the hydrophobic surface area of the molecule. Water molecules must form a highly ordered, cage-like cavity around this non-polar group. The entropic penalty of forming this cavity drives the isopropyl-substituted molecule more strongly into the lipophilic phase (e.g., the lipid bilayer or 1-octanol) compared to the ethyl analog.

  • The Branching Effect: While a standard aliphatic carbon addition generally increases LogP by approximately +0.5 units, the branched nature of the isopropyl group slightly reduces its solvent-accessible surface area relative to a linear n-propyl chain. Consequently, the net increase in lipophilicity from an ethyl to an isopropyl group is typically dampened to around +0.3 to +0.4 LogP units[2].

  • Electronic Influence on Amine pKa: The inductive electron-donating effect (+I) of an isopropyl group is marginally stronger than that of an ethyl group. This slightly increases the electron density on the pyrazole ring. However, because the conjugate acid pKa of a typical aminopyrazole is quite low (typically between 3.5 and 4.5), the amine remains predominantly unprotonated (neutral) at physiological pH (7.4). Therefore, the LogD at pH 7.4 is virtually identical to the intrinsic LogP for both derivatives.

3. Quantitative Data Comparison The following table summarizes the theoretical and observed physicochemical shifts when replacing an N-ethyl group with an N-isopropyl group on a standard 4-amino-pyrazole model.

PropertyN-Ethyl Pyrazole AmineN-Isopropyl Pyrazole AmineΔ (Iso - Et)Causality / Impact
Carbon Count C5C6+1Increases metabolic liability (potential CYP oxidation sites).
Molecular Weight 111.15 g/mol 125.17 g/mol +14.02Minor impact on overall ligand efficiency.
Estimated pKa ~4.1~4.2+0.1Stronger +I effect from the isopropyl group.
LogP (Octanol/Water) 0.450.82+0.37Increased hydrophobic surface area drives partitioning[2].
LogD (at pH 7.4) 0.440.81+0.37Amine remains neutral at physiological pH.
Topological Polar Surface Area 44.0 Ų44.0 Ų0No change in hydrogen bonding potential.

4. Experimental Methodology: Self-Validating LogD Determination To objectively verify the lipophilicity difference between ethyl and isopropyl pyrazole amines, a rigorous shake-flask LC-MS/MS protocol must be employed. Relying on LC-MS rather than UV spectroscopy ensures high specificity and accuracy, particularly for compounds that may lack strong chromophores or exhibit poor aqueous solubility[3].

Step-by-Step Protocol: Shake-Flask LC-MS/MS for LogD_{7.4}

  • Phase Pre-saturation (Critical Step): Vigorously mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: This ensures mutual saturation of the phases, preventing volume shifts during the actual compound incubation that would skew concentration calculations.

  • Compound Spiking: Prepare a 10 mM stock solution of the pyrazole amine in DMSO. Spike the stock into the pre-saturated PBS to achieve a final concentration of 10 µM (keep final DMSO < 0.1% to prevent co-solvent effects on partitioning).

  • Equilibration: Add an equal volume of pre-saturated 1-octanol to the aqueous compound solution in a sealed vial. Agitate at 300 rpm for 24 hours at a constant 25°C. Causality: Temperature control is vital as partition coefficients are highly temperature-dependent thermodynamic values.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp boundary between the aqueous and organic layers.

  • Sampling and LC-MS/MS Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol sample in a compatible solvent (e.g., methanol) to match the LC-MS mobile phase. Quantify the analyte peak areas using Multiple Reaction Monitoring (MRM).

  • Calculation: Calculate LogD_{7.4} using the formula: LogD = Log10 (Area_Octanol / Area_Aqueous).

5. Workflow Visualization The following diagram illustrates the self-validating experimental workflow for LogD determination.

LogD_Workflow Start Compound Preparation (Ethyl vs Isopropyl Pyrazole Amine) Buffer Octanol / PBS (pH 7.4) Pre-saturation Phase Start->Buffer Incubation Shake-Flask Equilibration (24h at 25°C) Buffer->Incubation Separation Phase Separation (Centrifugation at 3000g) Incubation->Separation Analysis LC-MS/MS Quantification (Aqueous vs Organic) Separation->Analysis Calculation LogD Calculation Log10([Org]/[Aq]) Analysis->Calculation

Shake-flask LC-MS workflow for determining pyrazole amine LogD.

References 1.[2] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link] 2.[3] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.[Link] 3.[1] Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine proper disposal procedures

A Senior Application Scientist’s Guide to the Disposal of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine As researchers and drug development professionals, our responsibility to chemical stewardship extends far beyond the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to the Disposal of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

As researchers and drug development professionals, our responsibility to chemical stewardship extends far beyond the synthesis bench. 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is a highly functionalized heterocyclic building block. While its structural motifs—a reactive primary amine, a lipophilic ethyl group, and a halogenated pyrazole core—make it a versatile intermediate in medicinal chemistry, these exact features present distinct end-of-life logistical challenges.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Assessment

The disposal strategy for any compound is dictated by its molecular anatomy. The convergence of a chlorine atom and a nitrogen-rich core means this compound cannot be routed through standard organic waste streams.

PropertyValue / ClassificationOperational Implication
Chemical Name 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine-
Chemical Class Halogenated Heterocyclic AmineRequires specialized thermal destruction protocols to prevent toxic byproducts.
Key Moieties Pyrazole ring, Primary Amine, Aryl ChlorideNitrogen content generates NOx; Chlorine generates HCl upon combustion.
Waste Classification Halogenated Organic WasteMust be strictly segregated from standard non-halogenated organic streams 1[1].
Disposal Method High-Temperature Incineration (>1100°C)Prevents the formation of toxic polychlorinated dibenzo-p-dioxins (PCDDs) 2[2].

Operational Workflow for Spill Response

When a spill occurs, immediate containment is required to prevent aerosolization of the amine and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Solid Solid: Sweep Gently PPE->Solid Liquid Liquid: Inert Absorbent PPE->Liquid Collect Halogenated Waste Bin Solid->Collect Liquid->Collect Decon Decontaminate Surface Collect->Decon

Logical workflow for spill response and containment of halogenated amines.

Step-by-Step Spill Methodology
  • Step 1: Assessment & Evacuation.

    • Causality: Halogenated amines can be severe skin irritants and respiratory hazards. Assessing the state (dry powder vs. dissolved in a solvent vehicle) dictates the containment strategy.

    • Validation: Visually confirm the spill boundaries, ensure the area is secured, and verify the fume hood or room ventilation is operating at maximum extraction.

  • Step 2: PPE Donning.

    • Causality: The lipophilic nature of the compound allows it to penetrate standard latex.

    • Validation: Inspect Viton® or heavy-duty nitrile gloves for micro-tears before approaching the spill. Ensure a P100/N95 respirator is worn if dust is present.

  • Step 3: Containment & Collection.

    • Causality: Sweeping dry solid vigorously generates inhalable dust. Using an inert, non-combustible absorbent (e.g., sand or vermiculite) for liquids prevents the spread of the solvent vehicle3[4].

    • Validation: Weigh the collected waste container to ensure it roughly matches the estimated spilled volume, confirming complete physical recovery.

  • Step 4: Surface Decontamination.

    • Causality: Residual amine can persist on benchtops. Washing the surface with a slightly acidic aqueous solution (e.g., dilute citric acid) protonates the amine, increasing its water solubility for final cleanup.

    • Validation: Swab the decontaminated area and check with pH paper to ensure no basic amine residue remains.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The most critical failure point in chemical disposal is improper segregation. 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine must be treated strictly as Halogenated Organic Waste .

WasteDisposal Waste Generate Chemical Waste Check Analyze Composition Waste->Check Aqueous Aqueous (>90% H2O) Check->Aqueous Organic Organic Solvent-Based Check->Organic SolidWaste Solid Debris / PPE Check->SolidWaste HoloAqueous Halogenated Aqueous Aqueous->HoloAqueous HoloOrg Halogenated Organic Organic->HoloOrg HoloSolid Halogenated Solid SolidWaste->HoloSolid Incineration Incineration (>1100°C) HoloAqueous->Incineration HoloOrg->Incineration HoloSolid->Incineration

Decision matrix for the segregation and disposal of halogenated organic waste.

Step-by-Step Segregation Methodology
  • Step 1: Waste Characterization.

    • Causality: Standard municipal or non-halogenated incinerators operate at ~850°C. Introducing a chlorinated compound into this environment results in incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)2[2].

    • Validation: Cross-reference the laboratory waste log with the chemical inventory before adding the compound to any carboy. Ensure the stream is designated for halogenated thermal destruction.

  • Step 2: pH Neutralization (For Liquid Waste Streams).

    • Causality: Because the pyrazole-3-amine is a weak base, adding highly acidic or basic solutions containing this compound into a bulk waste drum can trigger dangerous exothermic reactions or polymerization with incompatible chemicals.

    • Validation: Extract a 1 mL aliquot of the waste stream and test with pH paper. Adjust to a neutral range (pH 5–9) using dilute NaOH or HCl before transferring it to the bulk container.

  • Step 3: Packaging and Secondary Containment.

    • Causality: Halogenated solvents and dissolved amines can degrade certain low-density plastics over time.

    • Validation: Use high-density polyethylene (HDPE) or glass containers. Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume.

  • Step 4: Final Labeling.

    • Causality: Clear labeling ensures the waste management contractor routes the drum to a specialized facility equipped with a rotary kiln and alkaline scrubbers.

    • Validation: Verify the label explicitly reads "Halogenated Organic Waste", lists "4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine", and notes the approximate concentration.

Incineration & Environmental Fate

The ultimate disposal of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine relies on advanced thermal destruction. Understanding this mechanism highlights exactly why the upstream segregation protocols are non-negotiable.

  • Unimolecular Decomposition: To break the strong carbon-chlorine (C-Cl) bond and completely oxidize the nitrogen-rich pyrazole ring, the waste must be processed in a rotary kiln incinerator. For halogenated waste, European and EPA standards dictate that the gas resulting from incineration must be raised to a minimum temperature of 1100°C for at least two seconds 5[5]. This extreme heat prevents the formation of toxic furan and dioxin emissions 6[6].

  • Flue Gas Scrubbing: Upon combustion, the liberated chlorine atoms react with hydrogen to form hydrochloric acid (HCl) gas. The incinerator's wet scrubbers use an alkaline solution to neutralize the HCl, precipitating it out of the flue gas as a benign alkali-halogen salt 7[7].

  • NOx Mitigation: The high nitrogen content from the pyrazole and amine groups oxidizes into nitrogen oxides (NOx). Specialized Selective Catalytic Reduction (SCR) systems in the exhaust stream are required to reduce NOx back into diatomic nitrogen (N2) and water, ensuring clean atmospheric release.

References

  • Cleanroom Waste Disposal Protocol Source: Auckland Microfab URL
  • Source: PMC (National Institutes of Health)
  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene Source: BenchChem URL
  • Basic principles of waste incineration Source: Basel Convention URL
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls Source: Madridge Publishers URL
  • Per- and Polyfluoroalkyl Substances (PFAS)

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine. The recommendations herein are grounded in the known hazards of structurally...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine. The recommendations herein are grounded in the known hazards of structurally similar pyrazole derivatives and established principles of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach is paramount to ensure the safety of all laboratory personnel.

Hazard Assessment and Core Principles

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for spills or uncontrolled reactions.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to protect laboratory personnel. The following table summarizes the recommended PPE for handling 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles; face shield.[1][8][9]Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing or when handling larger quantities.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1][2]To prevent skin contact and potential irritation. Gloves should be inspected for any signs of degradation or puncture before use and replaced immediately if contaminated or damaged.
Laboratory coat.[1]To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][9]To minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls

All work with 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][9] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][10]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

  • Dissolution: If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][8] Decontaminate all surfaces and equipment used.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9][11]

PPE Donning and Doffing Sequence

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Gloves D1->D2 D3 3. Eye/Face Protection D2->D3 F1 1. Gloves F2 2. Eye/Face Protection F1->F2 F3 3. Lab Coat F2->F3

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][12]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][5][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8][10]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][9] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials contaminated with 4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine must be treated as hazardous waste.

Waste Segregation and Collection
  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[9]

  • Contaminated Materials: All contaminated materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.[1]

Disposal Workflow

The following workflow outlines the process for the safe disposal of waste generated from handling this compound.

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Unused Chemical vs. Contaminated Materials) Start->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in Designated Secondary Containment Area Containerize->Store Dispose Arrange for Licensed Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: Workflow for the safe disposal of chemical waste.

The accumulation of chlorine-containing waste has a negative impact on the environment, and standard disposal methods like incineration can be problematic.[13] Therefore, it is crucial to follow established protocols for hazardous waste disposal to ensure environmental and human health are protected.

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations.
  • Pyrazole, 10 g - MP Biomedicals.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Safety Data Sheet - CymitQuimica.
  • Safety Data Sheet - ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • 5-Chloro-1H-pyrazol-3-amine - Apollo Scientific.
  • Tandem catalysis enables chlorine-containing waste as chlorination reagents - PMC - NIH.

Sources

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